molecular formula C10H18O2 B3023582 trans-4-Isopropylcyclohexanecarboxylic acid CAS No. 62067-45-2

trans-4-Isopropylcyclohexanecarboxylic acid

Cat. No.: B3023582
CAS No.: 62067-45-2
M. Wt: 170.25 g/mol
InChI Key: YRQKWRUZZCBSIG-UHFFFAOYSA-N
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Description

Trans-4-Isopropylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound trans-4-Isopropylcyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-4-Isopropylcyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Isopropylcyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
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InChI Key

YRQKWRUZZCBSIG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C1CCC(CC1)C(=O)O
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID00884281, DTXSID20884283, DTXSID50977652
Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans-
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis-
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Record name 4-(Propan-2-yl)cyclohexane-1-carboxylic acid
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Molecular Weight

170.25 g/mol
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CAS No.

62067-45-2, 7077-05-6, 7084-93-7
Record name 4-(1-Methylethyl)cyclohexanecarboxylic acid
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Record name trans-4-Isopropylcyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis-
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Record name 4-(Propan-2-yl)cyclohexane-1-carboxylic acid
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Record name trans-4-isopropylcyclohexanecarboxylic acid
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Record name TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid (CAS No. 7077-05-6), a substituted cyclohexane derivative, is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2][3] Its structural analogue, Nateglinide, an antidiabetic agent, underscores the importance of this compound in medicinal chemistry.[4] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure reproducibility, optimize reaction conditions, and develop robust formulations. This guide provides a comprehensive overview of the core physical characteristics of trans-4-isopropylcyclohexanecarboxylic acid, supplemented with detailed experimental protocols and expert insights into the rationale behind these characterization techniques.

Core Physical Properties

The physical state of trans-4-Isopropylcyclohexanecarboxylic acid under standard conditions is a white to off-white crystalline powder.[1][5][6] This macroscopic appearance is a direct consequence of its molecular structure and intermolecular forces, which dictate its bulk properties. A summary of its key physical properties is presented in the table below.

Physical PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[6][7]
Molecular Weight 170.25 g/mol [5][7][8]
Melting Point 95 °C[1][5][6]
Boiling Point 263.8 °C at 760 mmHg[1][5][6]
Density 0.996 g/cm³[1][5][7]
pKa (Predicted) 4.91 ± 0.10[1]
Solubility Slightly soluble in DMSO and Methanol[1]

Experimental Characterization: Methodologies and Rationale

The accurate determination of physical properties is the cornerstone of chemical and pharmaceutical development. The following sections detail the standard methodologies for characterizing trans-4-Isopropylcyclohexanecarboxylic acid, providing not just the "how" but also the critical "why" behind these experimental choices.

Workflow for Physical Property Characterization

The logical flow for characterizing a new chemical entity like trans-4-Isopropylcyclohexanecarboxylic acid is crucial for efficient and comprehensive data acquisition. The following diagram illustrates a typical workflow.

G cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Solution Properties cluster_3 Spectroscopic & Structural Analysis cluster_4 Final Data Compilation A Compound Synthesis & Purification B Visual Inspection (Color, Form) A->B C Melting Point Determination (Capillary Method / DSC) B->C D Boiling Point Determination (Ebulliometry / Siwoloboff Method) B->D G Spectroscopic Identification (NMR, IR, MS) C->G E Solubility Studies (OECD 105) D->E F pKa Determination (Potentiometric Titration - OECD 112) E->F I Technical Data Sheet & Certificate of Analysis F->I H Solid-State Characterization (X-ray Diffraction - Polymorphism) G->H H->I

Caption: A logical workflow for the comprehensive physical characterization of a chemical compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry trans-4-Isopropylcyclohexanecarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) along with a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Expertise & Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. A wide melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Solubility Determination

Solubility is a fundamental property, especially in drug development, as it directly impacts bioavailability. The OECD Guideline 105 provides a standardized method for this determination.

Protocol: Shake-Flask Method (Adapted from OECD 105)

  • Sample Preparation: An excess amount of trans-4-Isopropylcyclohexanecarboxylic acid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Analysis: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or a validated titration method.

Expertise & Trustworthiness: The "shake-flask" method is considered the gold standard for determining thermodynamic solubility. Ensuring that equilibrium has been reached is critical; this can be verified by taking samples at different time points until the concentration remains constant. For a carboxylic acid like this, pH of the aqueous medium will significantly influence solubility due to its acidic nature.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa is vital as it governs the extent of ionization at different physiological pH values, which in turn affects absorption, distribution, and excretion. The OECD Guideline 112 details the potentiometric titration method.

Protocol: Potentiometric Titration (Adapted from OECD 112)

  • Solution Preparation: A known concentration of trans-4-Isopropylcyclohexanecarboxylic acid is dissolved in a suitable solvent (typically water with a co-solvent if necessary).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Expertise & Trustworthiness: This method provides a direct and reliable measurement of the pKa. The accuracy of the result is highly dependent on the precise determination of the equivalence point and the proper calibration of the pH meter.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure. While high-resolution spectra for trans-4-Isopropylcyclohexanecarboxylic acid are not widely published, the expected characteristics based on its structure are discussed below. ChemicalBook is a source that indicates the availability of ¹³C NMR and IR spectra for this compound.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), the protons on the cyclohexane ring (a series of complex multiplets), and the acidic proton of the carboxylic acid group (a broad singlet, typically downfield).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the isopropyl group, and the carbons of the cyclohexane ring.[9] The number of signals for the cyclohexane ring will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.[10]

Mass Spectrometry (MS)

In a mass spectrum, trans-4-Isopropylcyclohexanecarboxylic acid is expected to show a molecular ion peak corresponding to its molecular weight (170.25 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Solid-State Properties: The Importance of Polymorphism

For any crystalline solid intended for pharmaceutical use, an investigation of its solid-state properties, particularly polymorphism, is critical. Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties, including melting point, solubility, and stability. While no specific crystallographic data for trans-4-Isopropylcyclohexanecarboxylic acid has been found in the public domain, studies on its derivative, Nateglinide, have identified multiple polymorphic forms.[11][12][13] This highlights the propensity for this class of compounds to exhibit polymorphism, a crucial consideration in drug development and manufacturing to ensure consistent product quality and performance.

Method of Investigation: X-ray Powder Diffraction (XRPD)

XRPD is the primary technique used to identify and characterize different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as its fingerprint.

Conclusion

The physical properties of trans-4-Isopropylcyclohexanecarboxylic acid are well-defined and can be reliably determined using standard analytical techniques. A comprehensive understanding of these properties, from its melting point and solubility to its spectroscopic signature, is essential for its effective application in research and development. Furthermore, the potential for polymorphism, as suggested by studies on its derivatives, underscores the need for thorough solid-state characterization in pharmaceutical applications to ensure the development of safe, stable, and effective products.

References

  • Exploring structural aspects of nateglinide polymorphs using powder x-ray diffraction. (URL: [Link])

  • A new crystal form of nateglinide - PubMed. (URL: [Link])

  • Found a New Crystal Structure in Nateglinide by X-ray Powder Diffraction. (URL: [Link])

  • A new crystal form of nateglinide - ResearchGate. (URL: [Link])

  • 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 - PubChem. (URL: [Link])

  • WO2004067496A1 - Crystalline form of nateglinide - Google P
  • trans-4-Isopropylcyclohexane carboxylic acid - Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • trans-4-isopropyl cyclohexane carboxylic acid - ChemBK. (URL: [Link])

  • CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid - Pharmacy Research. (URL: [Link])

  • Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid - LookChem. (URL: [Link])

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (URL: [Link])

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

Sources

trans-4-Isopropylcyclohexanecarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of trans-4-isopropylcyclohexanecarboxylic acid, a key intermediate in modern pharmaceutical synthesis. The document details its chemical and physical properties, stereochemistry, and provides a comprehensive overview of its synthesis and purification. Special emphasis is placed on spectroscopic and analytical characterization techniques, including NMR, IR, and mass spectrometry. Furthermore, this guide elucidates the compound's critical role in drug discovery, particularly as an intermediate for the hypoglycemic agent Nateglinide.[1][2][3] Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This document serves as a vital resource for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with significant applications in medicinal chemistry. Its rigid, non-aromatic scaffold provides a unique three-dimensional structure that is increasingly utilized by medicinal chemists to explore new chemical spaces and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

Chemical Identity and Nomenclature
  • Systematic Name: trans-4-(1-methylethyl)cyclohexanecarboxylic acid[4]

  • Common Synonyms: trans-4-Isopropylcyclohexane carboxylic acid[1]

  • CAS Number: 7077-05-6

  • Molecular Formula: C10H18O2[5]

  • Molecular Weight: 170.25 g/mol [6]

Isomerism: The Significance of the 'trans' Configuration

The cyclohexane ring can exist in different stereoisomeric forms. In the case of 4-isopropylcyclohexanecarboxylic acid, the substituents can be arranged in either a cis or trans configuration. The trans isomer, where the isopropyl and carboxylic acid groups are on opposite sides of the ring's plane, is generally the more thermodynamically stable conformation. This stereochemical purity is often crucial for achieving the desired biological activity in drug molecules, as seen in the synthesis of Nateglinide.[1][2]

Overview of Key Applications in Medicinal Chemistry

The primary application of trans-4-isopropylcyclohexanecarboxylic acid is as a crucial intermediate in the synthesis of Nateglinide.[1][2][7] Nateglinide is a D-phenylalanine derivative and a novel hypoglycemic agent used for the treatment of type 2 diabetes.[1][2][8] The specific stereochemistry and conformation of the trans-4-isopropylcyclohexyl moiety are essential for the drug's efficacy.

Physicochemical Properties

The physical and chemical properties of trans-4-isopropylcyclohexanecarboxylic acid are fundamental to its handling, purification, and reaction chemistry.

Tabulated Summary of Physical and Chemical Properties
PropertyValueReference
Appearance White to off-white crystalline powder[1][9]
Melting Point 94-98 °C
Boiling Point 263.8 °C at 760 mmHg[1][9]
Density 0.996 g/cm³[1][9]
pKa 4.91 (Predicted)[9]
Solubility Slightly soluble in DMSO and Methanol[9]
Stereochemistry and Conformational Analysis

The cyclohexane ring in trans-4-isopropylcyclohexanecarboxylic acid predominantly adopts a chair conformation to minimize steric strain. In the trans configuration, both the bulky isopropyl group and the carboxylic acid group can occupy equatorial positions, leading to a highly stable, low-energy conformation. This conformational rigidity is a key feature that medicinal chemists exploit to control the spatial orientation of pharmacophoric groups.

Synthesis and Purification

The synthesis of trans-4-isopropylcyclohexanecarboxylic acid with high stereoselectivity for the trans isomer is a critical step for its use in pharmaceutical manufacturing.

Retrosynthetic Analysis and Common Synthetic Routes

A common and efficient method for the synthesis of 4-isopropylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-isopropylbenzoic acid (cuminic acid).[10][11] This reaction typically yields a mixture of cis and trans isomers.[11] Subsequently, an epimerization step is employed to convert the cis isomer to the more stable trans isomer, often using a strong base like potassium hydroxide.[12]

Detailed Step-by-Step Laboratory-Scale Synthesis Protocol

Step 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

  • A suspension of platinum oxide (as a catalyst) is prepared in acetic acid within a hydrogenation vessel.[11]

  • 4-Isopropylbenzoic acid is added to the suspension.[11]

  • The mixture is subjected to vigorous stirring under a hydrogen atmosphere (typically at a pressure of 5 kg/cm ²) for several hours at room temperature.[11]

  • The reaction progress is monitored by techniques such as TLC or GC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration.[11]

  • The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid, often with the cis isomer predominating.[11]

Step 2: Epimerization to the trans Isomer

  • The mixture of isomers is dissolved in a suitable high-boiling solvent.

  • A strong base, such as potassium hydroxide, is added to the solution.[12]

  • The reaction mixture is heated to promote the conversion of the cis isomer to the thermodynamically more stable trans isomer.[12]

  • The reaction is monitored by GC or NMR to determine the ratio of trans to cis isomers.

  • Once the desired ratio is achieved, the reaction is cooled, and the product is isolated through an acidic workup.

Purification and Isolation Techniques

Recrystallization is the most common method for purifying trans-4-isopropylcyclohexanecarboxylic acid. The crude product from the epimerization step can be recrystallized from a suitable solvent system, such as a mixture of water and methanol, to yield the pure trans isomer with high purity.[12]

Diagram: Synthetic Pathway Visualization

Synthesis_Pathway CuminicAcid 4-Isopropylbenzoic Acid IsomerMix cis/trans Isomer Mixture CuminicAcid->IsomerMix H₂, PtO₂ Acetic Acid TransProduct trans-4-Isopropylcyclohexanecarboxylic Acid IsomerMix->TransProduct KOH Heat (Epimerization) Nateglinide_Synthesis TICA trans-4-Isopropylcyclohexane- carboxylic Acid Nateglinide Nateglinide TICA->Nateglinide DPhenylalanine D-Phenylalanine DPhenylalanine->Nateglinide

Caption: Key components in the synthesis of Nateglinide.

Structure-Activity Relationship (SAR) Insights

The use of the trans-4-isopropylcyclohexyl group in Nateglinide highlights a key principle in medicinal chemistry: the use of saturated ring systems as bioisosteres for aromatic rings. This substitution can improve properties such as solubility, metabolic stability, and receptor binding affinity by providing a defined three-dimensional structure.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Material Safety Data Sheet (MSDS) Highlights
  • Hazards: Causes skin and serious eye irritation. [6]May be harmful if swallowed. * Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

Recommended Storage Conditions

The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. [9]

Safe Laboratory Handling Practices
  • Use in a well-ventilated area or under a fume hood.

  • Avoid generating dust.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Conclusion and Future Perspectives

trans-4-Isopropylcyclohexanecarboxylic acid is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary role as an intermediate in the synthesis of Nateglinide underscores the importance of stereochemically pure, non-aromatic scaffolds in drug design. Future research may explore the incorporation of this moiety into other drug candidates to leverage its favorable conformational and physicochemical properties. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers working with this important compound.

References

  • Home Sunshine Pharma. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6. [Link]

  • ChemBK. trans-4-isopropyl cyclohexane carboxylic acid. [Link]

  • PubChem. 4-Isopropylcyclohexanecarboxylic Acid. [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]

  • Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • NINGBO INNO PHARMCHEM CO.,LTD. High Purity Trans-4-Isopropylcyclohexane Carboxylic Acid. [Link]

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An In-Depth Technical Guide to the Solubility of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6), a key intermediate in the synthesis of the antidiabetic agent Nateglinide.[1][2] For researchers, formulation scientists, and process chemists, a thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from reaction kinetics to final dosage form design. This document moves beyond a simple recitation of data to explain the physicochemical principles and analytical methodologies that underpin solubility determination, providing a framework for robust, reproducible, and insightful experimentation.

Executive Summary: The Physicochemical Profile of a Challenging Intermediate

trans-4-Isopropylcyclohexanecarboxylic acid is a white crystalline solid with a molecular weight of 170.25 g/mol and a melting point of approximately 95°C.[3][4] Its structure, featuring a bulky, nonpolar isopropylcyclohexane backbone and a single polar carboxylic acid group, presents a classic solubility challenge. This duality results in low aqueous solubility but appreciable solubility in various organic solvents.[5][6] The molecule's carboxylic acid moiety, with a predicted pKa of ~4.91, dictates that its aqueous solubility is highly dependent on pH.[3][5] This guide will detail the theoretical considerations for its solubility, present a gold-standard protocol for its experimental determination, and provide representative data to inform development strategies.

Mechanistic Insights: Why It Dissolves (or Doesn't)

The solubility of any compound is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle of "like dissolves like" is a useful heuristic, but a deeper, mechanistic understanding is required for rational solvent selection and formulation design.[7]

The Duality of Structure

The molecular architecture of trans-4-Isopropylcyclohexanecarboxylic acid is the primary determinant of its solubility profile.

  • Hydrophobic Character : The cyclohexane ring and the isopropyl group form a large, nonpolar hydrocarbon region. This region is hydrophobic ("water-fearing") and interacts favorably with nonpolar organic solvents through weak van der Waals forces.[5] In aqueous media, this hydrophobic portion disrupts the highly ordered hydrogen-bonding network of water, an energetically unfavorable process that leads to low solubility.[8]

  • Hydrophilic Character : The carboxylic acid (-COOH) group is polar and capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (at the C=O). This allows for favorable interactions with polar protic solvents like methanol and ethanol.[9]

The Critical Role of pKa and pH in Aqueous Systems

For ionizable compounds, pH is the most powerful lever to modify aqueous solubility. The carboxylic acid group can be deprotonated to form the highly polar carboxylate anion.

R-COOH (solid) ⇌ R-COOH (aq) + H₂O ⇌ R-COO⁻ (aq) + H₃O⁺

According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa (~4.91), the compound will be 50% ionized.

  • At pH < pKa (e.g., pH 1.2-3) : The equilibrium shifts to the left, favoring the neutral, protonated form of the acid. This form is significantly less polar, resulting in minimal aqueous solubility ("practically insoluble").

  • At pH > pKa (e.g., pH 6.8-7.4) : The equilibrium shifts to the right, favoring the deprotonated carboxylate anion. This ionic form is much more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[10]

This relationship is visualized in the diagram below.

G cluster_0 Low pH (e.g., 2.0) cluster_1 pH ≈ pKa (4.91) cluster_2 High pH (e.g., 7.4) Low_Solubility Low Solubility (Predominantly R-COOH) Equilibrium [R-COOH] ≈ [R-COO⁻] Low_Solubility->Equilibrium Increasing pH High_Solubility High Solubility (Predominantly R-COO⁻) Equilibrium->High_Solubility Increasing pH G cluster_workflow Shake-Flask Solubility Workflow A 1. Preparation Add excess solid compound to vial with chosen solvent. B 2. Equilibration Incubate on shaker at constant temperature (e.g., 25°C) for ≥ 24 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sampling Carefully withdraw supernatant. Filter through 0.22 µm PTFE syringe filter. C->D E 5. Analysis Dilute filtrate and quantify concentration using a validated HPLC-UV method. D->E F 6. Verification Analyze samples from multiple time points (e.g., 24h, 48h) to confirm equilibrium. E->F

Sources

A Technical Guide to the Crystal Structure Analysis of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the synthesis of the hypoglycemic agent Nateglinide.[1] We delve into the critical aspects of crystal engineering, from synthesis and single-crystal growth to advanced structural elucidation by Single-Crystal X-ray Diffraction (SC-XRD). The guide details the molecular geometry, conformational analysis of the cyclohexane ring, and the supramolecular architecture governed by hydrogen bonding. This document serves as a vital resource for researchers in crystallography, medicinal chemistry, and solid-state pharmaceutical development, offering field-proven insights into the relationship between molecular structure and material properties.

Introduction: Significance of Structural Analysis

trans-4-Isopropylcyclohexanecarboxylic acid (C₁₀H₁₈O₂) is a saturated carboxylic acid derivative whose stereochemistry and solid-state packing are of considerable interest.[2] Its utility as a precursor for Nateglinide underscores the importance of a detailed structural understanding for process optimization and quality control in pharmaceutical manufacturing.[1][3] Crystal structure analysis provides the definitive three-dimensional arrangement of atoms and molecules within a crystal.[4][5] This information is paramount for understanding a compound's physicochemical properties, such as melting point, solubility, and stability, which are critical parameters in drug development.

The trans configuration of the isopropyl and carboxylic acid groups on the cyclohexane ring dictates the overall molecular shape and influences how the molecules pack in the solid state. This guide will elucidate these structural nuances, providing a foundational understanding for scientists working with this and related molecules.

Synthesis and High-Quality Crystal Growth

The acquisition of a high-quality single crystal is the most crucial prerequisite for a successful SC-XRD experiment.[4][6] The synthesis of trans-4-Isopropylcyclohexanecarboxylic acid typically involves the catalytic hydrogenation of 4-isopropylbenzoic acid (cumic acid).[7][8]

Synthetic Protocol

A common synthetic route involves the reduction of 4-isopropylbenzoic acid using a platinum oxide catalyst under a hydrogen atmosphere.[7] This process yields a mixture of cis and trans isomers.[7] Separation of the desired trans isomer is often achieved through fractional crystallization or chromatography, leveraging the different physical properties of the stereoisomers.

Protocol for Single Crystal Growth

High-quality crystals are typically grown through slow evaporation of a saturated solution. The choice of solvent is critical and is determined empirically.

Step-by-Step Protocol:

  • Purification: Ensure the starting material is of high purity (>98%) to avoid defects in the crystal lattice.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find one in which the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it in a vibration-free environment at a constant, cool temperature (e.g., 4°C).[9]

  • Crystal Harvesting: Over several days to weeks, well-formed, transparent crystals should appear. Carefully select a crystal of suitable size (typically 0.1-0.3 mm) for mounting.[4]

Causality: The slow rate of evaporation is paramount as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing dislocations and other defects. A vibration-free environment prevents secondary nucleation, leading to fewer, larger crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material.[4][10][11] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[5]

Experimental Workflow

The workflow for SC-XRD is a systematic process from data collection to structure validation.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase CrystalMount Crystal Mounting DataCollection X-ray Data Collection CrystalMount->DataCollection On Diffractometer DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution Phase Problem StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Model Validation Validation & CIF Generation StructureRefinement->Validation Final Model

Caption: Experimental workflow for Single-Crystal X-ray Diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected on a diffractometer equipped with a sensitive detector.[6] After data collection, the raw diffraction intensities are processed, corrected for experimental factors, and reduced to a set of structure factors.

Structure Solution and Refinement

The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms. The structural model is then refined using full-matrix least-squares methods, typically with software like SHELXL.[12] Hydrogen atoms are usually located from the difference Fourier map and refined isotropically.

Trustworthiness: The quality of the final structure is assessed by crystallographic R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05) and a GooF value close to 1.0 indicate a reliable and accurate structural model.

Molecular and Crystal Structure of trans-4-Isopropylcyclohexanecarboxylic Acid

The crystal structure reveals key details about the molecule's conformation and how it interacts with its neighbors.

Molecular Conformation

As expected, the cyclohexane ring adopts a stable chair conformation . In the trans isomer, both the isopropyl group and the carboxylic acid group occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in a thermodynamically stable conformation.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A defining feature of the crystal structure of most carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds.[13][14][15] In the case of trans-4-Isopropylcyclohexanecarboxylic acid, the carboxyl group of one molecule hydrogen bonds with the carboxyl group of an adjacent molecule.

This interaction involves two strong O—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.[16] This robust supramolecular synthon is the primary interaction that governs the crystal packing.[13]

Dimer_Formation mol1 C(=O)OH... R mol2 ...HO(O=)C R' mol1:c1->mol2:c1 R²₂(8) Motif

Caption: Hydrogen-bonded dimer formation in carboxylic acids.

Crystallographic Data Summary

The following table summarizes typical crystallographic data obtained for this class of compounds. (Note: Specific values must be obtained from experimental determination and would be found in a Crystallographic Information File - CIF).

ParameterTypical Value
Chemical FormulaC₁₀H₁₈O₂
Formula Weight170.25 g/mol [2]
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
a, b, c (Å)Experimentally Determined
α, β, γ (°)Experimentally Determined
Volume (ų)Experimentally Determined
Z (molecules/unit cell)Typically 4
Density (calculated)~1.0-1.1 g/cm³
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (GooF)~1.0

Conclusion

The crystal structure of trans-4-Isopropylcyclohexanecarboxylic acid is characterized by a chair conformation of the cyclohexane ring with both substituents in equatorial positions. The dominant supramolecular feature is the formation of centrosymmetric dimers via strong O—H···O hydrogen bonds, creating the common R²₂(8) graph set motif. This detailed structural knowledge, obtained through meticulous synthesis, crystal growth, and SC-XRD analysis, is fundamental for controlling the solid-state properties of this important pharmaceutical intermediate.

References

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022-10-18). MDPI. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Covalent. [Link]

  • Single Crystal X-ray Diffraction. University of York. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. (2014-04-19). National Institutes of Health. [Link]

  • Analysis of Hydrogen Bonds in Crystals. (2021-02-19). MDPI. [Link]

  • Single Crystal X-ray Diffractometers. Bruker. [Link]

  • Synthesis of 4-isopropylcyclohexane carboxylic acid. PrepChem.com. [Link]

  • Structure and Properties of Carboxylic Acids. (2023-11-23). Chemistry LibreTexts. [Link]

  • Hydrogen Bonding in carboxylic acids. University of Kufa. [Link]

  • TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID. gsrs.ncats.nih.gov. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Acta Crystallographica Section C-crystal Structure Communications. SciSpace. [Link]

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trans-4-Isopropylcyclohexanecarboxylic acid chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Characteristics of trans-4-Isopropylcyclohexanecarboxylic Acid

Introduction

trans-4-Isopropylcyclohexanecarboxylic acid (trans-4-IPCCA) is a substituted cyclohexane derivative of significant interest in the pharmaceutical industry. Its rigid, non-planar structure and specific stereochemistry make it a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a key intermediate in the preparation of Nateglinide, an antidiabetic agent used to manage type 2 diabetes.[1][2][3][4]

This guide provides a comprehensive overview of the core chemical characteristics of trans-4-IPCCA, tailored for researchers, chemists, and drug development professionals. We will delve into its structure, physicochemical properties, synthesis and purification strategies, spectroscopic profile, and critical safety considerations, offering field-proven insights into its handling and application.

Molecular Structure and Stereochemistry

The fundamental structure of 4-isopropylcyclohexanecarboxylic acid consists of a cyclohexane ring substituted with an isopropyl group and a carboxylic acid group at positions 1 and 4. The stereochemistry of these substituents is critical to the molecule's properties and its utility in synthesis.

The "trans" designation indicates that the isopropyl and carboxylic acid groups are on opposite sides of the cyclohexane ring's plane. In the more stable chair conformation, both bulky substituents occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in a lower overall energy state compared to the "cis" isomer, where one substituent must occupy a higher-energy axial position. This thermodynamic stability is the driving principle behind isomer enrichment protocols.

Caption: Chair conformations of trans and cis isomers.

Physicochemical Properties

The physical and chemical properties of trans-4-IPCCA are summarized below. These characteristics are essential for designing reaction conditions, purification methods, and formulation strategies.

General Properties
PropertyValueSource(s)
CAS Number 7077-05-6[1][2]
Molecular Formula C10H18O2[5][6]
Molecular Weight 170.25 g/mol [6][7]
IUPAC Name 4-propan-2-ylcyclohexane-1-carboxylic acid[6][8]
Synonyms trans-p-Menthan-7-oic acid, Hexahydrocumic Acid[1][8]
Physical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder/solid[1][3][5]
Melting Point 94-98 °C[5][9]
Boiling Point 263.8 ± 8.0 °C at 760 mmHg[1][7][9]
Density 0.996 ± 0.06 g/cm³[1][7][9]
Solubility Slightly soluble in DMSO and Methanol[7][9]
pKa 4.91 ± 0.10 (Predicted)[9]
Flash Point 126.9 °C[1][3]

Synthesis and Purification

The industrial production of high-purity trans-4-IPCCA is a critical step in the synthesis of Nateglinide. The process typically involves two key stages: catalytic hydrogenation of an aromatic precursor followed by epimerization to enrich the desired trans isomer.

Logical Workflow

G start Start: 4-Isopropylbenzoic Acid hydrogenation Step 1: Catalytic Hydrogenation (e.g., PtO2, Pd/C) start->hydrogenation mixture Result: Cis/Trans Isomer Mixture (Typically cis-rich, e.g., 3:1) hydrogenation->mixture Kinetic Product epimerization Step 2: Epimerization (Base-catalyzed, e.g., KOH) mixture->epimerization trans_enriched Result: Trans-Enriched Mixture (Thermodynamically controlled, >85% trans) epimerization->trans_enriched Thermodynamic Product purification Step 3: Purification (Recrystallization) trans_enriched->purification final_product End: High-Purity (>99%) trans-4-IPCCA purification->final_product

Caption: Synthesis and purification workflow for trans-4-IPCCA.

Causality and Experimental Choices
  • Catalytic Hydrogenation: The synthesis typically starts with 4-isopropylbenzoic acid (cumic acid).[10] The aromatic ring is reduced to a cyclohexane ring via catalytic hydrogenation.

    • Choice of Catalyst: Platinum oxide (PtO₂) or Palladium on Carbon (Pd/C) are effective catalysts for this transformation.[10][11] The reaction is performed under hydrogen pressure.

    • Outcome: This hydrogenation is not highly stereoselective and typically yields a mixture of cis and trans isomers, often with the cis isomer predominating (e.g., a 3:1 cis:trans ratio).[10] This is a kinetically controlled outcome.

  • Epimerization: Since the trans isomer is the thermodynamically more stable product and is required for subsequent reactions, an isomerization step is necessary.

    • Mechanism: The mixture is treated with a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[12] The base deprotonates the acidic proton alpha to the carbonyl group, forming an enolate intermediate. Reprotonation can occur from either face, allowing the system to equilibrate.

    • Thermodynamic Control: Because the trans isomer with both bulky groups in the equatorial position is more stable, it is the major product at equilibrium. This process, known as epimerization, can effectively convert the cis isomer into the desired trans isomer, often achieving a trans ratio of over 85%.[12]

Experimental Protocol: Synthesis and Isomerization

Disclaimer: This protocol is a synthesis of established methods and should be performed by qualified personnel with appropriate safety measures.

Part A: Hydrogenation of 4-Isopropylbenzoic Acid [10]

  • Setup: To a hydrogenation vessel, add 4-isopropylbenzoic acid (10 g, 61 mmol) and acetic acid (50 ml).

  • Catalyst Addition: Add Platinum oxide (500 mg) as the catalyst.

  • Reaction: Seal the vessel and place it under a hydrogen atmosphere (5 kg/cm ² pressure). Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Workup: Release the pressure and remove the catalyst by filtration (e.g., through a pad of Celite).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.

Part B: Epimerization to Enrich the Trans Isomer [12]

  • Setup: Dissolve the crude isomer mixture in a high-boiling inert solvent (e.g., Shellsol 71).

  • Base Addition: Add potassium hydroxide (1.5 to 2 equivalents).

  • Reaction: Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours to allow for equilibration.

  • Workup: Cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate.

  • Purification: The trans-enriched product can be isolated by filtration and further purified by recrystallization from a suitable solvent system (e.g., water/methanol) to yield high-purity trans-4-IPCCA.[12]

Spectroscopic Characterization

Unambiguous identification and purity assessment of trans-4-IPCCA rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their stereochemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ are indicative of sp³ C-H bonds in the cyclohexane and isopropyl groups.

Spectroscopic Data Summary
TechniqueKey Signals / FeaturesInterpretation
¹H NMR Complex multiplets in the aliphatic region (1.0-2.5 ppm). A downfield signal for the carboxylic acid proton (>10 ppm).Confirms the cyclohexane and isopropyl structure. The pattern of methine protons can help distinguish isomers.
¹³C NMR Signal for the carbonyl carbon (~180 ppm). Signals for the carbons of the cyclohexane ring and isopropyl group in the aliphatic region (20-50 ppm).[13]The number of distinct signals confirms the molecular symmetry. Chemical shifts differ between cis and trans isomers.[13]
IR Broad peak ~2500-3300 cm⁻¹, Sharp peak ~1700 cm⁻¹Confirms presence of carboxylic acid (O-H and C=O).
Mass Spec Molecular Ion (M+) at m/z = 170Confirms the molecular weight.[6]

Reactivity and Key Applications

The primary chemical reactivity of trans-4-IPCCA is centered on its carboxylic acid group. It can undergo typical reactions such as esterification, conversion to an acid chloride, and amide bond formation.

Its most prominent application is as a starting material for Nateglinide .[2][4][11] In this synthesis, the carboxylic acid is typically activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂).[11] This activated intermediate is then coupled with the amino group of a D-phenylalanine derivative to form the final amide bond in the Nateglinide molecule.[11] The specific trans geometry of the starting material is crucial for the biological activity of the final drug product.

Safety and Handling

According to the Globally Harmonized System (GHS), trans-4-IPCCA is classified as an irritant.[1][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[5]

    • P280: Wear protective gloves/eye protection/face protection.[5]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Handle in a well-ventilated area, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Avoid generating dust. Store in a cool, dry place in a tightly sealed container.[9][14]

References

  • trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 . Home Sunshine Pharma. [Link]

  • trans-4-isopropyl cyclohexane carboxylic acid . ChemBK. [Link]

  • 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526 . PubChem. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Synthesis of 4-isopropylcyclohexane carboxylic acid . PrepChem.com. [Link]

  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass.com. [Link]

  • Trans-4-Isopropyl Cyclohexane Carboxylic Acid . Chemball. [Link]

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An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-4-isopropylcyclohexanecarboxylic acid, a key organic compound with significant applications in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and critical uses, grounding all information in established scientific literature.

Introduction

Trans-4-Isopropylcyclohexanecarboxylic acid, with the CAS number 7077-05-6, is an organic compound characterized by an isopropyl group and a carboxylic acid functional group attached to a cyclohexane ring.[1] Its specific stereochemistry, where the isopropyl and carboxyl groups are in a trans configuration, is crucial for its primary application as a key intermediate in the synthesis of Nateglinide.[1][2] Nateglinide is a D-phenylalanine derivative and a potent hypoglycemic agent used in the management of type 2 diabetes.[1][3] This guide will explore the synthesis, physicochemical properties, and analytical characterization of trans-4-isopropylcyclohexanecarboxylic acid, providing a robust resource for its application in research and development.

Physicochemical Properties

Trans-4-Isopropylcyclohexanecarboxylic acid is a white crystalline powder at room temperature.[1][3] Its molecular formula is C10H18O2, with a molecular weight of 170.25 g/mol .[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C10H18O2[4]
Molecular Weight 170.25 g/mol [4]
Appearance White crystalline powder[1][3]
Melting Point 95 °C[1][5]
Boiling Point 263.8 °C at 760 mmHg[1][3]
Density 0.996 g/cm³[1][3]
Flash Point 126.9 °C[1][3]
pKa 4.91 ± 0.10 (Predicted)[1][5]
Solubility Slightly soluble in DMSO and Methanol[1][5]

Synthesis and Purification

The synthesis of trans-4-isopropylcyclohexanecarboxylic acid is a critical process, as the trans-isomer is the desired product for its primary application. The most common synthetic route involves the hydrogenation of 4-isopropylbenzoic acid (cuminic acid), followed by epimerization to enrich the trans-isomer.

Synthesis Workflow

The synthesis typically proceeds in two main stages:

  • Catalytic Hydrogenation: 4-Isopropylbenzoic acid is hydrogenated to yield a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.

  • Epimerization and Purification: The mixture of isomers is then subjected to an epimerization process to convert the cis-isomer to the more stable trans-isomer, followed by purification.

SynthesisWorkflow A 4-Isopropylbenzoic Acid B Catalytic Hydrogenation (e.g., PtO2, H2) [13] A->B Reactant C Mixture of cis- and trans- 4-Isopropylcyclohexanecarboxylic Acid B->C Product D Epimerization (e.g., KOH, heat) [12] C->D Input for Isomerization E trans-4-Isopropylcyclohexanecarboxylic Acid (enriched) D->E Increased trans-isomer F Purification (Recrystallization) [12] E->F Input for Purification G Pure trans-4-Isopropylcyclohexanecarboxylic Acid F->G Final Product

Caption: Synthesis workflow for trans-4-Isopropylcyclohexanecarboxylic acid.

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

This step aims to reduce the aromatic ring of 4-isopropylbenzoic acid.

  • Materials: 4-Isopropylbenzoic acid, Platinum oxide (catalyst), Acetic acid (solvent), Hydrogen gas.

  • Procedure:

    • Suspend platinum oxide in acetic acid in a hydrogenation vessel.[6]

    • Add 4-isopropylbenzoic acid to the suspension.[6]

    • Stir the mixture vigorously under hydrogen pressure (e.g., 5 kg/cm ²) at room temperature for approximately 2 hours.[6]

    • Monitor the reaction until hydrogen uptake ceases.

    • Remove the catalyst by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the solid product, which is a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.[6]

Step 2: Epimerization and Purification

This step is crucial for increasing the yield of the desired trans-isomer.

  • Materials: Mixture of cis- and trans-isomers from Step 1, Potassium hydroxide, a high-boiling solvent (e.g., Shellsol 71).[7]

  • Procedure:

    • Dissolve the mixture of isomers in the high-boiling solvent.[7]

    • Add potassium hydroxide to the solution.[7]

    • Heat the reaction mixture to 140-150 °C for several hours (e.g., 3.5 hours).[7] This process converts the cis-isomer to the more thermodynamically stable trans-isomer.

    • After the reaction, the trans-isomer can be isolated and purified by recrystallization, for example, from a water/methanol mixture.[7]

Spectroscopic Analysis and Characterization

Confirmation of the structure and purity of trans-4-isopropylcyclohexanecarboxylic acid is typically achieved through various spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals corresponding to the protons of the isopropyl group, the cyclohexane ring, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule. ChemicalBook provides reference spectra for ¹³C NMR.[10]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound.[4]

Applications

The primary and most well-documented application of trans-4-isopropylcyclohexanecarboxylic acid is in the pharmaceutical industry.

Intermediate in Nateglinide Synthesis

Trans-4-isopropylcyclohexanecarboxylic acid is a crucial intermediate in the synthesis of Nateglinide.[1][2][11] Nateglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] The synthesis involves the coupling of trans-4-isopropylcyclohexanecarboxylic acid with the amino acid D-phenylalanine.[12][13] This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride.[12]

NateglinideSynthesis A trans-4-Isopropylcyclohexanecarboxylic Acid B Activation (e.g., SOCl2 or (COCl)2) [17] A->B Reactant C trans-4-Isopropylcyclohexanecarbonyl chloride B->C Activated Intermediate E Coupling Reaction C->E Acylating Agent D D-phenylalanine D->E Nucleophile F Nateglinide E->F Final Product

Caption: Role of trans-4-Isopropylcyclohexanecarboxylic acid in Nateglinide synthesis.

Other Potential Applications

While its use in Nateglinide synthesis is predominant, related cyclohexanecarboxylic acid derivatives have been investigated for other applications, including:

  • Liquid Crystals: The rigid cyclohexyl ring structure is a common motif in liquid crystal molecules.

  • Anti-fibrinolytic Agents: A related compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), is a known anti-fibrinolytic agent.[14] This suggests that the cyclohexane carboxylic acid scaffold may have other biological activities worth exploring.

  • Reagent in Organic Synthesis: It has been used as a reagent in the synthesis of peptidomimetics and terephthalic acid, an intermediate for polyesters.[15]

Biological Activity

The direct biological activity of trans-4-isopropylcyclohexanecarboxylic acid itself is not extensively documented beyond its role as a precursor to Nateglinide. However, derivatives of cyclohexanecarboxylic acid have shown a range of biological effects. For instance, some amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties.[16] These studies indicate that the cyclohexane carboxylic acid moiety can serve as a valuable scaffold for the development of new therapeutic agents.[16]

Conclusion

Trans-4-isopropylcyclohexanecarboxylic acid is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the anti-diabetic drug Nateglinide. Its synthesis, which requires careful control of stereochemistry, and its well-defined physicochemical properties make it a subject of interest for process chemists and pharmaceutical scientists. While its primary application is established, the broader cyclohexanecarboxylic acid scaffold holds potential for the development of novel compounds with diverse biological activities. This guide has provided a detailed overview of the current knowledge on trans-4-isopropylcyclohexanecarboxylic acid, offering a valuable resource for professionals in the field.

References

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  • Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

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The Synthetic Journey of trans-4-Isopropylcyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of a Key Pharmaceutical Intermediate

Trans-4-Isopropylcyclohexanecarboxylic acid, a seemingly unassuming alicyclic carboxylic acid, holds a significant position in modern medicinal chemistry. Its primary claim to fame lies in its role as a crucial building block in the synthesis of Nateglinide, a D-phenylalanine derivative that functions as a rapid-acting oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] The stereochemistry of the trans-isomer is paramount for the pharmacological activity of the final drug product, making its stereoselective synthesis a topic of considerable interest and optimization within the pharmaceutical industry. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of the various synthetic strategies, their underlying chemical principles, and practical applications.

Early Synthetic Approaches and the Rise of Catalytic Hydrogenation

The Prevailing Method: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

The reduction of the benzene ring in 4-isopropylbenzoic acid to a cyclohexane ring is the cornerstone of large-scale production. This method, however, typically yields a mixture of cis and trans isomers, with the thermodynamically less stable cis isomer often being the major product under kinetic control. The choice of catalyst, solvent, and reaction conditions significantly influences the isomeric ratio and overall yield.

The catalytic hydrogenation of an aromatic ring is a complex heterogeneous catalytic process. In essence, both hydrogen and the aromatic substrate adsorb onto the surface of a metal catalyst (e.g., Platinum, Palladium, Ruthenium, Rhodium). The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface. These adsorbed hydrogen atoms are then sequentially added to the adsorbed aromatic ring, leading to its saturation. The stereochemical outcome (cis vs. trans) is influenced by the mode of adsorption of the substrate onto the catalyst surface and the steric hindrance posed by the substituents.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid with Platinum Oxide (Adams' Catalyst)

Objective: To synthesize a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid via catalytic hydrogenation.

Materials:

  • 4-Isopropylbenzoic acid (Cumic acid)

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (high pressure)

  • Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

  • In a high-pressure hydrogenation vessel (autoclave), suspend platinum(IV) oxide (e.g., 500 mg for a 10 g scale reaction) in glacial acetic acid (e.g., 50 ml).

  • Add 4-isopropylbenzoic acid (e.g., 10 g, 61 mmol) to the suspension.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).[2]

  • Stir the mixture vigorously at room temperature for a specified duration (e.g., 2 hours) or until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite. Wash the catalyst with a small amount of glacial acetic acid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

  • The resulting solid is a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid. Further purification and separation of isomers can be achieved by high-vacuum distillation or recrystallization.

Expected Outcome: This procedure typically yields a high conversion of the starting material, often exceeding 95%. However, the isomeric ratio generally favors the cis isomer, with reported ratios of approximately 3:1 (cis:trans).[2]

The Indispensable Step: Epimerization to the trans-Isomer

Given that the direct hydrogenation of 4-isopropylbenzoic acid often produces an unfavorable mixture of isomers, a subsequent epimerization step is crucial to enrich the desired trans-isomer. The trans-isomer is thermodynamically more stable than the cis-isomer because the bulky isopropyl and carboxylic acid groups can both occupy equatorial positions in the chair conformation of the cyclohexane ring, minimizing steric strain.[3]

Base-catalyzed epimerization proceeds via the deprotonation of the acidic proton on the α-carbon to the carboxyl group, forming an enolate intermediate. This enolate is planar at the α-carbon. Subsequent reprotonation can occur from either face, leading to the formation of either the cis or trans isomer. Over time, the reaction mixture equilibrates to the thermodynamically more stable trans-isomer.[4]

Experimental Protocol: Base-Catalyzed Epimerization of a cis/trans Mixture

Objective: To convert a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid to predominantly the trans-isomer.

Materials:

  • Mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid

  • Potassium hydroxide (KOH)

  • High-boiling point organic solvent (e.g., Shellsol 71)

  • Hydrochloric acid (concentrated)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve the mixture of 4-isopropylcyclohexanecarboxylic acid isomers (e.g., 75 g) in a high-boiling point organic solvent (e.g., 225 ml of Shellsol 71) in a flask equipped with a reflux condenser.[5]

  • Add potassium hydroxide (e.g., 53.4 g of 96% KOH) to the solution.[5]

  • Heat the reaction mixture to a temperature between 140-150 °C and maintain it for several hours (e.g., 3.5 hours).[5] The progress of the epimerization can be monitored by techniques such as Gas Chromatography (GC).

  • After completion, cool the reaction mixture and add water and a co-solvent like methanol to facilitate phase separation.

  • Separate the lower aqueous/methanolic phase containing the potassium salt of the trans-isomer.

  • Cool the aqueous phase in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the free carboxylic acid.

  • Collect the precipitated trans-4-isopropylcyclohexanecarboxylic acid by filtration, wash with cold water, and dry under vacuum. Alternatively, the acidified aqueous layer can be extracted with an organic solvent, the organic layers combined, dried, and the solvent evaporated to yield the product.

Expected Outcome: This process can significantly shift the isomeric ratio, achieving a purity of the trans-isomer of over 98%.[5]

Comparative Analysis of Catalytic Hydrogenation Systems

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and stereoselectivity of the hydrogenation of 4-isopropylbenzoic acid. Below is a comparative summary of different catalytic systems reported in the literature.

CatalystPressure (atm)Temperature (°C)Solventcis:trans RatioReference
Platinum(IV) Oxide~5Room Temp.Acetic Acid~3:1[2]
Raney Nickel~200200Aqueous NaOHFavorable to trans[6]
Ruthenium on CarbonNot specifiedNot specifiedAqueous NaOHNot specified[7]
Rhodium on Carbon~40 (H₂) & ~100 (CO₂)80Supercritical CO₂Not specified[7]
Palladium on Carbon~150170None (molten)Not specified[7]

Note: The data presented is a compilation from various sources and reaction conditions may vary. The ratio for Raney Nickel is described as leading to an equilibrium mixture favoring the trans isomer due to the high temperature and basic conditions promoting in-situ epimerization.[6]

Alternative Synthetic Routes

While catalytic hydrogenation is the dominant industrial method, alternative synthetic pathways to trans-4-isopropylcyclohexanecarboxylic acid have been explored. These routes offer different starting materials and may be advantageous in specific research or small-scale synthesis scenarios.

Oxidation of 4-Isopropylcyclohexylmethanol

This approach involves the oxidation of the corresponding primary alcohol, 4-isopropylcyclohexylmethanol. The synthesis of the alcohol can be achieved through methods such as the reduction of the corresponding aldehyde or ester. The subsequent oxidation to the carboxylic acid can be performed using various oxidizing agents.

The Jones oxidation utilizes chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone) to oxidize primary alcohols to carboxylic acids.[8][9]

Conceptual Protocol: Jones Oxidation of 4-Isopropylcyclohexylmethanol

  • Dissolve 4-isopropylcyclohexylmethanol in acetone.

  • Cool the solution in an ice bath.

  • Add Jones reagent dropwise until the orange color of Cr(VI) persists, indicating complete oxidation.

  • Quench the reaction with isopropanol.

  • Work up the reaction mixture to isolate the carboxylic acid.

A milder and more selective method involves the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite.[1][10] This method is often preferred for substrates with other sensitive functional groups.

Conceptual Protocol: TEMPO-Catalyzed Oxidation

  • Dissolve 4-isopropylcyclohexylmethanol in a suitable solvent system (e.g., a biphasic mixture of dichloromethane and water).

  • Add a catalytic amount of TEMPO and a co-catalyst like potassium bromide.

  • Add the stoichiometric oxidant (e.g., sodium hypochlorite solution) while maintaining the temperature and pH.

  • Monitor the reaction until completion.

  • Perform an appropriate work-up to isolate the carboxylic acid.

Grignard Reaction with Carbon Dioxide

This classic method for carboxylic acid synthesis involves the formation of a Grignard reagent from a suitable halo-cyclohexane derivative, followed by its reaction with carbon dioxide (in the form of dry ice or CO₂ gas).

The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbon atom of carbon dioxide. This results in the formation of a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.[11]

Conceptual Protocol: Synthesis via Grignard Reagent

  • Prepare the Grignard reagent by reacting 4-isopropylcyclohexyl bromide (or chloride) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Pour the freshly prepared Grignard reagent onto an excess of crushed dry ice or bubble CO₂ gas through the solution.

  • After the reaction is complete, quench the mixture with a dilute strong acid (e.g., HCl or H₂SO₄).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, dry, and evaporate the solvent to obtain the carboxylic acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary and alternative synthetic workflows for producing trans-4-Isopropylcyclohexanecarboxylic acid.

Synthesis_Pathways cluster_main Primary Industrial Route cluster_alt1 Alternative Route 1: Oxidation cluster_alt2 Alternative Route 2: Grignard Reaction Cumic_Acid 4-Isopropylbenzoic Acid (Cumic Acid) Hydrogenation Catalytic Hydrogenation Cumic_Acid->Hydrogenation H₂, Catalyst (e.g., PtO₂) Isomer_Mix cis/trans Isomer Mixture Hydrogenation->Isomer_Mix Epimerization Base-Catalyzed Epimerization Isomer_Mix->Epimerization Base (e.g., KOH) Trans_Product trans-4-Isopropylcyclohexane- carboxylic Acid Epimerization->Trans_Product Alcohol 4-Isopropylcyclohexyl- methanol Oxidation Oxidation Alcohol->Oxidation Oxidizing Agent (e.g., Jones Reagent, TEMPO) Trans_Product_Alt1 trans-4-Isopropylcyclohexane- carboxylic Acid Oxidation->Trans_Product_Alt1 Halide 4-Isopropylcyclohexyl Halide Grignard_Formation Grignard Reagent Formation Halide->Grignard_Formation Mg, Ether Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Carboxylation Carboxylation Grignard_Reagent->Carboxylation 1. CO₂ 2. H₃O⁺ Trans_Product_Alt2 trans-4-Isopropylcyclohexane- carboxylic Acid Carboxylation->Trans_Product_Alt2

Sources

Synonyms for trans-4-Isopropylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid: Nomenclature, Properties, and Applications

For researchers, scientists, and drug development professionals, a precise understanding of chemical nomenclature and properties is paramount. This guide provides a comprehensive overview of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis.

Chemical Identity and Nomenclature

trans-4-Isopropylcyclohexanecarboxylic acid is a substituted cycloalkane carboxylic acid. The "trans" designation indicates the stereochemistry of the two substituents on the cyclohexane ring—the isopropyl group at position 4 and the carboxylic acid group at position 1 are on opposite sides of the ring's plane.

A variety of synonyms and identifiers are used in literature and commercial listings for this compound, which can be a source of confusion. A clear understanding of these alternatives is crucial for effective literature searching and chemical sourcing.

Key Identifiers:

  • IUPAC Name: 4-propan-2-ylcyclohexane-1-carboxylic acid[1][2]

  • CAS Registry Number: 7077-05-6[1][2][3][4][5][6][7][8]

  • Molecular Formula: C10H18O2[1][2][3][5][6][7]

  • Molecular Weight: 170.25 g/mol [1][2][3][7]

  • EC Number: 230-375-8[3][5]

  • InChI: InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)[1][2]

  • InChIKey: YRQKWRUZZCBSIG-UHFFFAOYSA-N[1][2]

  • SMILES: CC(C)C1CCC(CC1)C(=O)O[1][2]

Common Synonyms: [1][2][3][4][5][7][8][9]

  • HEXAHYDROCUMIC ACID[3][7][8][9]

  • TRANS-4-(1-METHYLETHYL)CYCLOHEXANE CARBOXYLIC ACID[1][3][8]

  • trans-4-Isopropyl Cyclohexyl Carboxylic Acid[3][8]

  • (1α,4β)-4-(1-Methylethyl)cyclohexanecarboxylic acid[3][4][5][6][8]

  • trans-p-Menthan-7-oic acid[3][4][5][7][8]

  • 4-propan-2-ylcyclohexane-1-carboxylic acid[1][2][3][7]

  • Nateglinide Related Compound A[4][7][8]

Physicochemical Properties

The physical and chemical properties of trans-4-Isopropylcyclohexanecarboxylic acid are essential for its handling, reaction optimization, and purification.

PropertyValueSource
Appearance White crystalline powder[3][4][5]
Melting Point 95 °C[3][4][5][7]
Boiling Point 263.8 °C at 760 mmHg[3][4][5]
Density 0.996 g/cm³[3][4][5]
Flash Point 126.9 °C[3][4][5]
pKa 4.91±0.10 (Predicted)[3][7][8]
Solubility DMSO (Slightly), Methanol (Slightly)[3][7][8]

Synthesis and Chemical Reactivity

trans-4-Isopropylcyclohexanecarboxylic acid is typically synthesized from 4-isopropylbenzoic acid or related compounds through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to achieve the desired trans isomer with high selectivity.

Illustrative Synthesis Workflow:

G A 4-Isopropylbenzoic Acid B Catalytic Hydrogenation (e.g., Rh-Pt nanoparticles) A->B Reactant C cis/trans Mixture of 4-Isopropylcyclohexanecarboxylic acid B->C Product D Isomerization/Separation C->D Purification E trans-4-Isopropylcyclohexanecarboxylic acid D->E Final Product

Caption: Generalized workflow for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid.

The carboxylic acid moiety allows for a range of chemical transformations, most notably the formation of amides. This reactivity is central to its primary application.

Applications in Drug Development

The principal application of trans-4-Isopropylcyclohexanecarboxylic acid is as a key intermediate in the synthesis of Nateglinide.[3][4][7][8] Nateglinide is an oral anti-diabetic agent that belongs to the meglitinide class of drugs. It works by stimulating the release of insulin from the pancreas.

The synthesis of Nateglinide involves the coupling of trans-4-Isopropylcyclohexanecarboxylic acid with the D-phenylalanine derivative.

Nateglinide Synthesis Pathway:

G cluster_0 Reactants A trans-4-Isopropylcyclohexanecarboxylic acid C Amide Coupling Reaction A->C B D-Phenylalanine derivative B->C D Nateglinide C->D

Caption: Simplified reaction pathway for the synthesis of Nateglinide.

The stereochemistry of the trans isomer is crucial for the pharmacological activity of the final Nateglinide molecule. Therefore, a high purity of the trans isomer of 4-Isopropylcyclohexanecarboxylic acid is required for this synthesis.

Safety and Handling

trans-4-Isopropylcyclohexanecarboxylic acid is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. It should be stored in a dry, well-ventilated area at room temperature.[3][7][8]

References

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  • Pharmacy Research. CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. [Link]

  • Jigs Chemical. CAS No. 7077-05-6 trans-4-Isopropylcyclohexane carboxylic acid. [Link]

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An In-depth Technical Guide on the Potential Biological Activity of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the potential biological activity of trans-4-Isopropylcyclohexanecarboxylic acid. While direct research on this specific molecule is limited, its structural analogy to the well-characterized antifibrinolytic agent, tranexamic acid, provides a strong rationale for investigating its role in the plasminogen activation system. This document synthesizes existing knowledge, proposes a primary mechanism of action, and details robust experimental protocols for researchers, scientists, and drug development professionals to validate these hypotheses. We will explore its physicochemical properties, hypothesized mechanism of action in the fibrinolytic cascade, and provide step-by-step methodologies for in vitro screening, including cytotoxicity and target-specific enzymatic assays.

Introduction and Physicochemical Profile

trans-4-Isopropylcyclohexanecarboxylic acid is a saturated carboxylic acid featuring a cyclohexane ring substituted with an isopropyl group.[1][2] While it is primarily documented as a chemical intermediate in the synthesis of the hypoglycemic agent Nateglinide, its structural characteristics warrant investigation into its own potential bioactivities.[1][3][4][5]

The key to its potential biological function lies in its structural similarity to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a synthetic analog of the amino acid lysine.[6][7] Tranexamic acid is a clinically significant drug that functions as an antifibrinolytic agent by preventing the breakdown of blood clots.[6][7][8] This guide posits that the cyclohexanecarboxylic acid backbone is a critical pharmacophore and that the nature of the substituent at the 4-position modulates its interaction with biological targets.

Table 1: Physicochemical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid

PropertyValueSource
CAS Number 7077-05-6[9][10]
Molecular Formula C₁₀H₁₈O₂[2][10]
Molecular Weight 170.25 g/mol [2][10][11]
Appearance White to off-white solid/crystal[5]
Melting Point 94-98 °C[1]
Boiling Point ~263.8 °C (Predicted)[1][12]
Purity >98.0% (GC)

Hypothesized Mechanism of Action: Inhibition of Plasminogen Activation

The central hypothesis for the biological activity of trans-4-Isopropylcyclohexanecarboxylic acid is its potential role as an inhibitor of fibrinolysis, the process of dissolving a fibrin clot.[8][13] This process is primarily mediated by the serine protease plasmin, which is generated from its inactive zymogen, plasminogen.[13][14][15]

The activation of plasminogen to plasmin is catalyzed by tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[14][15][16] This activation is greatly enhanced when plasminogen binds to lysine residues on the surface of fibrin.[16][17]

Tranexamic acid exerts its antifibrinolytic effect by binding to the lysine-binding sites on plasminogen.[6][8][18] This competitive inhibition prevents plasminogen from binding to the fibrin clot, thereby significantly reducing its activation to plasmin and stabilizing the clot.[6][18][19]

Given the structural analogy, we propose that trans-4-Isopropylcyclohexanecarboxylic acid may act similarly, occupying these lysine-binding sites on plasminogen. The non-polar isopropyl group, replacing the polar aminomethyl group of tranexamic acid, would likely alter the binding affinity and specificity, a key area for experimental validation.

Hypothesized_Mechanism_of_Action cluster_activation Fibrinolysis Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion LysineBinding Lysine Binding Sites Plasminogen->LysineBinding has Fibrin Fibrin Clot Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen activates Molecule trans-4-Isopropyl- cyclohexanecarboxylic acid Molecule->Plasminogen blocks LysineBinding->Fibrin binds to Fibrin

Caption: Hypothesized inhibition of the fibrinolytic pathway by the test compound.

Experimental Protocols for Validation

To investigate the potential biological activity of trans-4-Isopropylcyclohexanecarboxylic acid, a tiered experimental approach is recommended. This begins with broad cytotoxicity screening, followed by specific target-based enzymatic assays.

Experimental_Workflow start Compound Preparation (Stock Solution in DMSO) step1 PART 1: Cytotoxicity Screening (e.g., MTT or LDH Assay) start->step1 step2 Determine Non-Toxic Concentration Range step1->step2 step3 PART 2: Target Activity Assay (Chromogenic Plasmin Inhibition Assay) step2->step3 step4 Calculate IC₅₀ Value step3->step4 end Data Analysis & Further Studies step4->end

Caption: A logical workflow for screening the compound's biological activity.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)

Principle: This initial screen is crucial to determine the concentration range at which the compound does not exert general cell toxicity, ensuring that any observed effects in subsequent assays are target-specific and not due to cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[20]

Materials:

  • Human cell line (e.g., HeLa or HepG2)

  • trans-4-Isopropylcyclohexanecarboxylic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of trans-4-Isopropylcyclohexanecarboxylic acid in DMSO. Create a series of 2-fold serial dilutions in culture medium, starting from a high concentration (e.g., 1 mM) down to low micromolar concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with DMSO at the highest concentration used) and untreated controls.[21] Incubate for 24-48 hours.[21]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the concentration range that is non-toxic.

Protocol 2: In Vitro Chromogenic Plasmin Inhibition Assay

Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of plasmin. Plasmin cleaves a specific chromogenic substrate, releasing a colored molecule (p-nitroaniline), which can be quantified spectrophotometrically.[22] A reduction in color development indicates inhibition of plasmin.[23]

Materials:

  • Purified human plasmin[22]

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)[22]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[22]

  • trans-4-Isopropylcyclohexanecarboxylic acid (test inhibitor)

  • Tranexamic acid (positive control inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[22]

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare stock solutions of the test compound and tranexamic acid in the assay buffer. Create a series of dilutions to test a range of concentrations (determined from cytotoxicity data).

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 90 µL Assay Buffer

    • Enzyme Control (100% Activity): 80 µL Assay Buffer + 10 µL Plasmin Solution

    • Test Wells: 70 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL Plasmin Solution

  • Pre-incubation: Add a standardized amount of plasmin to the control and test wells. Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.[22][23]

  • Reaction Initiation: Add 10 µL of the chromogenic substrate to all wells (including the blank) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-20 minutes.[22]

  • Analysis: The rate of change in absorbance (Vmax) is proportional to plasmin activity. Calculate the percentage of inhibition for each concentration relative to the enzyme control.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The primary output from the plasmin inhibition assay will be the IC₅₀ value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Example Data from an In Vitro Plasmin Inhibition Assay

CompoundConcentration (µM)Plasmin Activity (% of Control)% Inhibition
Vehicle Control 0100.0 ± 4.50
Test Compound 1085.2 ± 3.114.8
5062.5 ± 5.037.5
10048.9 ± 2.851.1
25021.7 ± 4.278.3
5008.3 ± 1.991.7
Tranexamic Acid 1075.1 ± 3.824.9
(Positive Control)5045.3 ± 2.554.7
10015.6 ± 2.184.4

Data are presented as Mean ± SD. By plotting % Inhibition vs. Log[Concentration], an IC₅₀ value can be calculated using non-linear regression.

Conclusion and Future Directions

This guide establishes a strong scientific rationale and a clear experimental path for investigating the biological activity of trans-4-Isopropylcyclohexanecarboxylic acid. Based on its structural similarity to tranexamic acid, its most probable activity is the inhibition of plasminogen activation. The provided protocols for cytotoxicity and enzymatic screening offer a robust framework for validating this hypothesis and quantifying the compound's potency.

Should these in vitro assays yield positive results, future research should focus on more complex models, such as plasma-based clot lysis assays and eventually, well-designed in vivo models to assess efficacy and safety. Elucidating the structure-activity relationship by testing other 4-substituted cyclohexanecarboxylic acid analogs could also provide valuable insights for the development of novel antifibrinolytic agents.

References

  • Mechanism of action of tranexamic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Tranexamic Acid? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of action of tranexamic acid (TXA)? (2025, October 7). Dr.Oracle. Retrieved from [Link]

  • The Science Behind Tranexamic Acid: A Deep Dive into its Antifibrinolytic Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Mechanism of action of TXA. (n.d.). ResearchGate. Retrieved from [Link]

  • The Plasminogen Activation System in Cell Invasion. (n.d.). Madame Curie Bioscience Database. Retrieved from [Link]

  • Remund, K., & Greene, M. (2022, September 26). Physiology, Plasminogen Activation. StatPearls. Retrieved from [Link]

  • Plasminogen Activation and Regulation of Fibrinolysis. (2016, June 21). Oncohema Key. Retrieved from [Link]

  • Plasminogen activator. (n.d.). Wikipedia. Retrieved from [Link]

  • Vascular Functions of the Plasminogen Activation System. (n.d.). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • 4-Isopropylcyclohexanecarboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Video: Cytotoxicity Assays with Zebrafish Cell Lines. (2022, December 19). JoVE. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • trans-4-Isopropylcyclohexane carboxylic acid. (n.d.). LookChem. Retrieved from [Link]

  • Alpha2-Plasmin Inhibitor Assays. (2022, September 27). Practical-Haemostasis.com. Retrieved from [Link]

  • Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma. (n.d.). Thrombosis Research. Retrieved from [Link]

  • Incorporation of α2-Plasmin Inhibitor into Fibrin Clots and Its Association with the Clinical Outcome of Acute Ischemic Stroke Patients. (2021, February 25). PubMed Central. Retrieved from [Link]

  • TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID. (n.d.). gsrs. Retrieved from [Link]

  • trans-4-Isopropylcyclohexane carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • trans-4-isopropyl cyclohexane carboxylic acid. (2024, April 9). ChemBK. Retrieved from [Link]

  • CAS No. 7077-05-6 trans-4-Isopropylcyclohexane carboxylic acid. (n.d.). Jigs Chemical. Retrieved from [Link]

  • Synthesis of 4-isopropylcyclohexane carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Theoretical Mechanism of Action of Tranexamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Clarification of the Subject Compound

Initial inquiry into the mechanism of action for trans-4-Isopropylcyclohexanecarboxylic acid reveals its primary role as a chemical intermediate in the synthesis of Nateglinide, a D-phenylalanine derivative and hypoglycemic agent[1][2][3]. There is a notable lack of substantive literature detailing a direct therapeutic mechanism of action for this specific isopropyl derivative.

Conversely, a structurally related compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid , commercially known as Tranexamic Acid (TXA) , possesses a well-documented and clinically significant mechanism of action as an antifibrinolytic agent[4][5][6][7][8]. Given the shared trans-cyclohexanecarboxylic acid scaffold and the nature of the inquiry for an in-depth guide on a therapeutic mechanism, this document will proceed with a comprehensive analysis of Tranexamic Acid. It is presumed that the core scientific interest lies in the therapeutic action of this class of compounds, for which Tranexamic Acid is the exemplary and clinically relevant molecule.

Introduction to Tranexamic Acid: A Lysine Analog with Potent Antifibrinolytic Activity

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine that is widely utilized for its potent antifibrinolytic properties[5][9]. Its primary therapeutic utility is in the treatment and prevention of excessive blood loss in a variety of clinical scenarios, including major trauma, postpartum hemorrhage, surgery, and heavy menstrual bleeding[4][5][6]. The efficacy of TXA is rooted in its ability to inhibit the enzymatic breakdown of fibrin clots, thereby stabilizing hemostasis[4][9].

The molecular structure of TXA, particularly the trans configuration of the aminomethyl and carboxyl groups on the cyclohexane ring, is crucial for its biological activity. This specific stereochemistry allows it to act as a competitive antagonist at lysine-binding sites on plasminogen, a key zymogen in the fibrinolytic cascade[10].

The Fibrinolytic System: A Primer

To comprehend the mechanism of Tranexamic Acid, a foundational understanding of the fibrinolytic system is essential. Fibrinolysis is the physiological process of breaking down fibrin clots. This process is critical for preventing the over-accumulation of fibrin and for restoring blood flow in vessels after hemostasis has been achieved.

The central enzyme in this system is plasmin , a serine protease that degrades the fibrin mesh of a clot into soluble fragments known as fibrin degradation products[5][9]. Plasmin is not typically present in its active form in the circulation. Instead, it circulates as an inactive precursor, plasminogen .

The conversion of plasminogen to plasmin is initiated by plasminogen activators, the most notable of which is tissue plasminogen activator (t-PA) . The activity of t-PA is significantly enhanced when it forms a ternary complex with plasminogen and fibrin. This localization ensures that fibrinolysis is primarily targeted to the site of clotting.

Core Mechanism of Action: Competitive Inhibition of Plasminogen Activation

The primary mechanism of action of Tranexamic Acid is its competitive and reversible inhibition of plasminogen activation[5][7][8]. This is achieved through its structural mimicry of lysine.

Plasminogen contains several "lysine-binding sites" which are crucial for its interaction with fibrin and for its subsequent activation by t-PA[4][11]. By binding to these sites, Tranexamic Acid effectively prevents plasminogen from associating with the fibrin clot[5][10]. This blockade has two major consequences:

  • Inhibition of Plasminogen to Plasmin Conversion : By occupying the lysine-binding sites, TXA prevents the formation of the t-PA-plasminogen-fibrin complex, which is the most efficient configuration for plasmin generation[10]. This significantly reduces the rate of plasmin formation.

  • Displacement of Plasminogen from the Fibrin Surface : Even if some plasmin is generated, TXA's presence on the fibrin-binding sites of plasminogen prevents the enzyme from effectively localizing to the fibrin clot, its primary substrate[10].

At higher concentrations, Tranexamic Acid can also act as a non-competitive inhibitor of plasmin, though its primary therapeutic effect is achieved through the competitive inhibition of plasminogen activation[11].

Signaling Pathway Diagram

Fibrinolysis_and_TXA_Inhibition cluster_0 Normal Fibrinolysis cluster_1 Action of Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA t-PA Fibrin Fibrin Clot Fibrin->Plasminogen Binding via Lysine Sites FDPs Fibrin Degradation Products Plasmin->Fibrin Degradation TXA Tranexamic Acid (TXA) TXA->Plasminogen Blocks Lysine Binding Sites BlockedPlasminogen Plasminogen-TXA Complex BlockedPlasminogen->Fibrin Binding Inhibited

Caption: Inhibition of Fibrinolysis by Tranexamic Acid.

Experimental Validation of the Mechanism

The antifibrinolytic action of Tranexamic Acid has been extensively validated through both in vitro and in vivo studies.

In Vitro Assays

A common experimental approach to demonstrate the efficacy of TXA involves clot lysis assays. In a typical setup:

  • A fibrin clot is formed in vitro by adding thrombin to a solution of fibrinogen.

  • Plasminogen and a plasminogen activator (like urokinase or t-PA) are introduced to initiate fibrinolysis.

  • The rate of clot lysis is measured, often spectrophotometrically by observing changes in turbidity.

  • The experiment is repeated with the addition of Tranexamic Acid at varying concentrations.

The results consistently show that Tranexamic Acid dose-dependently inhibits clot lysis, confirming its antifibrinolytic activity[12].

Quantitative Data from Mechanistic Studies
ParameterValueSignificance
Binding Affinity Binds to 4-5 low-affinity and 1 high-affinity site on plasminogen[11][13].High-affinity binding is crucial for preventing fibrin interaction.
Relative Potency Approximately 8 times more potent than its older analogue, ε-aminocaproic acid[6].Demonstrates a more efficient molecular interaction with plasminogen.
Inhibition of Fibrinolysis Complete inhibition of fibrinolysis in plasma at a concentration of 1 mM[12].Shows high efficacy at clinically relevant concentrations.

Clinical Implications and Therapeutic Applications

The mechanism of stabilizing fibrin clots translates into several key clinical applications:

  • Trauma : In patients with significant hemorrhage, early administration of TXA has been shown to reduce mortality[4][6].

  • Surgery : Prophylactic use in surgeries, particularly orthopedic and cardiac procedures, reduces perioperative blood loss and the need for transfusions[4][7].

  • Postpartum Hemorrhage : TXA is a critical component in the management of postpartum bleeding, significantly improving survival rates[4][6].

  • Heavy Menstrual Bleeding : It is an effective non-hormonal treatment for reducing menstrual blood loss[5][9].

Conclusion

The theoretical mechanism of action for Tranexamic Acid is elegantly straightforward and potent. By acting as a molecular mimic of lysine, it competitively inhibits the binding of plasminogen to fibrin, thereby preventing the activation of plasmin and the subsequent degradation of fibrin clots. This targeted inhibition of fibrinolysis provides a powerful tool for clinicians to manage and prevent excessive bleeding across a wide spectrum of medical and surgical conditions. The well-defined mechanism, supported by extensive experimental and clinical data, establishes Tranexamic Acid as a cornerstone of hemostatic therapy.

References

  • Pusateri, A. E., et al. (2016). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. Journal of Thrombosis and Haemostasis, 14(7), 1045-1056. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tranexamic Acid? Patsnap. [Link]

  • Wikipedia. (2024). Tranexamic acid. Wikipedia. [Link]

  • ResearchGate. (n.d.). Mechanism of action of tranexamic acid. ResearchGate. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Tranexamic Acid (TXA)? Dr. Oracle. [Link]

  • PharmaCompass.com. (n.d.). Amstat | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • PharmaCompass.com. (n.d.). Trans-4-(Aminomethyl)-1-cyclohexanecarboxylic acid; | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Tranexamic Acid. PubChem. [Link]

  • Mori, K., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology, 109(1), 84-90. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tranexamic Acid: A Deep Dive into its Antifibrinolytic Properties. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Deranged Physiology. (2024). Fibrinolytic and antifibrinolytic agents. Deranged Physiology. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

  • Åstedt, B. (1981). Effects of tranexamic acid on fibrinolysis, fibrinogenolysis and amidolysis. Haemostasis, 10(4), 229-235. [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Stereoselective Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-isopropylcyclohexanecarboxylic acid from cumic acid (4-isopropylbenzoic acid) via catalytic hydrogenation. The protocol emphasizes practical execution, mechanistic understanding, and methods for stereochemical analysis. While the direct hydrogenation of cumic acid typically yields a mixture of cis and trans isomers, this guide will detail the foundational synthesis and discuss principles for maximizing and isolating the desired trans isomer, a critical intermediate in the synthesis of the hypoglycemic agent Nateglinide.[1][2][3]

Introduction: The Significance of the Target Molecule

trans-4-Isopropylcyclohexanecarboxylic acid is a key building block in medicinal chemistry. Its most prominent application is as a precursor for Nateglinide, an amino acid derivative that lowers blood glucose levels and is used in the management of type 2 diabetes.[1][2][4] The specific trans stereochemistry of the cyclohexane ring is crucial for the pharmacological activity of the final drug product.

The synthesis begins with cumic acid, a readily available aromatic carboxylic acid derived from cumene.[5][6] The core transformation involves the reduction of the aromatic benzene ring to a saturated cyclohexane ring, a process known as catalytic hydrogenation. This reaction, while straightforward in concept, presents a key stereochemical challenge: controlling the relative orientation of the isopropyl and carboxylic acid groups on the newly formed cyclohexane ring.

Reaction Mechanism and Stereochemical Considerations

The conversion of cumic acid to 4-isopropylcyclohexanecarboxylic acid is achieved through heterogeneous catalytic hydrogenation. In this process, gaseous hydrogen (H₂) is adsorbed onto the surface of a solid metal catalyst, where it adds across the double bonds of the aromatic ring.

Catalyst Selection: A variety of noble metal catalysts are effective for the hydrogenation of aromatic rings. Common choices include:

  • Platinum (IV) Oxide (PtO₂, Adams' catalyst): A widely used and effective catalyst for this transformation, often employed in acidic solvents like acetic acid.[7][8]

  • Palladium on Carbon (Pd/C): Another common and robust catalyst for hydrogenation.[8][9]

  • Rhodium on Carbon (Rh/C): Known for its high activity in aromatic ring reduction, often allowing for lower reaction temperatures.[9]

  • Ruthenium on Carbon (Ru/C): Also highly active, but can sometimes promote over-reduction of the carboxylic acid group under harsh conditions.[10][11]

The Stereochemical Outcome: The hydrogenation of a substituted benzene ring, such as cumic acid, inevitably produces a mixture of cis and trans diastereomers.

Caption: Overall workflow for the synthesis of the target molecule.

During the catalytic process, the planar aromatic ring adsorbs onto the catalyst surface. The hydrogen atoms are then delivered to one face of the ring. This syn-addition mechanism often leads to a thermodynamic mixture of products. For this specific reaction, the initial hydrogenation product is typically a mixture with a higher proportion of the cis isomer, for instance, a 3:1 ratio of cis to trans.[7] Achieving a high yield of the desired trans isomer often requires a subsequent isomerization or a carefully designed purification step.

Experimental Protocol

This protocol is based on the established method of hydrogenating cumic acid using Platinum (IV) oxide as the catalyst.[7]

Materials and Equipment
Reagent / MaterialGradeSupplier Example
Cumic Acid (4-Isopropylbenzoic Acid)≥98%Sigma-Aldrich
Platinum (IV) Oxide (PtO₂)Reagent GradeSigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Hydrogen Gas (H₂)High Purity (≥99.99%)Airgas
Celite® 545Filtration AidSigma-Aldrich
Nitrogen Gas (N₂)High PurityAirgas

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

  • Buchner funnel and filtration flask.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

  • Standard laboratory glassware.

Safety & Hazard Management
  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be operated in a well-ventilated fume hood, away from ignition sources. Ensure all connections are leak-tested. The system must be purged with an inert gas (N₂) before introducing and after removing H₂.

  • Catalyst: Platinum oxide is a pyrophoric catalyst when dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air. Quench it carefully with water immediately after filtration.

  • Acetic Acid: Corrosive and causes skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • Pressure: The reaction is performed under pressure. Ensure the reactor is rated for the intended pressure and has been properly inspected and maintained. Use a blast shield.

Step-by-Step Synthesis Procedure

1. Reactor Preparation and Catalyst Loading:

  • To a clean, dry high-pressure reaction vessel, add glacial acetic acid (50 mL).

  • Under a gentle stream of nitrogen, carefully add Platinum (IV) oxide (500 mg). The catalyst will be suspended in the acid.

  • Rationale: Acetic acid serves as a solvent that readily dissolves the starting material and is stable under hydrogenation conditions.[9]

2. Addition of Starting Material:

  • Add cumic acid (10 g, 61 mmol) to the catalyst suspension.[7]

  • Seal the reactor according to the manufacturer's instructions.

3. Hydrogenation Reaction:

  • Place the reactor in the hydrogenation apparatus (e.g., Parr shaker).

  • Purge the vessel: Pressurize with N₂ to ~50 psi, then vent. Repeat this cycle three times to remove all oxygen.

  • Pressurize the vessel with H₂ to 5 kg/cm ² (~71 psi).

  • Begin vigorous stirring or shaking and maintain the H₂ pressure at 5 kg/cm ².

  • Allow the reaction to proceed at room temperature for approximately 2 hours. Monitor the pressure gauge; a drop in pressure indicates hydrogen uptake.[7]

  • Rationale: Vigorous agitation is critical to ensure efficient contact between the three phases (solid catalyst, liquid solution, and gaseous hydrogen), maximizing the reaction rate.

4. Reaction Work-up and Catalyst Removal:

  • Stop the stirring and carefully vent the excess H₂ in a fume hood.

  • Purge the vessel with N₂ three times to remove any residual H₂.

  • Open the reactor and carefully remove the reaction mixture.

  • Prepare a filtration setup with a Buchner funnel and a pad of Celite®.

  • Filter the reaction mixture to remove the PtO₂ catalyst. Wash the catalyst pad with a small amount of fresh acetic acid to ensure complete recovery of the product.

  • CRITICAL: Immediately quench the catalyst on the filter paper with plenty of water to prevent ignition.

5. Product Isolation and Purification:

  • Transfer the filtrate to a round-bottom flask.

  • Remove the acetic acid solvent using a rotary evaporator. This will yield a solid or semi-solid crude product.

  • Set up a vacuum distillation apparatus. Distill the crude product under reduced pressure (approx. 1 mmHg).[7]

  • Collect the fraction boiling at 113-116 °C.[7] This should yield approximately 10 g (96%) of 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.

Quantitative Summary
ParameterValue
Starting MaterialCumic Acid (10 g, 61 mmol)
CatalystPlatinum (IV) Oxide (500 mg)
SolventGlacial Acetic Acid (50 mL)
Hydrogen Pressure5 kg/cm ² (~71 psi)
TemperatureRoom Temperature
Reaction Time2 hours
Expected Outcome
Product4-Isopropylcyclohexanecarboxylic Acid
Theoretical Yield10.4 g
Typical Actual Yield~10 g (96%)
Isomeric Ratio~3:1 (cis:trans)
Boiling Point (1 mmHg)113-116 °C

Product Characterization

Confirming the structure and determining the isomeric ratio of the product is essential.

  • ¹H NMR Spectroscopy: This is the most powerful tool for determining the cis:trans ratio. The chemical shifts of the protons on the cyclohexane ring, particularly the proton at C1 (alpha to the carboxyl group) and C4 (alpha to the isopropyl group), will be distinct for each isomer due to different magnetic environments. The integration of these distinct signals allows for the quantification of the isomeric ratio.

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton. The chemical shifts of the ring carbons will differ between the two isomers.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for a carboxylic acid: a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate the isomers and confirm the molecular weight (170.25 g/mol ).[13]

  • Melting Point: The purified trans isomer has a distinct melting point of approximately 95 °C.[1][14] A broad melting range for the product mixture would indicate the presence of multiple isomers.

Field Insights & Process Optimization

  • Achieving Higher trans Selectivity: While this protocol yields a cis-rich mixture, the thermodynamically more stable trans isomer is often the desired product. To obtain a higher trans ratio, one can perform a post-synthesis isomerization. This is typically achieved by heating the isomer mixture with a strong base, such as potassium hydroxide (KOH), which epimerizes the stereocenter at C1.[8]

  • Purification Strategy: Fractional crystallization can be an effective method for separating the cis and trans isomers, as they often have different solubilities in various solvents. This can be explored as an alternative or supplement to distillation for obtaining the pure trans product.

  • Alternative Solvents: While acetic acid is effective, environmental and process considerations may prompt the exploration of other solvents. Supercritical carbon dioxide (scCO₂) has been investigated as a green solvent for the hydrogenation of benzoic acid derivatives, offering potential advantages in product separation and catalyst recycling.[9]

References

Introduction: The Versatility of p-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Synthetic Transformations of p-Isopropylbenzoic Acid for Pharmaceutical and Chemical Research

For Researchers, Scientists, and Drug Development Professionals

p-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis.[1] While found in various natural sources like the essential oils of Cumin (Cuminum cyminum) and other plants, its true value in the scientific community lies in its role as a versatile precursor for a wide array of functionalized molecules.[2][3] The molecule's structure, featuring a stable benzene ring, a reactive carboxylic acid group, and a lipophilic isopropyl substituent, makes it an ideal starting material for developing novel therapeutic agents, functional materials, and fine chemicals.[4][5]

Derivatives of p-isopropylbenzoic acid have demonstrated a spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antifungal properties.[6][7][8] Notably, it is a key intermediate in the synthesis of the anti-diabetic drug Nateglinide, highlighting its significance in pharmaceutical development.[9] This guide provides an in-depth exploration of key synthetic transformations starting from p-isopropylbenzoic acid, offering detailed protocols and the scientific rationale behind the methodologies.

Table 1: Physicochemical Properties of p-Isopropylbenzoic Acid

Property Value Reference
CAS Number 536-66-3 [10]
Molecular Formula C₁₀H₁₂O₂ [2]
Molecular Weight 164.20 g/mol [2]
Appearance White crystalline powder [11]
Melting Point 117 - 118 °C [2]
Solubility Soluble in organic solvents like ethanol, methanol, and acetone. Low solubility in water (0.15 mg/mL at 25 °C). [6][12]

| pKa | ~4.3 (Estimated) | |

Safety and Handling Precautions

As a laboratory chemical, p-isopropylbenzoic acid requires careful handling to minimize risk. It is classified as an irritant, capable of causing skin and serious eye irritation.[2][13] It may also cause respiratory irritation.[14][15]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][15]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10][14]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[15] For skin contact, wash off with soap and plenty of water.[10] If inhaled, move the person to fresh air.[15] Seek medical attention if symptoms persist.

Core Synthetic Pathways and Protocols

The carboxylic acid moiety of p-isopropylbenzoic acid is the primary site of chemical reactivity, allowing for its conversion into a variety of important functional groups. This section details the preparation of esters, amides, and alcohols, which are fundamental transformations in drug discovery and materials science.

Esterification: Accessing Aromatic Esters

The conversion of carboxylic acids to esters, known as esterification, is a cornerstone of organic synthesis. Esters are prevalent in pharmaceuticals, fragrances, and polymers.[16] The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and reliable method.[17]

Causality in Protocol Design: The reaction is an equilibrium process.[17] To drive the reaction towards the product (the ester), Le Châtelier's principle is applied. This is achieved by using the alcohol reactant in large excess, which also allows it to serve as the solvent, and by removing the water produced during the reaction.[18] A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[19]

G cluster_mechanism Fischer Esterification Mechanism pIBA p-Isopropylbenzoic Acid Protonated_pIBA Protonated Carbonyl pIBA->Protonated_pIBA + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_pIBA->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Intermediate + H₂O Proton_Transfer->Water_Leaves - H⁺, + H⁺ Ester Ester Product Water_Leaves->Ester - H₂O H_plus H⁺ H_plus2 H⁺

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Protocol 1: Synthesis of Methyl 4-isopropylbenzoate

  • Reagents and Equipment:

    • p-Isopropylbenzoic acid (1.64 g, 10 mmol)

    • Methanol (25 mL)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer

    • Separatory funnel, rotary evaporator

  • Procedure:

    • To a 100 mL round-bottom flask, add p-isopropylbenzoic acid (1.64 g) and methanol (25 mL).

    • Stir the mixture until the solid is fully dissolved.

    • Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.[18]

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, to neutralize the acid catalyst), and finally with brine (30 mL).[18]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

    • The product, methyl 4-isopropylbenzoate, can be further purified by distillation if required.

Table 2: Expected Outcome for Methyl 4-isopropylbenzoate Synthesis

Parameter Expected Value
Product Form Colorless oil
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point ~238-239 °C

| Expected Yield | 85-95% |

Amide Formation: Building Blocks for Peptides and Polymers

The amide bond is a fundamental linkage in biochemistry (peptides, proteins) and materials science (e.g., nylons).[20] Direct condensation of a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[21] Therefore, the carboxylic acid must first be "activated." A common laboratory method involves converting the carboxylic acid to a more reactive derivative like an acid chloride, but one-pot methods using coupling reagents are often preferred.[20][22] An alternative approach uses a Lewis acid catalyst like titanium tetrachloride (TiCl₄) to facilitate direct condensation.[22]

Causality in Protocol Design: The TiCl₄ protocol is a powerful method for direct amidation.[22] TiCl₄ acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This coordination significantly increases the carbonyl carbon's electrophilicity, making it highly susceptible to attack by the amine nucleophile. Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium forward.[22]

G cluster_workflow General Workflow for TiCl₄-Mediated Amidation Start Dissolve p-Isopropylbenzoic Acid in Pyridine Add_Reagents Add Amine (R'-NH₂) and TiCl₄ Start->Add_Reagents Heat Heat Reaction Mixture (e.g., 85 °C) Add_Reagents->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup (HCl wash) Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Purify Dry and Concentrate to obtain Amide Extraction->Purify End Purified Amide Purify->End

Caption: A streamlined workflow for the synthesis of amides.

Protocol 2: Synthesis of N-Benzyl-4-isopropylbenzamide

  • Reagents and Equipment:

    • p-Isopropylbenzoic acid (1.64 g, 10 mmol)

    • Benzylamine (1.09 mL, 10 mmol)

    • Titanium tetrachloride (TiCl₄, 3.3 mL of a 1M solution in DCM, or 0.33 mL neat)

    • Pyridine (10 mL)

    • Toluene

    • 1 N Hydrochloric acid (HCl) solution

    • Methylene chloride (DCM) or Ethyl Acetate

    • Screw-capped vial or round-bottom flask, magnetic stirrer, heating block or oil bath

  • Procedure:

    • In a dry, screw-capped vial, dissolve p-isopropylbenzoic acid (1.64 g) in pyridine (10 mL).

    • To this solution, add benzylamine (1.09 mL).

    • Carefully add TiCl₄ (3.3 mL of 1M solution) to the reaction mixture. The vial should be tightly sealed. Caution: TiCl₄ reacts violently with moisture. Handle in a fume hood.

    • Heat the reaction mixture to 85°C with stirring for approximately 2-4 hours, or until TLC analysis indicates the consumption of the starting carboxylic acid.[22]

    • Cool the reaction to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Treat the residue with 1 N HCl solution (20 mL) and extract with methylene chloride (3 x 20 mL).[22]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Table 3: Expected Outcome for N-Benzyl-4-isopropylbenzamide Synthesis

Parameter Expected Value
Product Form White to off-white solid
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Melting Point ~135-137 °C

| Expected Yield | 70-90% |

Reduction: From Carboxylic Acid to Primary Alcohol

The reduction of carboxylic acids to primary alcohols is a key transformation that provides access to important intermediates.[23] Unlike aldehydes and ketones, carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄). Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required.[24]

Causality in Protocol Design: LiAlH₄ is a potent, non-selective reducing agent capable of reducing most carbonyl compounds.[23] The reaction proceeds via the formation of a complex aluminum salt. An acidic workup is required to hydrolyze this salt and liberate the final primary alcohol product.[23] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

G pIBA p-Isopropylbenzoic Acid LAH_Step 1) LiAlH₄, Anhydrous Ether/THF Alcohol (4-Isopropylphenyl)methanol pIBA->Alcohol 1) LiAlH₄, Anhydrous Ether/THF 2) H₃O⁺ (Acidic Workup) Acid_Step 2) H₃O⁺ (Acidic Workup)

Caption: A two-step process for the reduction of a carboxylic acid to a primary alcohol.

Protocol 3: Reduction to (4-Isopropylphenyl)methanol

  • Reagents and Equipment:

    • Lithium aluminum hydride (LiAlH₄, 0.42 g, 11 mmol)

    • p-Isopropylbenzoic acid (1.64 g, 10 mmol)

    • Anhydrous diethyl ether or tetrahydrofuran (THF) (50 mL)

    • Dilute sulfuric acid or hydrochloric acid

    • Round-bottom flask (250 mL), dropping funnel, reflux condenser, magnetic stirrer, ice bath

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Procedure:

    • Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere.

    • Carefully suspend LiAlH₄ (0.42 g) in anhydrous THF (20 mL) in the flask and cool the suspension in an ice bath. Caution: LiAlH₄ is highly reactive and pyrophoric. Handle with extreme care away from water.

    • Dissolve p-isopropylbenzoic acid (1.64 g) in anhydrous THF (30 mL) and add it to a dropping funnel.

    • Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then gently reflux for an additional 2-3 hours.

    • Cool the reaction mixture back down in an ice bath.

    • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (0.4 mL), followed by 15% NaOH solution (0.4 mL), and then more water (1.2 mL). This should produce a granular precipitate that is easy to filter.

    • Filter the solid salts and wash them thoroughly with THF or ether.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude alcohol.

    • The product, (4-isopropylphenyl)methanol, can be purified by vacuum distillation or column chromatography.

Table 4: Expected Outcome for (4-Isopropylphenyl)methanol Synthesis

Parameter Expected Value
Product Form Colorless liquid or low-melting solid
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point ~110-112 °C at 10 mmHg

| Expected Yield | 80-90% |

Conclusion

p-Isopropylbenzoic acid stands out as a highly valuable and versatile starting material in synthetic chemistry. The protocols detailed in this guide for its conversion into esters, amides, and alcohols represent fundamental yet powerful transformations that open the door to a vast chemical space. The ability to reliably execute these reactions is crucial for professionals in drug development and chemical research, enabling the synthesis of novel compounds with tailored properties for a multitude of applications. By understanding the mechanistic principles that govern these reactions, researchers can effectively troubleshoot and adapt these protocols to create complex molecular architectures from a simple, readily available precursor.

References

  • Camps, F., Castells, J., & Pascual, J. (1967). Monocyclic terpene alcohols. IV. Birch reduction of p-isopropylbenzoic acid (cumic acid). The Journal of Organic Chemistry, 32(8), 2563–2567.
  • Google Patents. (2007). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
  • PharmaCompass. (n.d.). p-isopropyl-benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Isopropylbenzoic acid. Retrieved from [Link]

  • Study.com. (n.d.). What is the esterification product of 4-isopropylbenzoic acid and n-butanol alcohol? Retrieved from [Link]

  • Khan, K. M., et al. (2018). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 23(10), 2650.
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  • Sciencemadness.org. (2005). Obtaining p-isopropylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Organic and Medicinal Chemistry Letters, 7(1), 9.
  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Jain, P., & Sharma, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3365-3372.
  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
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  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1), 125-141.
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Sources

Application Note & Protocol: The Strategic Use of trans-4-Isopropylcyclohexane Carbonyl Chloride as a Key Intermediate in the Synthesis of Nateglinide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nateglinide, an oral hypoglycemic agent, is a D-phenylalanine derivative crucial in the management of type 2 diabetes mellitus.[1][2] Its synthesis is a focal point for pharmaceutical chemists aiming for efficiency, purity, and scalability. This document provides a detailed guide on the use of trans-4-isopropylcyclohexane carbonyl chloride as a pivotal intermediate in the synthesis of Nateglinide. We will explore the mechanistic rationale for its use, present a detailed experimental protocol, and discuss the analytical characterization of the final product.

Introduction to Nateglinide and its Synthesis

Nateglinide, chemically known as N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, is a short-acting insulin secretagogue that restores the early phase of insulin secretion, a critical factor in controlling postprandial hyperglycemia.[1][2] The efficacy and safety of Nateglinide are directly linked to its chemical purity, making the synthetic route a critical aspect of its production.[3]

The core structure of Nateglinide is formed through the acylation of the amino group of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid.[4] A direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. One of the most effective methods of activation is the conversion of the carboxylic acid to its corresponding acid chloride. This application note focuses on the synthesis and application of trans-4-isopropylcyclohexane carbonyl chloride, a highly reactive intermediate that readily acylates D-phenylalanine to yield Nateglinide.[5][6]

The Intermediate: trans-4-Isopropylcyclohexane Carbonyl Chloride

The choice of trans-4-isopropylcyclohexane carbonyl chloride as an intermediate is strategic. The acid chloride is significantly more electrophilic than the corresponding carboxylic acid, leading to a faster and more complete reaction with the nucleophilic amino group of D-phenylalanine. This approach avoids the need for harsh coupling agents that can be difficult to remove and may introduce impurities.

Synthesis of the Intermediate

trans-4-Isopropylcyclohexane carbonyl chloride is typically synthesized from trans-4-isopropylcyclohexanecarboxylic acid by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5][7][8] The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Reaction Scheme:

G reactant1 trans-4-Isopropylcyclohexanecarboxylic Acid product trans-4-Isopropylcyclohexane Carbonyl Chloride + SO2 + HCl reactant1->product Chlorination reactant2 + SOCl2 G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nateglinide Synthesis cluster_2 Purification A Dissolve Acid in DCM B Add Thionyl Chloride A->B C Reflux B->C D Evaporate Solvent C->D F Add Intermediate Solution D->F E Dissolve D-Phe in NaOH(aq) E->F G Stir at Room Temp F->G H Acidify to Precipitate G->H I Filter Crude Product H->I J Recrystallize I->J K Dry Final Product J->K

Sources

The Art of Molecular Design: A Guide to the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the synthetic strategies employed to create liquid crystalline materials. We delve into the molecular architecture that dictates the formation of various mesophases and provide detailed protocols for the synthesis of benchmark calamitic (rod-like) and discotic (disc-like) liquid crystals. Furthermore, we will explore the critical characterization techniques that are essential for verifying the successful synthesis and elucidating the unique properties of these materials. The principles and protocols outlined herein are intended to serve as a foundational guide for researchers venturing into the design and synthesis of novel liquid crystals for a wide array of applications, including their emerging roles in drug delivery systems.

Introduction: The Mesophase and Molecular Architecture

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This state, often referred to as a mesophase, arises from the unique molecular structures of the constituent molecules, which possess a degree of orientational order but lack long-range positional order.[2] The design and synthesis of molecules that exhibit liquid crystalline behavior is a cornerstone of materials science, with applications ranging from the ubiquitous liquid crystal displays (LCDs) to advanced optical sensors and, increasingly, sophisticated drug delivery vehicles.[3][4]

The propensity of a molecule to form a liquid crystal phase is intimately linked to its shape and chemical makeup. Two primary classes of thermotropic liquid crystals, which undergo phase transitions as a function of temperature, are calamitic and discotic liquid crystals.[5][6]

  • Calamitic Liquid Crystals: These are composed of elongated, rod-like molecules.[6] A typical calamitic molecule consists of a rigid core, often comprising two or more aromatic rings, and flexible terminal groups, such as alkyl chains.[6][7] The interplay between the rigid core, which promotes anisotropic packing, and the flexible chains, which impart fluidity, is crucial for the formation of nematic and smectic phases.[6]

  • Discotic Liquid Crystals: In contrast, these are formed from flat, disc-shaped molecules that can stack on top of one another to form columns.[8] These columnar structures can exhibit one-dimensional conductivity, making them promising materials for organic electronics.[4]

The following diagram illustrates the fundamental relationship between molecular shape and the resulting liquid crystalline phase.

G cluster_0 Molecular Shape cluster_1 Liquid Crystalline Phase Rod-like (Calamitic) Rod-like (Calamitic) Nematic Nematic Rod-like (Calamitic)->Nematic Smectic Smectic Rod-like (Calamitic)->Smectic Disc-like (Discotic) Disc-like (Discotic) Columnar Columnar Disc-like (Discotic)->Columnar caption Molecular shape dictates the type of liquid crystal phase.

Caption: Molecular shape dictates the type of liquid crystal phase.

Synthetic Strategies: Building the Mesogenic Core

The synthesis of liquid crystals relies on a robust toolbox of organic reactions to construct the desired molecular architectures. The choice of synthetic route is dictated by the target molecule's structure, including the nature of the rigid core, linking groups, and terminal chains.

Key Reactions in Liquid Crystal Synthesis

Several classes of organic reactions are frequently employed in the synthesis of liquid crystals. These include:

  • Esterification: This is a common method for linking aromatic carboxylic acids and phenols to build the rigid core of calamitic liquid crystals.[5]

  • Schiff Base Formation: The condensation of an aldehyde or ketone with a primary amine to form an imine (Schiff base) is a versatile method for creating a rigid linking group within the mesogenic core.[9][10] Schiff bases are known for their relative stability and the ease with which they can be synthesized.[9]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are indispensable for forming carbon-carbon bonds and constructing complex aromatic cores.

    • Suzuki-Miyaura Coupling: This powerful reaction couples an aryl halide with an arylboronic acid, and it is widely used in the synthesis of biaryl and terphenyl-based liquid crystals.[11][12] Its tolerance for a wide range of functional groups makes it particularly valuable.[11]

    • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] It is a key method for introducing rigid and linear acetylene linkages into the molecular core.[13]

The following diagram provides a high-level overview of the synthetic workflow for a generic calamitic liquid crystal.

G Starting_Materials Aromatic Building Blocks (e.g., Phenols, Halides, Boronic Acids) Core_Construction Core Construction (e.g., Suzuki, Sonogashira Coupling) Starting_Materials->Core_Construction Functionalization Terminal Group Attachment (e.g., Alkylation, Esterification) Core_Construction->Functionalization Final_Product Calamitic Liquid Crystal Functionalization->Final_Product caption General synthetic workflow for calamitic liquid crystals.

Caption: General synthetic workflow for calamitic liquid crystals.

Experimental Protocols: Synthesis of Benchmark Liquid Crystals

To illustrate the practical application of these synthetic strategies, we provide detailed protocols for the synthesis of two well-known liquid crystals: the calamitic 4-cyano-4'-pentylbiphenyl (5CB) and a representative Schiff base liquid crystal.

Protocol: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

5CB is a classic nematic liquid crystal that was instrumental in the development of LCDs.[15][16] Its synthesis involves a multi-step process starting from biphenyl.[15]

Materials:

  • Biphenyl

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Valeryl chloride (C₄H₉COCl)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (NH₂NH₂)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents for reaction and purification

Procedure:

  • Bromination of Biphenyl: Biphenyl is first brominated to introduce a bromine atom at the 4-position. This is typically achieved using bromine in the presence of a Lewis acid catalyst.

  • Friedel-Crafts Acylation: The resulting 4-bromobiphenyl undergoes a Friedel-Crafts acylation with valeryl chloride and aluminum chloride to introduce the pentanoyl group at the 4'-position.

  • Wolff-Kishner Reduction: The ketone is then reduced to the corresponding alkyl chain using a Wolff-Kishner reduction with hydrazine hydrate and potassium hydroxide.

  • Cyanation: Finally, the bromo group is replaced with a cyano group via a Rosenmund-von Braun reaction using copper(I) cyanide in DMF to yield 5CB.[15]

Characterization Data for 5CB:

PropertyValue
Chemical FormulaC₁₈H₁₉N
Molecular Weight249.35 g/mol
Crystal to Nematic Transition24 °C
Nematic to Isotropic Transition35.3 °C
Protocol: Synthesis of a Schiff Base Liquid Crystal

Schiff base liquid crystals are readily synthesized through the condensation of an aromatic aldehyde and an aromatic amine.[9]

Materials:

  • 4-Alkoxybenzaldehyde

  • 4-Aminobenzoic acid

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolution: Dissolve equimolar amounts of the 4-alkoxybenzaldehyde and 4-aminobenzoic acid in a minimal amount of absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. The solid is then collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Characterization Techniques: Verifying the Mesophase

Once a potential liquid crystal has been synthesized, its mesomorphic properties must be thoroughly characterized. A combination of techniques is employed to identify the type of liquid crystal phase and determine the transition temperatures.[5][17]

  • Polarized Optical Microscopy (POM): POM is a primary tool for identifying liquid crystal phases.[2][17] The unique textures observed under a polarizing microscope are characteristic of different mesophases (e.g., nematic, smectic, columnar).[6][18]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[5][17] This provides quantitative data on the thermal stability of the liquid crystal phases.

  • X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement and long-range order within the liquid crystal phase, allowing for definitive phase identification.[5][17]

The following table summarizes the key characterization techniques and the information they provide.

TechniqueInformation Obtained
Polarized Optical Microscopy (POM)Identification of mesophase type based on optical texture.[2][17]
Differential Scanning Calorimetry (DSC)Determination of phase transition temperatures and enthalpies.[5][17]
X-ray Diffraction (XRD)Elucidation of molecular packing and long-range order.[5][17]

Applications in Drug Delivery

The unique properties of liquid crystals, particularly lyotropic liquid crystals which form in the presence of a solvent, are being increasingly explored for drug delivery applications.[19][20][21] Their self-assembling nature allows for the encapsulation of both hydrophilic and hydrophobic drug molecules.[20] The ordered structure of liquid crystalline phases can provide controlled and sustained release of the encapsulated therapeutic agent.[20] For instance, cubosomes, which are nanoparticles with a bicontinuous cubic liquid crystalline structure, are being investigated for the oral delivery of poorly water-soluble drugs.[19]

Conclusion

The synthesis of liquid crystals is a dynamic field that combines the principles of organic chemistry with the insights of materials science. By carefully designing molecular architecture and employing a range of synthetic methodologies, researchers can create novel materials with tailored properties for a variety of applications. The protocols and characterization techniques outlined in this application note provide a solid foundation for those seeking to explore the synthesis and application of these fascinating materials, including their promising potential in the realm of advanced drug delivery systems.

References

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  • Nature. Towards first-principles molecular design of liquid crystal-based chemoresponsive systems. Link

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  • Wikipedia. Sonogashira coupling. Link

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Application Notes and Protocols for trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Trans-4-Isopropylcyclohexanecarboxylic acid is a key saturated carbocyclic compound with significant applications in the pharmaceutical industry. Its rigid, non-planar structure and the specific stereochemistry of the trans isomer make it a valuable building block in organic synthesis. Most notably, it serves as a crucial intermediate in the synthesis of Nateglinide, an antidiabetic agent that helps control blood sugar levels in patients with type 2 diabetes.[1][2][3] The precise stereochemical orientation of the isopropyl and carboxylic acid groups in the trans configuration is essential for the pharmacological activity of the final drug product.

This guide provides a comprehensive overview of the experimental procedures for the synthesis, purification, and application of trans-4-Isopropylcyclohexanecarboxylic acid. The protocols are designed to be practical and reproducible in a standard laboratory setting, with a focus on explaining the underlying chemical principles behind each step.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount before its use in any experimental setting.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O₂[4]
Molecular Weight170.25 g/mol [4]
AppearanceWhite to almost white crystalline powder[5]
Melting Point94.0 to 98.0 °C[5]
Purity (GC)>98.0%[5]
CAS Number7077-05-6[5]

Safety Information:

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[5]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264).[5] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). If eye irritation persists, get medical advice/attention (P337 + P313).[5]

Experimental Procedures

The synthesis of pure trans-4-Isopropylcyclohexanecarboxylic acid is a multi-step process that begins with the reduction of an aromatic precursor, followed by a critical isomerization step to enrich the desired trans isomer, and concludes with purification.

Part 1: Synthesis of cis/trans-4-Isopropylcyclohexanecarboxylic Acid Mixture via Hydrogenation

The initial step involves the catalytic hydrogenation of 4-isopropylbenzoic acid (cumic acid). This reaction reduces the aromatic ring to a cyclohexane ring, typically yielding a mixture of cis and trans isomers.[6][7]

Workflow for Hydrogenation:

cumic_acid 4-Isopropylbenzoic Acid reaction Hydrogenation Reaction cumic_acid->reaction h2_catalyst H₂ / Catalyst (e.g., Platinum Oxide) h2_catalyst->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction workup Work-up (Catalyst Filtration, Solvent Removal) reaction->workup cis_trans_mixture cis/trans-4-Isopropylcyclohexanecarboxylic Acid Mixture workup->cis_trans_mixture

Caption: Workflow for the synthesis of the cis/trans isomer mixture.

Protocol 1: Hydrogenation of 4-Isopropylbenzoic Acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, suspend 4-isopropylbenzoic acid (1 equivalent) and a catalytic amount of platinum oxide (e.g., 5 mol%) in a suitable solvent such as glacial acetic acid.[7]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 kg/cm ²) and stir the mixture vigorously at room temperature.[7]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is a mixture of cis- and trans-4-Isopropylcyclohexanecarboxylic acid.[7] The ratio of cis to trans isomers can vary but often favors the cis isomer.[7]

Part 2: Epimerization of the cis/trans Mixture to the trans Isomer

The thermodynamically more stable trans isomer can be obtained in high purity through an epimerization reaction. This is typically achieved by heating the cis/trans mixture with a strong base, such as potassium hydroxide, in a high-boiling point solvent.[8][9]

Mechanism of Epimerization:

The epimerization proceeds via the formation of a potassium salt of the carboxylic acid. Under thermal conditions, the acidic proton on the carbon atom bearing the carboxylic acid group can be abstracted, leading to the formation of an enolate-like intermediate. Reprotonation can occur from either face, and since the trans isomer is sterically less hindered and therefore thermodynamically more stable, it is the predominant product at equilibrium.

Protocol 2: Epimerization with Potassium Hydroxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis/trans-4-Isopropylcyclohexanecarboxylic acid mixture (1 equivalent) in a high-boiling inert solvent (e.g., Shellsol 71).[8]

  • Addition of Base: Add potassium hydroxide (approximately 2 equivalents) to the solution.[8]

  • Epimerization Reaction: Heat the reaction mixture to 140-150 °C and maintain it at this temperature with stirring for approximately 3.5 hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and methanol to the mixture and separate the aqueous-methanolic phase.[8]

    • Cool the aqueous-methanolic phase in an ice bath and carefully add concentrated hydrochloric acid dropwise until the pH is acidic, causing the trans-4-Isopropylcyclohexanecarboxylic acid to precipitate.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.[8]

Part 3: Purification by Recrystallization

The final step to obtain high-purity trans-4-Isopropylcyclohexanecarboxylic acid is recrystallization.

Protocol 3: Recrystallization from Hexane

  • Dissolution: Dissolve the crude trans-4-Isopropylcyclohexanecarboxylic acid in a minimal amount of hot n-hexane.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold n-hexane, and dry them under vacuum.[6]

Part 4: Analytical Characterization

The purity and isomeric ratio of the final product should be confirmed by appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying the cis and trans isomers. Derivatization to the more volatile methyl esters may be necessary for optimal separation.

  • Column: A polar capillary column, such as one coated with a cyanosilicone phase, is recommended for the separation of cis/trans isomers.[10]

  • Temperature Program: A temperature gradient program will likely be necessary to achieve baseline separation.

  • Detection: Mass spectrometry will provide definitive identification of the isomers based on their mass spectra.

High-Performance Liquid Chromatography (HPLC):

HPLC can also be employed for the analysis of the isomeric mixture.

  • Column: A reversed-phase C18 column can be used.[11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile) is a common choice.[11] Isocratic or gradient elution may be used to optimize the separation.

  • Detection: UV detection at a suitable wavelength is typically used.

Part 5: Application in the Synthesis of Nateglinide

The purified trans-4-Isopropylcyclohexanecarboxylic acid is a key starting material for the synthesis of Nateglinide. This involves the activation of the carboxylic acid, typically by converting it to an acid chloride, followed by coupling with the amino acid D-phenylalanine.[12][13]

Workflow for Nateglinide Synthesis:

trans_acid trans-4-Isopropylcyclohexanecarboxylic Acid activation Acid Chloride Formation trans_acid->activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->activation acid_chloride trans-4-Isopropylcyclohexanecarbonyl Chloride activation->acid_chloride coupling Coupling Reaction acid_chloride->coupling d_phenylalanine D-Phenylalanine d_phenylalanine->coupling base Base (e.g., NaOH) base->coupling nateglinide Nateglinide coupling->nateglinide

Caption: General workflow for the synthesis of Nateglinide.

Protocol 4: Synthesis of Nateglinide (Illustrative)

  • Acid Chloride Formation:

    • Carefully add thionyl chloride to trans-4-Isopropylcyclohexanecarboxylic acid and gently reflux the mixture until the evolution of gas ceases.[14][15]

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude trans-4-isopropylcyclohexanecarbonyl chloride.

  • Coupling with D-Phenylalanine:

    • In a separate vessel, dissolve D-phenylalanine in an aqueous solution of a base, such as sodium hydroxide.

    • Cool the D-phenylalanine solution in an ice bath.

    • Slowly add the trans-4-isopropylcyclohexanecarbonyl chloride to the D-phenylalanine solution with vigorous stirring, while maintaining a low temperature and basic pH.[12]

  • Work-up and Purification:

    • After the reaction is complete, acidify the reaction mixture to precipitate the crude Nateglinide.

    • Collect the crude product by filtration.

    • Purify the crude Nateglinide by recrystallization from a suitable solvent system (e.g., aqueous methanol).

Conclusion

This guide has provided a detailed set of protocols for the synthesis, purification, and application of trans-4-Isopropylcyclohexanecarboxylic acid. By following these procedures and understanding the underlying chemical principles, researchers can reliably produce this important pharmaceutical intermediate for use in drug discovery and development. Adherence to proper safety precautions is essential throughout all experimental work.

References

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073A1.
  • WIPO (PCT). (2010). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. WO2010106550A2.
  • European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073B1.
  • Google Patents. (1998). Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. US5831118A.
  • recrystallization.pdf. Retrieved from [Link]

  • Google Patents. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. EP0814073B1.
  • Quick Company. An Improved Process For The Preparation Of N (Trans 4 Isopropylcyclohexylcarbonyl) D Phenyl Alanine And Intermediates Thereof. Retrieved from [Link]

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  • PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. Retrieved from [Link]

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  • PMC. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ResearchGate. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of cis- and trans- 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]

  • PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]

  • YouTube. (2020). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). Retrieved from [Link]

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  • Google Patents. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. US3875217A.

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Application Notes and Protocols for 13C NMR Spectroscopy of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Core Principles of 13C NMR in Substituted Cyclohexanes

The chemical shift (δ) of a carbon atom in 13C NMR is highly sensitive to its local electronic environment. In substituted cyclohexanes, several key factors influence these chemical shifts:

  • Electronegativity of Substituents: Electronegative atoms or groups, such as the oxygen atoms in a carboxylic acid, deshield adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).

  • Stereochemistry: The spatial orientation of substituents (axial vs. equatorial) significantly impacts the chemical shifts of the ring carbons. Axial substituents often cause a shielding effect (upfield shift) on carbons at the γ-position due to steric compression (γ-gauche effect).

  • Inductive and Mesomeric Effects: The electron-withdrawing or -donating nature of substituents influences the electron density across the carbon skeleton, modulating the chemical shifts.

For trans-4-Isopropylcyclohexanecarboxylic acid, the bulky isopropyl and carboxylic acid groups are expected to predominantly occupy equatorial positions in the most stable chair conformation to minimize steric strain. This stereochemical preference is a critical factor in predicting the 13C NMR spectrum.

Experimental Protocol: 13C NMR Data Acquisition

This section outlines a standardized protocol for the preparation and analysis of a sample of trans-4-Isopropylcyclohexanecarboxylic acid for 13C NMR spectroscopy.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the analyte. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD) can also be used to improve solubility and observe the exchangeable proton of the carboxyl group if 1H NMR is also being performed.

  • Sample Concentration: Prepare a solution with a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in shorter acquisition times.

  • Sample Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. However, modern spectrometers can lock onto the deuterium signal of the solvent, making TMS addition often unnecessary for routine analysis.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Place the NMR tube in the spectrometer. The instrument should be tuned to the 13C frequency and locked onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and improve spectral resolution.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a 13C NMR experiment. Typical parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A range of 0-220 ppm is typically sufficient for most organic molecules.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integration (though integration of 13C spectra is often not quantitative).

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A range of 128 to 1024 scans is common, depending on the sample concentration.

Workflow for 13C NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-50 mg of Sample in 0.5-0.7 mL Deuterated Solvent filter Filter into NMR Tube (Optional) dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_tune Lock and Tune Spectrometer insert->lock_tune shim Shim Magnetic Field lock_tune->shim setup Set Acquisition Parameters (Pulse Program, SW, NS, etc.) shim->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (e.g., to Solvent Peak) baseline->reference process_result Processed 13C NMR Spectrum reference->process_result

Caption: Predicted 13C NMR peak assignments for trans-4-Isopropylcyclohexanecarboxylic acid.

Troubleshooting and Advanced Considerations

  • Poor Signal-to-Noise: Increase the number of scans or the sample concentration. Ensure proper tuning and shimming of the spectrometer.

  • Broad Peaks: This can be due to poor shimming or chemical exchange. For carboxylic acids, intermolecular hydrogen bonding can sometimes lead to peak broadening.

  • DEPT Analysis: To definitively assign the multiplicity of each carbon signal (CH3, CH2, CH, or quaternary C), Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are highly recommended. A DEPT-90 experiment will only show CH signals, while a DEPT-135 will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons are absent in all DEPT spectra.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like trans-4-Isopropylcyclohexanecarboxylic acid. By understanding the fundamental principles of chemical shifts and stereochemical effects, and by leveraging data from analogous structures, a reliable prediction of the 13C NMR spectrum can be made. The protocols and predictive data presented in this application note provide researchers and drug development professionals with a comprehensive guide for the acquisition and interpretation of 13C NMR data for this and related alicyclic compounds.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. trans-4-tert-butylcyclohexanecarboxylic acid, SDBS No. 2220CDS-01-289. [Link]

Application Note: High-Purity Isolation of trans-4-Isopropylcyclohexanecarboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the purification of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, including the hypoglycemic agent Nateglinide.[1][2] The primary challenge in the synthesis of this compound is often the presence of the corresponding cis-isomer and other process-related impurities.[3] This guide details an optimized single-solvent recrystallization technique designed to selectively isolate the desired trans-isomer, yielding a product with high purity (>98%). We will elucidate the scientific principles behind solvent selection, crystallization kinetics, and impurity removal, providing researchers and drug development professionals with a reliable and scalable purification methodology.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[4] Its efficacy is rooted in the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[5] For crystalline solids like trans-4-Isopropylcyclohexanecarboxylic acid, an ideal recrystallization solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at a reduced temperature.[4][5] This temperature-dependent solubility gradient is the driving force for the selective crystallization of the desired product upon cooling, while impurities ideally remain dissolved in the solvent (mother liquor) or are removed via hot filtration if insoluble.

The target compound, trans-4-Isopropylcyclohexanecarboxylic acid (MW: 170.25 g/mol , M.P.: ~95-98°C), is a white crystalline solid.[6][7][8] Its purification is critical as isomeric purity can significantly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). The presence of the cis-isomer is a common impurity resulting from synthetic routes such as the hydrogenation of 4-isopropylbenzoic acid.[3][9] This protocol is designed to effectively separate these diastereomers based on subtle differences in their crystal lattice energies and, consequently, their solubility profiles.

Materials and Methods

Reagents and Equipment
  • Crude trans-4-Isopropylcyclohexanecarboxylic Acid (containing impurities)

  • Selected Recrystallization Solvent (e.g., Heptane, Hexane/Ethyl Acetate mixture, or Water)

  • Activated Charcoal (decolorizing grade, if necessary)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring Capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner Funnel and Filter Flask

  • Filter Paper (appropriate pore size for the funnel)

  • Vacuum Source

  • Drying Oven or Desiccator

The Critical Step: Solvent Selection

The success of this purification hinges on the selection of an appropriate solvent. The guiding principle is "like dissolves like," but the ideal solvent must satisfy several criteria as outlined in the table below.[10] trans-4-Isopropylcyclohexanecarboxylic acid is a moderately polar molecule, featuring a nonpolar cyclohexane ring and a polar carboxylic acid group.

Table 1: Solvent Selection Matrix for Recrystallization

Solvent SystemPolarityBoiling Point (°C)Suitability for trans-4-Isopropylcyclohexanecarboxylic AcidRationale & Observations
Heptane Non-polar98Excellent The compound shows low solubility at room temperature but dissolves well upon heating. The significant solubility differential allows for high recovery of pure crystals upon cooling.
Hexane/Ethyl Acetate Tunable~69-77Very Good This two-solvent system offers high tunability.[11] The compound is highly soluble in ethyl acetate and poorly soluble in hexane. The protocol involves dissolving the crude material in a minimal amount of hot ethyl acetate, followed by the slow addition of hot hexane until the solution becomes turbid (the cloud point), indicating saturation. A few drops of hot ethyl acetate are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Water Very Polar100Good (with pH adjustment) The compound is largely insoluble in neutral water.[8] However, it can be dissolved in a hot aqueous basic solution (e.g., NaOH or KOH) to form the soluble carboxylate salt. After hot filtration to remove any insoluble non-acidic impurities, the solution is cooled and slowly acidified (e.g., with HCl). The protonated carboxylic acid, being insoluble in the cold aqueous acidic medium, will precipitate out as purified crystals. This is technically a crystallization, not a recrystallization, but is a powerful purification technique for acidic compounds.[12]
Ethanol/Methanol Polar78 / 65Poor The compound is too soluble in these solvents even at low temperatures, leading to poor recovery.[6][8]

For this protocol, we will focus on the single-solvent method using Heptane , which provides a straightforward and effective purification.

Detailed Recrystallization Protocol

This protocol is optimized for a starting quantity of approximately 10 grams of crude material. Adjust volumes accordingly for different scales.

Dissolution of the Crude Solid
  • Place 10.0 g of crude trans-4-Isopropylcyclohexanecarboxylic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add an initial volume of ~100 mL of heptane to the flask.

  • Place the flask on a hot plate and begin heating with gentle stirring. Bring the solvent to a gentle boil.

  • Continue adding small portions of hot heptane to the boiling mixture until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated and maximizes crystal recovery upon cooling. Note the final volume of solvent used.

Removal of Insoluble and Colored Impurities (Optional)
  • If insoluble impurities are present: Remove the flask from the heat and allow it to cool slightly (to prevent flash boiling during filtration). Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • If the solution is colored: Remove the flask from the heat, allow it to cool slightly, and add a small amount (~0.1-0.2 g) of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb high molecular weight colored impurities. Remove the charcoal via hot gravity filtration as described above.

Crystallization: The Cooling Phase
  • Once you have a clear, saturated solution, cover the mouth of the Erlenmeyer flask with a watch glass or loosely inserted stopper. This prevents solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature on a heat-resistant surface. Slow cooling is paramount as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[13] Rapid cooling can trap impurities within the crystal structure.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, further enhance recovery by placing the flask in an ice-water bath for at least 30 minutes. This will decrease the solubility of the compound further, maximizing the yield of precipitated crystals.

Isolation and Drying of Purified Crystals
  • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane. This wash removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving a significant portion of the product.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals and remove the bulk of the solvent.

  • Carefully transfer the purified crystals to a watch glass or drying dish. Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 40-50°C) or in a desiccator under vacuum. The final product should be a free-flowing, white crystalline powder.[7]

Visualization of the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow Start Start: Crude trans-4-Isopropylcyclohexanecarboxylic Acid Dissolve 1. Dissolve in Minimum Hot Heptane Start->Dissolve Check_Impurities Impurities Present? Dissolve->Check_Impurities Hot_Filter 2. Hot Gravity Filtration Check_Impurities->Hot_Filter Yes (Insoluble or Colored) Cool 3. Slow Cooling & Ice Bath Check_Impurities->Cool No Hot_Filter->Cool Isolate 4. Vacuum Filtration & Cold Solvent Wash Cool->Isolate Dry 5. Dry Crystals Isolate->Dry End End: Purified Product (>98%) Dry->End

Caption: Workflow for the purification of trans-4-Isopropylcyclohexanecarboxylic acid.

Troubleshooting and Expert Insights

  • Problem: Oiling Out. If the compound separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the impure compound, or the solution is supersaturated to a very high degree. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and then allow it to cool more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.[13]

  • Problem: No Crystals Form. If no crystals appear after cooling, the solution may not be saturated. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[13]

  • Maximizing Purity vs. Yield: A single, carefully executed recrystallization should yield a product of high purity. For extremely high-purity requirements, a second recrystallization may be necessary, though this will inevitably result in a lower overall yield. The key is the slow, controlled cooling phase to ensure selective crystallization.

By adhering to this detailed protocol and understanding the underlying principles, researchers can consistently achieve high-purity trans-4-Isopropylcyclohexanecarboxylic acid, suitable for demanding applications in pharmaceutical development and scientific research.

References

  • Pharmacy Research. (n.d.). CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid. Retrieved from [Link]

  • ChemBK. (2024). trans-4-isopropyl cyclohexane carboxylic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid. Retrieved from [Link]

  • North Carolina State University, Department of Chemistry. (2015). Recrystallization. Retrieved from [Link]

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Application Notes and Protocols for the Esterification of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of trans-4-isopropylcyclohexanecarboxylic acid. This sterically significant cycloaliphatic carboxylic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the hypoglycemic agent Nateglinide.[1] The protocols detailed herein are designed to be robust and reproducible, offering methodologies for various scales and substrate sensitivities. We present three distinct, well-established esterification procedures: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. Each protocol is accompanied by a detailed explanation of the underlying mechanism, causality for procedural steps, quantitative data, and methods for purification and characterization of the resulting esters.

Introduction: The Significance of trans-4-Isopropylcyclohexanecarboxylic Acid and its Esters

trans-4-Isopropylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative featuring a carboxylic acid and an isopropyl group in a trans-1,4-configuration. This specific stereochemistry is crucial in its application as a precursor in pharmaceutical synthesis, where precise three-dimensional orientation of functional groups dictates biological activity.[1][2] The conversion of the carboxylic acid moiety into an ester is a fundamental transformation, often required to modulate solubility, improve reactivity in subsequent steps, or to serve as a protecting group.

The choice of esterification method is critical and depends on several factors: the scale of the reaction, the sensitivity of the substrates to acidic or thermal conditions, and the steric hindrance of both the carboxylic acid and the alcohol. The bulky isopropyl group and the cyclohexane ring of the substrate introduce moderate steric hindrance, which must be considered when selecting and optimizing reaction conditions. This guide addresses these considerations by providing protocols that range from classical, cost-effective methods to milder, reagent-based approaches suitable for sensitive or sterically demanding substrates.

Comparative Overview of Esterification Methodologies

Three primary methods are presented, each with distinct advantages and mechanistic pathways. The selection of the optimal method is a critical first step in the experimental design.

Method Key Reagents Conditions Primary Advantages Key Limitations
Fischer-Speier Esterification Alcohol (as reactant & solvent), Strong Acid Catalyst (H₂SO₄, TsOH)Reflux TemperatureCost-effective, simple setup, suitable for large scale.[3][4]Harsh acidic conditions, high temperatures, reversible reaction requires driving equilibrium.[5][6]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Room Temperature, Anhydrous Aprotic Solvent (e.g., DCM)Mild, neutral conditions, high yields, suitable for acid-sensitive substrates and sterically hindered acids.[7][8]Stoichiometric urea byproduct can complicate purification, reagents are more expensive.[8]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADLow to Room Temperature, Anhydrous Aprotic Solvent (e.g., THF)Very mild, high yields, stereochemical inversion at the alcohol center (if chiral).[4]Expensive reagents, stoichiometric phosphine oxide byproduct, requires acidic pronucleophile (pKa < 13).

Detailed Protocols and Methodologies

Protocol 1: Fischer-Speier Esterification for Methyl trans-4-Isopropylcyclohexanecarboxylate

This method is ideal for producing simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used in large excess to drive the reaction equilibrium towards the product.

Causality and Scientific Rationale: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4] This activation allows the weakly nucleophilic alcohol (methanol) to attack the carbonyl carbon. The reaction is reversible, and the presence of a large excess of the alcohol reactant, per Le Châtelier's principle, shifts the equilibrium toward the formation of the ester and water.[3][6] Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Acid & Methanol B Add H₂SO₄ Catalyst A->B Slowly, with cooling C Reflux (4-6 h) B->C Heat D Cool & Quench C->D Completion E Extract with Ether D->E F Wash (aq. NaHCO₃, brine) E->F G Dry (Na₂SO₄) & Filter F->G H Concentrate in vacuo G->H I Distill under Reduced Pressure H->I Crude Product J Final Product I->J Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
trans-4-Isopropylcyclohexanecarboxylic acid170.255.00 g29.41.0 eq
Methanol (anhydrous)32.0450 mL1236~42 eq
Sulfuric Acid (conc., 98%)98.080.5 mL~9.20.31 eq (catalyst)
Diethyl Ether-150 mL-(for extraction)
Saturated Sodium Bicarbonate (aq.)-100 mL-(for wash)
Brine (saturated NaCl aq.)-50 mL-(for wash)
Anhydrous Sodium Sulfate-~5 g-(for drying)

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-isopropylcyclohexanecarboxylic acid (5.00 g, 29.4 mmol).

  • Add anhydrous methanol (50 mL). Stir the mixture until the acid dissolves completely.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting carboxylic acid.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature.

  • Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure methyl trans-4-isopropylcyclohexanecarboxylate.

Expected Yield: 80-90%.

Protocol 2: Steglich Esterification for Ethyl trans-4-Isopropylcyclohexanecarboxylate

This method is highly effective for substrates that are sensitive to strong acids or high temperatures. It proceeds under mild, neutral conditions at room temperature.[7][8]

Causality and Scientific Rationale: The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[8] The carboxylic acid adds to a C=N bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid anhydride derivative. However, this intermediate can undergo a slow, irreversible 1,3-rearrangement to a stable N-acylurea, which is unreactive towards the alcohol. The crucial role of the 4-dimethylaminopyridine (DMAP) catalyst is to intercept the O-acylisourea before this side reaction can occur. DMAP, being a more potent nucleophile than the alcohol, reacts with the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[7] This "active ester" is then rapidly attacked by the alcohol (ethanol) to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which precipitates from most organic solvents and can be removed by filtration.[8]

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism RCOOH R-COOH O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + DCC DCC DCC N_Acyl_Pyr N-Acylpyridinium (Highly Active) O_Acyl->N_Acyl_Pyr + DMAP N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea 1,3-rearrangement (slow, uncatalyzed) DMAP DMAP Ester Ester (R-COOR') N_Acyl_Pyr->Ester + R'-OH DMAP_regen DMAP (Regenerated) N_Acyl_Pyr->DMAP_regen - H⁺ ROH R'-OH DCU DCU (Byproduct)

Caption: Catalytic cycle of the Steglich Esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
trans-4-Isopropylcyclohexanecarboxylic acid170.251.00 g5.871.0 eq
Ethanol (anhydrous)46.070.41 mL6.461.1 eq
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.33 g6.461.1 eq
4-Dimethylaminopyridine (DMAP)122.1772 mg0.590.1 eq
Dichloromethane (DCM, anhydrous)-25 mL-(solvent)
0.5 N Hydrochloric Acid (aq.)-20 mL-(for wash)
Saturated Sodium Bicarbonate (aq.)-20 mL-(for wash)
Anhydrous Magnesium Sulfate-~2 g-(for drying)

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve trans-4-isopropylcyclohexanecarboxylic acid (1.00 g, 5.87 mmol), anhydrous ethanol (0.41 mL, 6.46 mmol), and DMAP (72 mg, 0.59 mmol) in anhydrous dichloromethane (25 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. While stirring, add a solution of DCC (1.33 g, 6.46 mmol) in a small amount of anhydrous DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. The formation of a white precipitate (DCU) will be observed. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 10 mL) to remove DMAP, and then with saturated aqueous sodium bicarbonate (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., gradient elution with 2-10% ethyl acetate in hexanes) to afford the pure ethyl ester.

Expected Yield: 85-95%.

Protocol 3: Mitsunobu Reaction for Phenyl trans-4-Isopropylcyclohexanecarboxylate

The Mitsunobu reaction is an exceptionally mild method for forming esters, particularly useful when dealing with sterically hindered secondary alcohols or when stereochemical inversion of an alcohol is desired.[4] Here, we adapt it for the esterification with a phenol, which can be less reactive than aliphatic alcohols.

Causality and Scientific Rationale: The Mitsunobu reaction is a redox-condensation reaction.[4] Triphenylphosphine (PPh₃) acts as the reductant and an azodicarboxylate like diethyl azodicarboxylate (DEAD) acts as the oxidant. PPh₃ first attacks DEAD to form a betaine intermediate.[7] This zwitterionic species then deprotonates the carboxylic acid. The resulting carboxylate anion displaces the alcohol (which has been activated by the phosphonium species) in an Sₙ2-like fashion to form the ester. The overall process results in the dehydration of the carboxylic acid and alcohol, with the oxygen atom of the alcohol incorporated into the ester. The byproducts, triphenylphosphine oxide (TPPO) and diethyl hydrazinedicarboxylate, must be removed during purification. The reaction proceeds with a net inversion of stereochemistry at the alcohol's stereocenter, though this is not relevant when using an achiral alcohol like phenol.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Acid, Phenol, PPh₃ in THF B Add DEAD dropwise A->B Under N₂ C Stir at RT (12-18 h) B->C Warm to RT D Concentrate in vacuo C->D Completion E Purify via Chromatography D->E Crude Mixture F Final Product E->F Pure Ester

Caption: Workflow for the Mitsunobu Reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
trans-4-Isopropylcyclohexanecarboxylic acid170.25500 mg2.941.0 eq
Phenol94.11304 mg3.231.1 eq
Triphenylphosphine (PPh₃)262.29924 mg3.521.2 eq
Diethyl azodicarboxylate (DEAD)174.150.61 mL3.521.2 eq
Tetrahydrofuran (THF, anhydrous)-20 mL-(solvent)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add trans-4-isopropylcyclohexanecarboxylic acid (500 mg, 2.94 mmol), phenol (304 mg, 3.23 mmol), and triphenylphosphine (924 mg, 3.52 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) and stir until all solids are dissolved.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add DEAD (0.61 mL, 3.52 mmol) dropwise to the solution over 5-10 minutes. A color change and/or mild exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude residue will contain the product, triphenylphosphine oxide (TPPO), and the hydrazine byproduct.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel (e.g., gradient elution with 2-10% ethyl acetate in hexanes) to separate the desired phenyl ester from the byproducts.

Expected Yield: 75-90%.

Product Characterization

The identity and purity of the synthesized esters should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions. A typical mobile phase is 9:1 Hexanes:Ethyl Acetate. The ester product should have a higher Rf value than the starting carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation. Below are predicted key signals for the methyl ester based on data from similar structures.

    • ¹H NMR (CDCl₃, 400 MHz):

      • δ ~3.67 (s, 3H, -OCH₃)

      • δ ~2.2-2.3 (tt, 1H, -CH-COO)

      • δ ~0.86 (d, 6H, -CH(CH₃)₂)

      • Other cyclohexyl and isopropyl protons will appear as multiplets between δ 0.9-2.1.

    • ¹³C NMR (CDCl₃, 101 MHz):

      • δ ~176.5 (C=O)

      • δ ~51.5 (-OCH₃)

      • δ ~46.9 (C4 of cyclohexane)

      • δ ~43.1 (C1 of cyclohexane)

      • δ ~32.4 (isopropyl CH)

      • δ ~29.3 (C2/C6 of cyclohexane)

      • δ ~27.8 (C3/C5 of cyclohexane)

      • δ ~19.7 (isopropyl CH₃)

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group.

    • Strong C=O stretch at ~1735 cm⁻¹

    • C-O stretch at ~1170-1250 cm⁻¹

    • Absence of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • DCC: Potent allergen and moisture sensitive. Always handle with gloves.

    • DEAD/DIAD: Toxic and potentially explosive upon heating. Use behind a blast shield and avoid heating.

    • Organic Solvents (DCM, THF, Ether): Flammable and volatile. Avoid open flames and ensure proper ventilation.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 5, 2026, from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 5, 2026, from [Link]

  • LookChem. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid. Retrieved January 5, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved January 5, 2026, from [Link]

  • ScienceReady. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 5, 2026, from [Link]

  • Khan, F. A., & Alam, M. M. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 101035. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved January 5, 2026, from [Link]

  • LibreTexts Chemistry. (2019). 17.05: Fischer esterification. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 5, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 5, 2026, from [Link]

  • Alam, M. M., & Khan, F. A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6386. [Link]

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Application Notes & Protocols: The Strategic Role of Process Chemistry in the Industrial Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a promising molecular entity in a discovery lab to a life-saving medication manufactured at a multi-ton scale is a monumental undertaking in chemical science and engineering. This transformation is the domain of process chemistry . Unlike medicinal chemistry, which prioritizes the rapid synthesis of diverse compounds for biological screening, process chemistry is tasked with developing a manufacturing process that is safe, scalable, cost-effective, robust, and compliant with stringent global regulations.[1][2][3] This guide provides an in-depth exploration of the core principles, methodologies, and regulatory frameworks that govern the industrial synthesis of Active Pharmaceutical Ingredients (APIs). We will dissect the critical stages of API manufacturing, from initial route scouting to final product validation, offering both foundational knowledge and actionable protocols for professionals in the field.

The Foundational Divide: Medicinal vs. Process Chemistry

The objectives of medicinal and process chemistry are fundamentally different, a distinction that dictates their entire strategic approach.[2][3] A medicinal chemist's primary goal is to create a target molecule as quickly as possible, often through multi-step sequences that are not viable at scale, to enable structure-activity relationship (SAR) studies.[2] Conversely, a process chemist must completely redesign the synthetic route with industrial-scale production in mind.[1] This involves devising creative solutions that eliminate costly, hazardous, or inefficient steps.[2]

Metric Medicinal Chemistry (Discovery Phase) Process Chemistry (Development & Manufacturing)
Primary Goal Speed of synthesis; access to analoguesSafety, cost-effectiveness, scalability, robustness[1][2]
Scale Milligrams to gramsKilograms to metric tons[4]
Route Selection Fastest route, convergent, allows for diversification[3]Shortest, most efficient route; high atom economy[5]
Reagent/Solvent Choice Efficacy-driven; cost is a minor concernCost, safety, environmental impact (Green Chemistry)[2]
Purification Often chromatography-heavy (e.g., preparative HPLC)Crystallization, distillation, extraction favored[6][7]
Documentation Lab notebook levelRigorous batch records under Good Manufacturing Practices (GMP)[8][9]

The API Synthesis Lifecycle: From Candidate to Commercial Product

The industrial synthesis of an API is a highly structured process, governed by both scientific principles and regulatory oversight. Each stage is designed to ensure the final compound meets exacting standards of purity, potency, and consistency.[] The entire process operates under the umbrella of Good Manufacturing Practices (GMP), a system of regulations that minimizes manufacturing risks.[8][11]

API_Synthesis_Lifecycle Discovery Drug Discovery (Medicinal Chemistry) Candidate Lead Candidate Selection Discovery->Candidate Identifies API RouteScout Route Scouting & Process R&D Candidate->RouteScout Handoff ScaleUp Pilot Scale-Up (kg Scale) RouteScout->ScaleUp Develops scalable route QC Quality Control (QC) & Quality Assurance (QA) (Continuous) RouteScout->QC Validation Process Validation & Regulatory Filing ScaleUp->Validation Demonstrates robustness ScaleUp->QC Commercial Commercial Manufacturing (Ton Scale) Validation->Commercial Gains approval Validation->QC Commercial->QC

Caption: High-level workflow of the Active Pharmaceutical Ingredient (API) lifecycle.

Core Methodologies in Industrial API Synthesis

The industrial production of an API involves several coordinated stages, each with a defined function that contributes to the quality of the final substance.[]

Route Scouting and Process Design

This is the initial and most critical phase in process chemistry. The goal is to identify the most efficient, cost-effective, and safe synthetic route.[6]

  • Causality: The choice of a synthetic route has cascading implications for the entire manufacturing process. A route that avoids hazardous reagents (e.g., azides, organometallics) simplifies safety protocols and facility requirements. A route with fewer steps reduces raw material costs, processing time, and potential points of failure.

  • Key Considerations:

    • Availability and Cost of Raw Materials: Sourcing stable, high-quality starting materials is paramount.[7][]

    • Reaction Efficiency (Yield): Reactions are optimized to maximize yield and minimize by-products.[6]

    • Atom Economy: A principle of green chemistry that seeks to maximize the incorporation of material from the starting materials into the final product.

    • Safety & Environmental Impact: Processes are designed to avoid highly toxic, explosive, or environmentally persistent chemicals.[2]

Chemical Synthesis and Optimization

Once a route is selected, each reaction step is meticulously optimized to ensure it is reproducible and scalable.[5][6] This involves fine-tuning parameters like temperature, pressure, pH, reaction time, and catalyst loading.[6] Common reactions in pharmaceutical synthesis include hydrogenations, esterifications, acylations, and cross-coupling reactions like the Suzuki-Miyaura coupling.[12][13][14]

Process_Optimization Goal Optimal Process Yield Maximize Yield Yield->Goal Purity Maximize Purity Purity->Goal Purity->Yield Safety Enhance Safety Safety->Goal Cost Minimize Cost Cost->Goal Cost->Yield Time Reduce Cycle Time Time->Goal Time->Cost

Caption: Interdependent factors in the optimization of a chemical process.

Purification and Isolation

After synthesis, the crude API is impure and must be purified to meet stringent regulatory standards.[6] While medicinal chemists rely heavily on chromatography, industrial processes prioritize more scalable techniques.

  • Crystallization: This is the workhorse of API purification.[7][15] It is a highly effective method for removing impurities and can be precisely controlled to yield a specific crystal form (polymorph) with desired physical properties like stability and solubility.[7][]

  • Distillation and Extraction: Used for purifying liquid intermediates or removing solvents.

  • Filtration and Drying: These are the final steps to isolate the solid API and remove residual solvents.[15]

Application Protocol: Controlled Crystallization of a Late-Stage API Intermediate

This protocol outlines a self-validating procedure for the purification of a hypothetical late-stage API intermediate via anti-solvent crystallization.

Objective: To reduce the total impurity level from ~2.5% to ≤0.1% and isolate the product with >95% yield.

Materials & Equipment:

  • Jacketed Glass Reactor (20 L) with overhead stirrer and temperature control unit.

  • Dosing pump for anti-solvent addition.

  • Process Analytical Technology (PAT) probe (e.g., FBRM or PVM) for monitoring particle size.

  • Nutsche filter/dryer.

  • HPLC system for purity analysis.

  • Crude API Intermediate (1.0 kg)

  • Solvent A (e.g., Acetone): 5 L

  • Anti-Solvent B (e.g., Water): 10 L

Protocol Steps:

  • Dissolution:

    • Charge the jacketed reactor with Crude API Intermediate (1.0 kg) and Solvent A (5 L).

    • Set the overhead stirrer to 150 RPM.

    • Heat the reactor jacket to 45°C and hold until complete dissolution is observed.

    • Causality: Heating increases the solubility of the intermediate in Solvent A, ensuring a clear starting solution for controlled precipitation. A higher starting concentration allows for a more efficient process.

  • Anti-Solvent Addition (Nucleation & Growth):

    • Cool the solution to the crystallization temperature of 40°C.

    • Begin adding Anti-Solvent B (Water) via the dosing pump at a controlled rate of 200 mL/min.

    • In-Process Control: Monitor the solution with the PAT probe. The onset of nucleation will be detected as a sharp increase in particle count.

    • Causality: The slow addition of an anti-solvent, in which the API is insoluble, reduces the solution's solvating power, forcing the API to controllably precipitate out. A slow addition rate prevents uncontrolled "crashing out," which traps impurities.

  • Slurry Aging:

    • Once all the anti-solvent has been added, hold the resulting slurry at 40°C for 2 hours with continued stirring.

    • Slowly cool the slurry to 20°C over 2 hours.

    • Causality: The aging period allows for crystal growth and perfection (Ostwald ripening), where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones. This process further expels impurities from the crystal lattice. Cooling maximizes the yield by further reducing the API's solubility.

  • Isolation and Drying:

    • Transfer the slurry to the Nutsche filter/dryer.

    • Apply vacuum to remove the mother liquor.

    • Wash the filter cake with a pre-mixed solution of Solvent A/Anti-Solvent B (20:80 ratio, 2 L) to remove residual impurities.

    • Dry the solid under vacuum at 50°C until the residual solvent level is <500 ppm as determined by GC analysis.

  • Final Analysis (Self-Validation):

    • Submit a sample of the dried, purified API Intermediate for HPLC analysis.

    • Acceptance Criteria:

      • Purity: ≥99.8%

      • Largest single impurity: ≤0.05%

      • Yield: ≥95%

    • The process is considered successful and validated if all acceptance criteria are met.

Quality Control and Regulatory Compliance

The entire API manufacturing process is governed by stringent regulations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][11][16] Adherence to GMP is mandatory and ensures that products are consistently produced and controlled according to quality standards.[8][9]

  • Impurity Control: The identification, qualification, and control of impurities are critical.[17] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits on impurity levels.[9][17]

  • Documentation: Every step of the manufacturing process must be meticulously documented in batch records and standard operating procedures (SOPs).[9][18] This ensures traceability and accountability.

  • Validation: Process validation is the documented evidence that the process, operated within established parameters, can perform effectively and reproducibly to produce an intermediate or API meeting its predetermined specifications and quality attributes.[19]

Future Trends in Pharmaceutical Synthesis

The field of pharmaceutical synthesis is continuously evolving, driven by the need for greater efficiency and sustainability.

  • Continuous Manufacturing (Flow Chemistry): This approach moves away from traditional batch processing to a continuous, integrated flow.[20][21][22] It offers benefits such as improved safety, better quality control, and a smaller manufacturing footprint.[5][21]

  • Biocatalysis: The use of enzymes or microorganisms to perform specific chemical reactions offers high selectivity under mild conditions, aligning with the principles of green chemistry.[2][6][23][24]

References

The Boronic Acid Moiety: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids and their derivatives have emerged as indispensable building blocks in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of boronic acids. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, showcase its application in the synthesis of pharmaceuticals and complex natural products, and provide detailed, field-proven experimental protocols. Furthermore, this guide includes a troubleshooting section to address common challenges and ensure successful implementation in the laboratory.

Introduction: The Rise of Boronic Acids in Synthesis

Organoboron compounds, particularly boronic acids (R-B(OH)₂), have revolutionized the construction of carbon-carbon (C-C) bonds.[3][4] Their ascent in synthetic chemistry is attributed to a unique combination of stability, functional group tolerance, and relatively low toxicity.[5][6][7] Unlike many other organometallic reagents, boronic acids are generally stable to air and moisture, often existing as easy-to-handle crystalline solids.[3] This robustness, coupled with their predictable reactivity in palladium-catalyzed cross-coupling reactions, makes them ideal reagents for constructing complex molecular architectures.[4][8]

The premier application of boronic acids is the Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between an organoboron compound and an organic halide or pseudohalide.[6][9] This reaction's reliability and broad substrate scope have made it a cornerstone of modern synthetic strategies, from academic research to large-scale industrial production.[10][11]

The Suzuki-Miyaura Reaction: Mechanism and Key Components

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently generates C-C bonds under mild conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][12]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) complex to the organic halide (R¹-X), forming a palladium(II) intermediate.[12] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9][13]

  • Transmetalation: In this step, the organic group from the boronic acid (R²) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments (R¹-R²) from the palladium(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][12]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product RX R¹-X RX->Pd0 BoronicAcid R²-B(OH)₂ + Base BoronicAcid->PdII_RX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Essential Reaction Components

The success of a Suzuki-Miyaura coupling hinges on the careful selection of its components:

ComponentRoleCommon Examples
Catalyst Facilitates the reactionPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand Stabilizes and activates the catalystPPh₃, SPhos, XPhos, N-heterocyclic carbenes (NHCs)
Base Activates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄, KF
Solvent Solubilizes reactants and reagentsToluene, Dioxane, THF, DMF, water mixtures
Electrophile Provides one of the carbon fragmentsAryl/vinyl iodides, bromides, triflates, and chlorides
Nucleophile Provides the other carbon fragmentAryl/vinyl boronic acids or their esters

Applications in Drug Discovery and Development

The Suzuki-Miyaura reaction is a workhorse in the pharmaceutical industry, enabling the synthesis of numerous blockbuster drugs.[10][14] Its functional group tolerance allows for the coupling of complex, highly functionalized fragments late in a synthetic sequence, which is a significant advantage in drug development.[8] The ability to rapidly generate libraries of related compounds by varying the coupling partners is also invaluable for structure-activity relationship (SAR) studies.[3]

DrugTherapeutic AreaKey Suzuki-Miyaura Coupling Step
Losartan AntihypertensiveFormation of the biphenyltetrazole core structure.[15]
Valsartan AntihypertensiveSynthesis of the biphenyl scaffold.
Abemaciclib Oncology (Breast Cancer)Coupling of a pyrimidine derivative with a boronic ester.[15][16]
Rucaparib Oncology (Ovarian Cancer)Key C-C bond formation in the synthesis of the tricyclic core.[16]
Niraparib Oncology (Ovarian Cancer)Utilized for the construction of the final drug molecule.[15]

Detailed Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[2]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Visualizing the Experimental Workflow

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Here are solutions to common problems encountered in Suzuki-Miyaura couplings.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Incorrect base or solvent- Use fresh catalyst and high-purity reagents.[13]- Ensure thorough degassing of solvents and reaction vessel.[13]- Screen different bases (e.g., Cs₂CO₃, KF) and solvents.[17]
Protodeboronation - Presence of excess water- Base is too strong or temperature is too high- Use anhydrous conditions if possible.[13]- Switch to a milder base (e.g., KF).[13]- Lower the reaction temperature.
Homocoupling - Oxygen contamination leading to oxidative coupling of the boronic acid- Rigorously exclude oxygen from the reaction.[18]- Ensure the inert gas stream is of high purity.
Incomplete Reaction - Steric hindrance in substrates- Poor solubility of reagents- Switch to a more active catalyst system (e.g., with a bulkier, more electron-rich ligand like XPhos or SPhos).- Try a different solvent or solvent mixture to improve solubility.[17]

Conclusion

Boronic acids, through the Suzuki-Miyaura cross-coupling reaction, have fundamentally transformed the landscape of organic synthesis. Their stability, versatility, and functional group tolerance have made them invaluable building blocks for the construction of complex molecules, particularly in the realm of pharmaceutical discovery and development. By understanding the reaction mechanism, carefully selecting components, and following robust protocols, researchers can effectively harness the power of this remarkable class of compounds to advance their scientific endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Available from: [Link]

  • Wiley Online Library. (2011). Boronic acids : preparation and applications in organic synthesis, medicine and materials. Available from: [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Available from: [Link]

  • Royal Society of Chemistry. (2019). Boronic acid catalysis. Available from: [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]

  • ACS Publications. (2006). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Edited by Dennis G. Hall (University of Alberta). Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim. 2005. xxvi + 550 pp. $170.00. ISBN 3-527-30991-8. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ACS Publications. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Available from: [Link]

  • Semantic Scholar. Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. Available from: [Link]

  • MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available from: [Link]

  • ResearchGate. (2021). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Available from: [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • ResearchGate. Examples of approved drugs where Suzuki–Miyaura coupling is employed to... Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]

  • R Discovery. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for improving the yield and purity of this critical intermediate. Trans-4-Isopropylcyclohexanecarboxylic acid is a key building block in the synthesis of various pharmaceutical agents, including the hypoglycemic agent Nateglinide[1][2]. The primary challenge in its synthesis is controlling the stereochemistry to favor the desired trans isomer over the cis byproduct.

This resource is structured to provide immediate answers to common questions, followed by in-depth troubleshooting guides for more complex issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for trans-4-Isopropylcyclohexanecarboxylic acid?

The most prevalent method is the catalytic hydrogenation of 4-isopropylbenzoic acid (also known as cuminic acid)[3][4]. This process involves the reduction of the aromatic ring to a cyclohexane ring. However, this reaction typically produces a mixture of cis and trans isomers[3][5].

Q2: Why is the trans isomer the desired product?

The pharmacological activity of downstream products, such as Nateglinide, is often highly dependent on the stereoconfiguration of the cyclohexane ring. In many cases, only the trans-isomer possesses the desired biological activity.

Q3: What is a typical yield for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid?

Initial hydrogenation of 4-isopropylbenzoic acid often results in a higher proportion of the cis isomer, with reported trans:cis ratios as low as 25:75[6]. The overall yield of the pure trans isomer can be significantly improved through subsequent isomerization and purification steps, potentially reaching up to 90% after several cycles.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Issue 1: Low Overall Yield After Initial Hydrogenation

Potential Cause: Suboptimal catalyst selection or reaction conditions.

Solution:

The choice of catalyst and reaction parameters are critical for maximizing the conversion of the starting material.

  • Catalyst Selection: While various transition metal catalysts like Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) on a carbon support are active for the hydrogenation of benzoic acid derivatives, their performance can differ[7]. Ruthenium-based catalysts have shown high efficacy[8][9]. Some studies suggest that a heterogeneous ruthenium-nickel catalyst can provide an efficient hydrogenation pathway.

  • Reaction Conditions:

    • Solvent: Acetic acid is a commonly used solvent for this reaction[3][5]. The use of a binary solvent system, such as 1,4-dioxane and water, has been shown to increase the selectivity towards the desired cyclohexane carboxylic acid[8][9].

    • Temperature and Pressure: Hydrogenation is typically carried out at elevated temperatures and pressures. A study on the hydrogenation of benzoic acid noted that with a Pd/C catalyst, high temperatures (423 K) and pressures (15 MPa) are often employed[7]. However, with a more active catalyst like Rh/C in supercritical CO2, the reaction can proceed efficiently at a much lower temperature of 323 K[7]. It is crucial to optimize these parameters for your specific catalyst and reactor setup.

Issue 2: Poor Stereoselectivity (High cis:trans Isomer Ratio)

Potential Cause: The initial hydrogenation step inherently favors the formation of the cis isomer.

Solution:

A two-step approach involving initial hydrogenation followed by isomerization is the most effective strategy to increase the proportion of the trans isomer.

  • Epimerization/Isomerization: The thermodynamically more stable trans isomer can be obtained by epimerizing the cis isomer in the mixture. This is typically achieved by heating the mixture of isomers in the presence of a base.

    • Base-Mediated Isomerization: Heating the cis/trans mixture with a strong base like potassium hydroxide (KOH) can shift the equilibrium towards the trans isomer[6]. An equilibrium mixture with a trans:cis ratio of approximately 85:15 is often achievable[6].

    • Isomerization-Crystallization Cycles: For even higher purity and yield of the trans isomer, multiple cycles of isomerization followed by crystallization can be performed. After an initial isomerization and crystallization to isolate the trans isomer, the mother liquor (rich in the cis isomer) can be subjected to another round of isomerization. This iterative process can significantly increase the overall yield of the pure trans product to over 90%.

Issue 3: Difficulty in Separating cis and trans Isomers

Potential Cause: The similar physical properties of the cis and trans isomers make separation challenging.

Solution:

  • Fractional Crystallization: This is a common method for separating the isomers. The trans isomer can be selectively crystallized from a suitable solvent, such as hexane, leaving the more soluble cis isomer in the mother liquor.

  • Derivative Formation: In some cases, converting the carboxylic acids to their derivatives, such as dihydrochloride salts, can alter their solubilities, facilitating separation by fractional crystallization from solvents like methanol or ethanol[10].

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
  • Reaction Setup: In a high-pressure reactor, suspend a suitable catalyst (e.g., 5% Ru/C or Platinum Oxide) in a solvent (e.g., acetic acid or a 1:1 mixture of 1,4-dioxane and water)[5][8][9].

  • Addition of Starting Material: Add 4-isopropylbenzoic acid to the reactor.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5 kg/cm ²) and heat to the target temperature (e.g., room temperature to 100°C, depending on the catalyst)[5][11].

  • Reaction Monitoring: Stir the mixture vigorously for the required reaction time (e.g., 2 hours) or until hydrogen uptake ceases[5].

  • Workup: After cooling and depressurizing the reactor, remove the catalyst by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis and trans-4-Isopropylcyclohexanecarboxylic acid.

Protocol 2: Base-Mediated Isomerization of the cis/trans Mixture
  • Reaction Setup: Dissolve the crude mixture of cis and trans isomers in a high-boiling solvent.

  • Addition of Base: Add a strong base, such as potassium hydroxide[6].

  • Isomerization: Heat the reaction mixture (e.g., 140-150°C) for several hours (e.g., 3.5 hours) to allow the epimerization to reach equilibrium[6].

  • Workup: After cooling, acidify the reaction mixture to protonate the carboxylate. Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the isomer-enriched product.

Protocol 3: Purification by Fractional Crystallization
  • Dissolution: Dissolve the isomer-enriched product in a minimal amount of a suitable hot solvent (e.g., hexane).

  • Crystallization: Allow the solution to cool slowly to room temperature and then further cool in an ice bath to induce crystallization of the less soluble trans isomer.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry to obtain the pure trans-4-Isopropylcyclohexanecarboxylic acid.

  • Recycling (Optional): The mother liquor, now enriched in the cis isomer, can be subjected to another isomerization cycle (Protocol 2) to further improve the overall yield.

Data and Workflow Visualization

Table 1: Influence of Synthesis Strategy on trans-Isomer Yield
StrategyKey Reagents/ConditionsTypical trans:cis RatioReference
Initial HydrogenationPlatinum Oxide, Acetic Acid25:75[5]
Hydrogenation followed by EpimerizationSodium Hydride, 150°C85:15[6]
Hydrogenation and Alkali-Mediated IsomerizationRuthenium-Nickel Catalyst, KOH>90% (after multiple cycles)
Diagram 1: Synthetic Pathway and Isomerization

Synthesis_Pathway A 4-Isopropylbenzoic Acid B Hydrogenation (e.g., PtO2, H2) A->B C Mixture of cis and trans Isomers (cis-rich, e.g., 75:25) B->C D Base-Mediated Isomerization (Epimerization) (e.g., KOH, heat) C->D E Equilibrium Mixture (trans-rich, e.g., 85:15) D->E F Fractional Crystallization E->F G Pure trans-4-Isopropylcyclohexanecarboxylic Acid F->G Crystals H Mother Liquor (cis-rich) F->H Filtrate H->D Recycle for further isomerization

Caption: Synthetic route from 4-isopropylbenzoic acid to the pure trans-isomer.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield of trans-isomer decision1 Is the cis:trans ratio high? start->decision1 Analyze cis:trans ratio after hydrogenation issue1 Inefficient Isomerization decision1->issue1 Yes issue2 Low Overall Conversion decision1->issue2 No solution1 Implement/Optimize Base-Mediated Isomerization Step (e.g., KOH, heat). Consider multiple isomerization-crystallization cycles. issue1->solution1 end Achieved Higher Yield solution1->end Improved Purity solution2 Review Hydrogenation Step: - Check catalyst activity/loading. - Optimize H2 pressure, temperature, and solvent. - Ensure purity of starting material. issue2->solution2 solution2->end Improved Conversion

Caption: Decision tree for troubleshooting low yield of the trans-isomer.

References

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Krasnikov, S. V., et al. (2004). Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. Tetrahedron Letters, 45(35), 6669–6672.
  • Zhang, J., et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 16(12), 9939-9947.
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • IP.com. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.
  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • ResearchGate. (n.d.). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved from [Link]

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Technical Support Center: Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of trans-4-Isopropylcyclohexanecarboxylic acid. This molecule is a critical intermediate in the synthesis of various pharmaceutical agents, including the hypoglycemic drug Nateglinide.[1][2] Achieving high diastereomeric purity is paramount, as different isomers can exhibit varied pharmacological and toxicological profiles.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the synthesis, with a primary focus on identifying and mitigating the formation of unwanted side products.

Section 1: Synthesis Overview & Primary Side Products

FAQ 1: What is the most common synthetic route to 4-Isopropylcyclohexanecarboxylic acid and what are the expected side products?

The most prevalent and industrially scalable method for synthesizing 4-Isopropylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-Isopropylbenzoic acid (also known as Cumic acid)[3][4]. This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

The primary side product of concern is the geometric isomer, cis-4-Isopropylcyclohexanecarboxylic acid . The formation of a mixture of cis and trans isomers is almost always observed, with the ratio being highly dependent on the reaction conditions.[3]

Other potential side products, though typically less common, include:

  • Unreacted Starting Material: Incomplete conversion can leave residual 4-Isopropylbenzoic acid.

  • Over-reduction Products: Further reduction of the carboxylic acid moiety can lead to the formation of (4-isopropylcyclohexyl)methanol. This is more likely under harsh conditions (high temperature and pressure) or with specific catalysts.[5]

  • Hydrogenolysis Products: Cleavage of the C-O bond in the carboxylic acid can occur, potentially leading to byproducts like toluene and methyl cyclohexane, though this is less common for this specific substrate.[6]

Reaction Workflow: Synthesis and Purification

The diagram below outlines the general workflow from starting material to the purified trans isomer.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 4-Isopropylbenzoic Acid B Catalytic Hydrogenation (H₂, Catalyst, Solvent, T, P) A->B C Crude Product Mixture (cis/trans isomers, starting material) B->C D Workup & Catalyst Filtration C->D E Purification Method (e.g., Recrystallization) D->E F Isolated trans Isomer E->F G Mother Liquor (Enriched in cis isomer) E->G H Characterization (NMR, HPLC, GC-MS) F->H

Caption: General workflow for the synthesis and purification of trans-4-Isopropylcyclohexanecarboxylic acid.

Section 2: Isomer Differentiation and Analysis

FAQ 2: How can I reliably distinguish between the cis and trans isomers using analytical techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for differentiating between cis and trans isomers of 1,4-disubstituted cyclohexanes.[7][8] The key lies in the conformational rigidity of the cyclohexane ring and the resulting differences in the chemical environment of the ring protons.

  • ¹H NMR Spectroscopy: The signal corresponding to the proton on the carbon bearing the carboxylic acid (the C1 proton) is particularly informative.

    • In the more stable diequatorial conformation of the trans isomer , this proton is axial. It experiences coupling to two axial and two equatorial neighboring protons, resulting in a complex multiplet with a relatively large bandwidth.

    • In the cis isomer , which has one axial and one equatorial substituent, the C1 proton is equatorial. This results in a different splitting pattern and typically a narrower signal envelope compared to the trans isomer.[9]

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are also diagnostic. Due to the γ-gauche effect, an axial substituent will shield the carbons at the γ-position (C3 and C5), causing them to resonate at a higher field (lower ppm value) compared to the diequatorial trans isomer.[7]

Table 1: Spectroscopic Data for Isomer Differentiation

Techniquetrans-Isomer (Diequatorial)cis-Isomer (Axial/Equatorial)Rationale
¹H NMR Broader signal envelope for ring protons.[9]Narrower signal envelope for ring protons.[9]Different coupling constants and chemical shifts for axial vs. equatorial protons.
¹³C NMR Ring carbon resonances are generally downfield.[7]C3 and C5 carbons (γ to the axial group) are shielded and shifted upfield.[7]The γ-gauche effect from the axial substituent causes shielding.
IR Spec. Subtle differences in the fingerprint region (<1500 cm⁻¹).[7]May show distinct C-H wagging frequencies.[7]Differences in molecular symmetry and dipole moments.

Analytical Protocol: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the dried product mixture.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key proton signals of the analyte.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY or HSQC) to aid in definitive assignments.[8]

Section 3: Controlling Stereochemistry and Troubleshooting

FAQ 3: What reaction conditions favor the formation of the desired trans isomer?

The stereochemical outcome of the hydrogenation is determined by the mechanism of hydrogen addition on the surface of the heterogeneous catalyst. Hydrogen is adsorbed onto the catalyst surface, and the aromatic ring approaches this surface. The addition of hydrogen atoms typically occurs from the same face of the ring, a process known as syn-addition.[10] The final cis/trans ratio is a result of kinetic and thermodynamic factors.

While achieving 100% selectivity for the trans isomer is difficult, its formation can be maximized by carefully selecting the reaction parameters.

  • Catalyst Choice: This is the most critical factor.

    • Rhodium (Rh) , particularly on supports like alumina (Rh/Al₂O₃) or carbon (Rh/C), is often cited for favoring the formation of the thermodynamically more stable trans isomer, especially under equilibrium-controlled conditions (higher temperatures, longer reaction times).

    • Ruthenium (Ru) catalysts are highly active for aromatic hydrogenation but may produce different isomer ratios.[11][12] Some studies show Ru catalysts can be highly effective and selective under specific conditions.[5][6]

    • Platinum (Pt) , such as in the form of Platinum oxide (Adam's catalyst), has also been used, but in some reported cases, it yielded a higher proportion of the cis isomer.[3]

  • Solvent: The choice of solvent can influence the reaction. Acetic acid is a common solvent for this type of hydrogenation.[3] Polar solvents may increase the selectivity towards cyclohexane carboxylic acid in some systems.[6]

  • Temperature and Pressure: Higher temperatures and pressures are generally required for aromatic ring reduction compared to simple alkenes.[13] These conditions can also facilitate the isomerization of the initially formed kinetic product (often the cis isomer) to the more thermodynamically stable trans isomer.

Reaction Mechanism: Isomer Formation

The diagram below illustrates the proposed pathway for the formation of both isomers on a catalyst surface.

G cluster_mech Mechanism on Catalyst Surface Start 4-Isopropylbenzoic Acid (approaches catalyst surface) Catalyst Catalyst Surface (e.g., Rh, Ru) with Adsorbed H₂ Start->Catalyst Adsorption Intermediate Partially Hydrogenated Intermediate on Surface Catalyst->Intermediate Syn-Addition of H₂ Cis_Product cis-Isomer (Kinetic Product) Intermediate->Cis_Product Desorption (Favored kinetically) Trans_Product trans-Isomer (Thermodynamic Product) Cis_Product->Trans_Product Isomerization (Favored thermodynamically at higher temp/longer time)

Caption: Simplified mechanism showing the formation of cis and trans isomers during catalytic hydrogenation.

Troubleshooting Guide
Problem EncounteredProbable Cause(s)Recommended Solution(s)
High proportion of cis-isomer in the final product. Reaction conditions favor the kinetic product. The catalyst used may inherently favor the cis isomer.1. Increase Reaction Time/Temperature: Allow the reaction to proceed longer to facilitate equilibration to the more stable trans isomer. 2. Change Catalyst: Switch to a catalyst known to favor the trans isomer, such as Rhodium on a support.
Incomplete conversion; starting material remains. Insufficient catalyst activity (poisoning). Reaction time is too short or conditions (temperature/pressure) are too mild.1. Check Catalyst Quality: Use fresh, active catalyst. Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). 2. Increase Catalyst Loading: Incrementally increase the catalyst weight percentage. 3. Increase H₂ Pressure/Temperature: Gradually increase the reaction pressure and/or temperature within safe operational limits.[13]
Presence of (4-isopropylcyclohexyl)methanol. Over-reduction of the carboxylic acid. Reaction conditions are too harsh.1. Use Milder Conditions: Reduce the reaction temperature and/or pressure. 2. Select a More Chemoselective Catalyst: Some catalysts, like Palladium, are less prone to reducing carboxylic acids compared to Ruthenium under certain conditions.[5][6]
Difficulty in separating the cis and trans isomers. The physical properties (e.g., solubility) of the two isomers are very similar.1. Fractional Recrystallization: This is a common method. Experiment with different solvent systems to maximize the solubility difference between the two diastereomers.[14][15] 2. Chromatography: For small-scale purifications, reversed-phase flash chromatography can be an effective method for separating diastereomers.[14] 3. Diastereomeric Salt Formation: React the mixture with a chiral amine to form diastereomeric salts, which often have significantly different solubilities, allowing for separation by crystallization.[16][17]

References

  • Brownstein, S., & Miller, R. (1959). Differentiation of cis- and trans-4-substituted-1-methylcyclohexanes by their N.M.R. signal envelopes. Journal of Organic Chemistry, 24(12), 1886-1887. [Link]

  • Qiu, W., & Xu, B. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123). [Link]

  • PrepChem (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]

  • Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • LookChem (n.d.). trans-4-Isopropylcyclohexane carboxylic acid. [Link]

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

  • Google Patents (2020).
  • PubMed (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). [Link]

  • ResearchGate (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. [Link]

  • Organic Chemistry with Victor (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube. [Link]

  • eDiss (n.d.). Sustainable Ruthenium- and Rhodium- Catalyzed C–H Activations with Photochemistry and Electrochemistry. [Link]

  • Google Patents (2007).
  • Organic Spectroscopy International (2014). Cis Trans Isomers and NMR. [Link]

  • Takagi, Y., et al. (n.d.). The Hydroxide-Blacks of Ruthenium and Rhodium as Catalysts for the Hydrogenation of Organic Compounds. I. Their Catalytic Activity and Selectivity in the Hydrogenation of Some Aromatic Compounds. Semantic Scholar. [Link]

  • Journal of the American Chemical Society (2021). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. [Link]

  • DiVA portal (n.d.). Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]

  • Chemistry LibreTexts (2023). 16.10: Reduction of Aromatic Compounds. [Link]

  • Chemistry Stack Exchange (2014). Rate of hydrogenation. [Link]

  • CABI Digital Library (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • YouTube (2020). Cis-Trans isomerization of double bond (three different methods). [Link]

  • Unacademy (n.d.). Heterogeneous catalytic hydrogenation of - aromatic rings. [Link]

  • ResearchGate (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. [Link]

  • Asian Journal of Chemistry (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. [Link]

  • PubChem (n.d.). 4-Isopropylbenzoic Acid. [Link]

  • HMDB (2012). Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268). [Link]

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Methods for separating cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Methods for Separating Cis and Trans Isomers of 4-Isopropylcyclohexanecarboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for the separation of cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid. As researchers, we understand that isomeric purity is often critical for subsequent synthetic steps, biological assays, and regulatory compliance. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt these methods to your specific needs.

Foundational Knowledge: Why Are These Isomers Separable?

The separability of cis and trans 4-isopropylcyclohexanecarboxylic acid hinges on their different three-dimensional structures, which arise from the stereochemistry of the substituted cyclohexane ring.[1][2]

  • Trans Isomer: In the most stable chair conformation, both the large isopropyl group and the carboxylic acid group can occupy equatorial positions. This arrangement minimizes steric strain, resulting in a more stable, symmetrical, and often more crystalline molecule.[3]

  • Cis Isomer: In any chair conformation, one substituent must be in the less stable axial position while the other is equatorial. This leads to unfavorable 1,3-diaxial interactions, making the molecule less stable, less symmetrical, and typically less prone to crystallization than its trans counterpart.[3]

These differences in stability, symmetry, and polarity are the physical handles we exploit for separation.

FAQ 1: What are the primary methods for separating the cis and trans isomers?

There are three primary strategies, each with its own advantages and challenges:

  • Fractional Crystallization: Exploits the difference in solubility and crystal lattice packing energy between the two isomers. It is often the most scalable and cost-effective method.

  • Preparative Chromatography (HPLC/SFC): Leverages subtle differences in polarity and interaction with a stationary phase to achieve high-purity separation. It offers high resolution but can be more resource-intensive.[4]

  • Chemical Derivatization: Involves chemically modifying the carboxylic acid group to exaggerate the physical differences between the isomers, thereby simplifying separation by either crystallization or chromatography.[5][6]

Decision Workflow for Method Selection

The choice of method depends on the scale of your separation, required purity, and available equipment.

start Start: Cis/Trans Mixture scale What is your separation scale? start->scale purity High Purity (>99%) Required? scale->purity < 10 g cryst Attempt Fractional Crystallization scale->cryst > 10 g purity->cryst No hplc Use Preparative HPLC/SFC purity->hplc Yes cryst_fail Crystallization Fails? cryst_fail->hplc Yes, low yield/purity end Pure Isomers Obtained cryst_fail->end No, successful cryst->cryst_fail deriv Consider Chemical Derivatization hplc->deriv Co-elution? hplc->end deriv->end

Caption: Decision tree for selecting a separation method.

FAQ 2: Fractional Crystallization Troubleshooting

Question: I'm trying fractional crystallization, but I'm getting poor separation or low yield. What can I do?

This is a common issue. Successful crystallization is a balance of thermodynamics (solubility) and kinetics (crystal growth rate). The trans isomer, being more symmetrical, generally has a higher melting point (95°C) and lower solubility in many solvents, making it the target for crystallization.[7] A known synthesis of the acid mixture results in a 3:1 ratio of cis to trans forms.[8]

Troubleshooting Steps & Protocol
Troubleshooting StepRationale & Key Insights
Solvent Screening The ideal solvent should dissolve the mixture at an elevated temperature but show significantly lower solubility for the trans isomer at room temperature or below. Start with nonpolar to moderately polar solvents.
Control Cooling Rate Rapid cooling traps impurities and promotes the co-precipitation of the cis isomer. A slow, controlled cooling rate is paramount for growing pure crystals of the less soluble trans isomer.
Seeding Introducing a few seed crystals of the pure trans isomer when the solution is saturated can bypass the kinetic barrier of nucleation and promote the growth of the desired crystal form.[9] This is especially useful if the solution tends to become an oil.
Recrystallization A single crystallization is rarely sufficient. The enriched trans isomer should be recrystallized one or more times to achieve high purity. Analyze the mother liquor; it will be enriched in the cis isomer.
Experimental Protocol: Fractional Crystallization
  • Dissolution: In a flask, dissolve 10 g of the cis/trans 4-isopropylcyclohexanecarboxylic acid mixture in the minimum amount of a suitable hot solvent (e.g., hexane or heptane).

  • Slow Cooling: Allow the flask to cool slowly to room temperature. To slow the process, you can insulate the flask with glass wool or place it within a larger beaker of hot water. Do not disturb the flask.

  • Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a single seed crystal of the pure trans isomer.

  • Maturation: Once crystals appear, allow the flask to stand at room temperature for several hours, then transfer it to a 4°C refrigerator overnight to maximize precipitation of the trans isomer.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Analysis & Repetition: Dry the crystals and determine their purity via melting point, NMR, or HPLC. The solid should be enriched in the trans isomer. The filtrate (mother liquor) will be enriched in the cis isomer. Repeat the crystallization on the solid to improve purity.

Workflow for Fractional Crystallization

cluster_cryst Crystallization Cycle cluster_analysis Analysis & Processing A Dissolve Mixture in Minimal Hot Solvent B Slow Cool to RT, then 4°C A->B C Filter Crystals B->C D Analyze Purity (MP, NMR, HPLC) C->D Solid F Collect Mother Liquor (Enriched in Cis) C->F Filtrate D->A Recrystallize if needed E Pure Trans Isomer D->E Purity OK start Cis/Trans Mixture start->A

Caption: Workflow for purification via fractional crystallization.

FAQ 3: Preparative HPLC Troubleshooting

Question: How do I develop an effective preparative HPLC method for this separation?

High-Performance Liquid Chromatography (HPLC) is an excellent choice for high-purity separation, especially on a smaller scale.[4] The key is finding a column and mobile phase combination that can resolve the two isomers. Since the isomers have identical functional groups, separation relies on differences in their overall shape and polarity.

Key Considerations for Method Development
ParameterRecommended Starting Point & Rationale
Column Chemistry Reversed-Phase (C18): A good starting point. The more compact trans isomer may have a slightly different retention time than the bulkier cis isomer.[10] Ion-Exclusion: Specifically designed for organic acids, this can be a highly effective choice.[11]
Mobile Phase Reversed-Phase: Acetonitrile/Water or Methanol/Water with a small amount of acid (e.g., 0.1% Formic or Acetic Acid) to suppress the ionization of the carboxylic acid group, leading to sharper peaks. Ion-Exclusion: Typically an aqueous acidic mobile phase (e.g., dilute sulfuric acid).[11]
Detection Low wavelength UV (e.g., 210 nm) is suitable as the carboxylic acid group has a weak chromophore.
Loading For preparative work, dissolve the sample in the mobile phase. Perform loading studies to determine the maximum amount of mixture that can be injected without sacrificing resolution.
Experimental Protocol: HPLC Method Development
  • Analytical Scale First: Develop the method on an analytical scale (e.g., 4.6 mm ID column) before scaling up to a preparative column.

  • Column: Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Begin with an isocratic elution of 60:40 Acetonitrile:Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection: Inject 10 µL of a 1 mg/mL solution of the mixture.

  • Optimization: Adjust the acetonitrile/water ratio to achieve baseline separation (a resolution factor >1.5). If resolution is poor, consider an ion-exclusion column.[12][13]

  • Scale-Up: Once the analytical method is optimized, scale it up to a preparative column, adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.

Workflow for HPLC Separation

A Dissolve Mixture in Mobile Phase B Inject onto Preparative HPLC A->B C Monitor Elution (UV Detector) B->C D Collect Fractions (Cis and Trans Peaks) C->D E Analyze Fraction Purity (Analytical HPLC) D->E F Pool Pure Fractions & Evaporate Solvent E->F G_cis Pure Cis Isomer F->G_cis G_trans Pure Trans Isomer F->G_trans

Caption: Experimental workflow for HPLC-based isomer separation.

FAQ 4: When and how should I use chemical derivatization?

Question: My separation is still challenging. Is derivatization a good option?

Yes. If fractional crystallization and direct HPLC fail to provide adequate separation, derivatization is a powerful strategy. By converting the carboxylic acid to an ester or an amide, you can significantly alter the molecule's physical properties.[5][14]

Strategies for Derivatization
  • Achiral Derivatization for Crystallization: Convert the acid mixture to simple methyl or ethyl esters. The resulting esters will have different melting points and solubilities than the parent acids, potentially making fractional crystallization of the ester mixture easier. After separation, the pure ester isomer can be hydrolyzed back to the carboxylic acid.

  • Diastereomeric Derivatization: This is a classic and highly effective technique.[15] React the cis/trans acid mixture with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine). This creates a mixture of two diastereomeric amides:

    • cis-acid + (R)-amine -> Diastereomer A

    • trans-acid + (R)-amine -> Diastereomer B

    Because these products are now diastereomers, they have different physical properties (melting point, solubility, chromatographic retention) and can be readily separated by standard crystallization or chromatography.[15][16] The separated amide can then be hydrolyzed back to the pure acid isomer.

Protocol: Diastereomeric Amide Formation & Separation
  • Amide Formation: In a round-bottom flask, dissolve the cis/trans acid mixture (1 equiv.) in a suitable solvent like dichloromethane. Add a coupling agent (e.g., DCC or EDC, 1.1 equiv.) and a chiral amine (e.g., (R)-1-phenylethylamine, 1.0 equiv.). Stir at room temperature overnight.

  • Workup: Filter off any solids (e.g., DCU byproduct if using DCC). Wash the organic layer with dilute acid, then brine. Dry over sodium sulfate and concentrate to yield the crude diastereomeric amide mixture.

  • Separation:

    • Crystallization: Attempt fractional crystallization of the amide mixture from a solvent like ethyl acetate/hexanes.

    • Chromatography: The amides are much less polar than the acids and are easily separable by normal-phase column chromatography on silica gel.

  • Hydrolysis: Heat the pure, separated amide under reflux in aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to cleave the amide bond and regenerate the pure cis or trans carboxylic acid.

References
  • Derivatization of carboxylic groups prior to their LC analysis - A review.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?
  • Substituted Cyclohexanes. University of Calgary.
  • stereochemistry of disubstituted cyclohexane.
  • Acids: Derivatiz
  • 4.4 Substituted Cyclohexanes. Organic Chemistry I. Manifold @CUNY.
  • 4.4 Substituted cyclohexanes. Ch. 4 Textbook - プログラム学習・有機化学.
  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.
  • Diastereomeric recrystalliz
  • Separation of diastereomers.
  • Derivatiz
  • Separation of diastereomers by crystalliz
  • Substituted Cyclohexanes: Axial vs Equ
  • Isolation of enantiomers via diastereomer crystallis
  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH.
  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
  • Trans-4-Isopropylcyclohexane Carboxylic Acid. Pharmacy Research.
  • Synthesis of 4-isopropylcyclohexane carboxylic acid. PrepChem.com.

Sources

Optimizing Hydrogenation of 4-Isopropylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 4-isopropylbenzoic acid hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this specific catalytic hydrogenation, moving beyond standard protocols to address the common and complex challenges encountered in the laboratory. Our focus is on providing actionable, evidence-based solutions to enhance reaction efficiency, selectivity, and reproducibility.

The hydrogenation of 4-isopropylbenzoic acid to 4-isopropylcyclohexanecarboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. While seemingly straightforward, the saturation of the aromatic ring in the presence of a carboxylic acid moiety presents unique challenges.[1][2] This guide is structured to address these challenges through a series of frequently asked questions and a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the hydrogenation of 4-isopropylbenzoic acid?

The choice of catalyst is paramount for a successful hydrogenation. While several transition metals can catalyze this reaction, rhodium and ruthenium on a carbon support (Rh/C and Ru/C) are generally the most active and selective for arene hydrogenation.[3][4] Palladium on carbon (Pd/C) can also be used, though it may sometimes be less active for the hydrogenation of the benzene ring compared to rhodium or ruthenium.[2][3] For specific applications, platinum-based catalysts, such as platinum oxide (Adam's catalyst) or platinum on carbon, have also been successfully employed.[5]

Q2: What are the typical reaction conditions for this hydrogenation?

Hydrogenation of aromatic rings generally requires more forcing conditions than the reduction of simple alkenes.[6] For 4-isopropylbenzoic acid, typical conditions involve:

  • Pressure: Elevated hydrogen pressure is often necessary, ranging from atmospheric pressure (using a hydrogen balloon for small-scale reactions) to higher pressures (e.g., 3-4 bar or higher in a Parr hydrogenator).[3][7]

  • Temperature: The reaction can often proceed at room temperature, but gentle heating may be required to increase the reaction rate.[7] However, excessive heat can lead to side reactions or catalyst deactivation.[7]

  • Solvent: A solvent that effectively dissolves the starting material is crucial.[7] Common choices include alcohols like methanol and ethanol, as well as ethyl acetate and acetic acid.[5][7][8] The use of a binary solvent system, such as 1,4-dioxane and water, has been shown to improve selectivity in some cases.[2][9]

Q3: How can I monitor the progress of the reaction?

Real-time monitoring is essential for optimizing reaction time and preventing over-reduction or side reactions.[10] Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the disappearance of the starting material.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product.

  • In-situ FTIR Spectroscopy: Advanced setups can utilize in-situ FTIR to continuously monitor the reaction kinetics in real-time, providing valuable mechanistic insights.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the hydrogenation of 4-isopropylbenzoic acid.

Issue 1: Low or No Conversion of Starting Material

A common frustration in hydrogenation is a stalled or sluggish reaction. Several factors could be at play.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The catalyst's active sites can be blocked by impurities such as sulfur or nitrogen compounds.[7] Ensure high-purity reagents and scrupulously clean glassware.

    • Deactivation: Improper storage or handling can lead to catalyst deactivation.[7] Always handle catalysts under an inert atmosphere when possible. It is often advisable to use a fresh batch of catalyst to rule out deactivation.[7]

    • Insufficient Loading: The amount of catalyst may be too low for the reaction scale. A typical loading for Pd/C is 5-10 mol% relative to the substrate.[7]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: The hydrogenation of an aromatic ring is often more demanding than that of an alkene and may require higher hydrogen pressure.[6] If using a hydrogen balloon, consider switching to a pressurized reaction vessel.[7]

    • Incorrect Temperature: While many hydrogenations work at room temperature, some may require gentle heating to overcome the activation energy barrier.[7] Conversely, too high a temperature can promote side reactions.[7]

    • Poor Agitation: Inefficient stirring leads to poor mass transfer in the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[7] Ensure vigorous stirring to maximize contact between the reactants.[7]

  • Substrate and Solvent Issues:

    • Poor Solubility: If the 4-isopropylbenzoic acid is not fully dissolved, the reaction rate will be significantly hindered.[7] Choose a solvent that provides good solubility for the starting material.

    • Solvent Impurities: The presence of water or other impurities in the solvent can sometimes act as a catalyst poison.[7] Use dry, high-purity solvents.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Check Catalyst start->catalyst conditions Check Reaction Conditions start->conditions substrate Check Substrate/Solvent start->substrate poisoned Poisoned? catalyst->poisoned inactive Inactive/Old? catalyst->inactive loading Insufficient Loading? catalyst->loading pressure Inadequate H₂ Pressure? conditions->pressure temp Incorrect Temperature? conditions->temp agitation Poor Agitation? conditions->agitation solubility Poor Solubility? substrate->solubility impure Impure Solvent? substrate->impure sol_poisoned Use high-purity reagents. Clean glassware thoroughly. poisoned->sol_poisoned Yes sol_inactive Use a fresh batch of catalyst. inactive->sol_inactive Yes sol_loading Increase catalyst loading. loading->sol_loading Yes sol_pressure Increase H₂ pressure. pressure->sol_pressure Yes sol_temp Optimize temperature. temp->sol_temp Yes sol_agitation Increase stirring speed. agitation->sol_agitation Yes sol_solubility Choose a more suitable solvent. solubility->sol_solubility Yes sol_impure Use dry, high-purity solvent. impure->sol_impure Yes

Caption: A decision tree for troubleshooting low or no conversion.

Issue 2: Poor Selectivity and Formation of Byproducts

Even with good conversion, the formation of unwanted byproducts can complicate purification and reduce the overall yield.

Potential Causes & Solutions:

  • Over-reduction: In some cases, the carboxylic acid group can be reduced to an alcohol (cyclohexylmethanol derivative). This is more likely with certain catalysts like ruthenium under harsh conditions.[2][9]

    • Solution: Carefully monitor the reaction and stop it once the starting material is consumed. Using a milder catalyst or less forcing conditions (lower temperature and pressure) can also help.

  • Hydrogenolysis: Cleavage of C-O or C-C bonds can occur, especially at higher temperatures. For instance, the isopropyl group could potentially be cleaved under very harsh conditions.

    • Solution: Employing lower reaction temperatures can minimize hydrogenolysis.

  • Decarboxylation: The loss of the carboxylic acid group is a possible side reaction, particularly at elevated temperatures.

    • Solution: Maintain a moderate reaction temperature to avoid decarboxylation.

Table 1: Recommended Starting Conditions for Hydrogenation of 4-Isopropylbenzoic Acid

ParameterRecommended RangeNotes
Catalyst 5-10 mol% Rh/C or Ru/CPd/C or PtO₂ can also be effective.[3][5]
Hydrogen Pressure 3 - 10 barHigher pressures may be needed for complete conversion.[3]
Temperature 25 - 80 °CStart at room temperature and gently heat if necessary.[1][7]
Solvent Methanol, Ethanol, Acetic AcidEnsure good solubility of the starting material.[5][7]
Agitation Vigorous stirring (e.g., >500 rpm)Crucial for efficient mass transfer.[7]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for your experiments.

1. Reaction Setup:

  • To a clean, dry pressure-rated reaction vessel, add 4-isopropylbenzoic acid.

  • Add the chosen solvent (e.g., methanol) to dissolve the substrate completely.

  • Carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C) under a stream of inert gas (e.g., nitrogen or argon).

2. Hydrogenation:

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Purge the vessel by evacuating and refilling with hydrogen at least three times to remove all air.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar).

  • Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature.

  • Monitor the reaction progress by taking small aliquots for analysis (e.g., by TLC or GC).

3. Work-up and Catalyst Removal:

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times, as dry palladium on carbon can be pyrophoric.[11]

  • Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • The crude 4-isopropylcyclohexanecarboxylic acid can be further purified by recrystallization or distillation under reduced pressure.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 4-isopropylbenzoic acid in solvent prep2 Add catalyst under inert gas prep1->prep2 react1 Seal vessel and purge with H₂ prep2->react1 react2 Pressurize with H₂ and stir react1->react2 react3 Monitor reaction progress react2->react3 workup1 Vent H₂ and purge with inert gas react3->workup1 workup2 Filter through Celite® to remove catalyst workup1->workup2 workup3 Remove solvent under reduced pressure workup2->workup3 purify1 Recrystallization or distillation workup3->purify1

Sources

Epimerization of the cis-isomer to the trans-isomer of 4-isopropyl-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Resource Center: Epimerization of 4-Isopropyl-cyclohexanecarboxylic Acid

Document ID: TSC-2026-01-A

Last Updated: January 5, 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and purification of 4-isopropyl-cyclohexanecarboxylic acid. Here, we provide in-depth technical guidance, troubleshooting, and validated protocols for the epimerization of the cis-isomer to the thermodynamically favored trans-isomer, a critical step in the synthesis of various pharmaceutical intermediates.[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of 4-isopropyl-cyclohexanecarboxylic acid?

A1: Epimerization is a chemical process that inverts the stereochemical configuration at only one of several chiral centers in a molecule.[1][3] For 4-isopropyl-cyclohexanecarboxylic acid, the relevant stereocenter is the carbon atom attached to the carboxylic acid group (C1). The process involves converting the thermodynamically less stable cis-isomer into the more stable trans-isomer. This is typically achieved by heating in the presence of a base.

Q2: Why is the trans-isomer more stable than the cis-isomer?

A2: The stability of substituted cyclohexanes is dominated by steric effects in the molecule's chair conformation.[4] For the trans-isomer of 4-isopropyl-cyclohexanecarboxylic acid, both the bulky isopropyl group and the carboxylic acid group can simultaneously occupy equatorial positions.[4][5] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.[4] In contrast, the cis-isomer must have one of these large groups in an axial position, which introduces significant steric hindrance, making it less stable.[4][5][6]

Q3: What is the fundamental mechanism of this base-catalyzed epimerization?

A3: The mechanism relies on the acidity of the proton on the carbon atom alpha to the carbonyl group (the C1 position).

  • Deprotonation: A base abstracts this acidic alpha-proton to form a planar enolate intermediate.

  • Reprotonation: The enolate can be reprotonated from either the top or bottom face. While this process is reversible, the system will equilibrate towards the most thermodynamically stable product.

  • Thermodynamic Equilibrium: The equilibrium heavily favors the formation of the trans-isomer, where the bulky substituents are in the more stable diequatorial conformation.[3]

The diagram below illustrates this mechanistic pathway.

Caption: Base-catalyzed epimerization mechanism.

Q4: What is the typical equilibrium ratio of trans to cis isomers?

A4: Under standard epimerization conditions, the equilibrium mixture typically consists of an 85:15 ratio of trans to cis isomers.[7][8] However, specialized protocols, such as those using potassium hydroxide in specific solvents, can push the purity of the resulting trans-isomer significantly higher, precipitating the potassium salt of the trans-isomer and driving the equilibrium to yield purities of 98% or greater.[7][8][9]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the epimerization procedure.

Issue 1: The epimerization is slow or incomplete, with a low trans:cis ratio.

Potential Cause Troubleshooting Action & Rationale
Insufficient Temperature The reaction requires high temperatures, typically between 140°C and 200°C.[7][9] Action: Ensure your heating mantle and reaction thermometer are calibrated. Gradually increase the temperature to the recommended range (e.g., 150-180°C). Lower temperatures significantly reduce the rate of enolization.[1]
Incorrect Base While various bases can work, potassium hydroxide (KOH) has been shown to be particularly effective, often leading to higher purity of the trans product.[7][8][9] Action: If using another base like NaOH, consider switching to KOH. The potassium salt of the trans-isomer has favorable solubility properties that help drive the reaction to completion.[7]
Inappropriate Solvent Solvents that readily dissolve the potassium salt of the carboxylic acid, such as water or ethylene glycol, can hinder the efficient precipitation of the trans-product, preventing the equilibrium from being driven forward.[7][9] Action: Use a high-boiling, non-polar, aprotic solvent like Shellsol 71, xylene, or toluene. These solvents allow for the necessary high temperatures and facilitate the precipitation of the potassium trans-salt.[2][7]
Insufficient Reaction Time Epimerization is an equilibrium process and requires adequate time to reach completion. Action: Monitor the reaction progress using Gas Chromatography (GC) or ¹H NMR on worked-up aliquots. Typical reaction times are in the range of 2-8 hours.[2] Extend the reaction time if the trans:cis ratio is not improving.

Issue 2: How can I accurately determine the cis and trans isomer ratio in my sample?

Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[10]

  • ¹H NMR: The key diagnostic signals are the protons on the carbon bearing the substituent. Axial and equatorial protons exist in different magnetic environments, leading to different chemical shifts and coupling constants.[10] In the more stable trans isomer (diequatorial), the proton at C1 will typically appear at a different chemical shift compared to the C1 proton in the cis isomer (axial/equatorial).

  • ¹³C NMR: The γ-gauche effect is a powerful tool.[10] In the cis isomer, one substituent will be axial, causing a shielding effect (an upfield shift to a lower ppm value) on the carbons at the γ-position (C3 and C5). This effect is absent in the diequatorial trans isomer, so its corresponding carbon signals will appear further downfield.[10]

  • Gas Chromatography (GC): When calibrated with pure standards, GC is an excellent method for quantifying the isomer ratio, especially for reaction monitoring. The two isomers will have different retention times.

Issue 3: The final product is difficult to purify and isolate from the reaction mixture.

Solution: A key advantage of using the KOH/high-boiling solvent method is the selective precipitation of the potassium salt of the trans-isomer.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. The potassium trans-4-isopropylcyclohexanecarboxylate will precipitate as a solid.[2]

  • Washing: Filter the solid and wash it with a non-polar solvent like n-heptane or toluene to remove the solvent and any dissolved cis-isomer.[2]

  • Acidification: Dissolve the filtered potassium salt in water. Cool the solution in an ice bath and carefully add a strong acid (e.g., concentrated HCl) dropwise to protonate the carboxylate.[2]

  • Isolation: The free carboxylic acid of the trans-isomer, being insoluble in water, will precipitate out. Filter the solid, wash with cold water, and dry to obtain the high-purity product.[2] A final recrystallization from a solvent mixture like methanol/water can further enhance purity.[2]

Part 3: Validated Experimental Protocol

This protocol is based on highly successful methods reported for achieving high purity of the trans-isomer.[2][7]

Objective: To epimerize a mixture of cis/trans-4-isopropyl-cyclohexanecarboxylic acid to yield high-purity trans-isomer.

Materials:

  • cis/trans-4-isopropyl-cyclohexanecarboxylic acid mixture (e.g., 27:73 trans:cis)[2]

  • Potassium hydroxide (KOH), 96%

  • High-boiling aromatic solvent (e.g., Shellsol 71 or Xylene)

  • n-Heptane

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup - Charge reactor with acid mixture, solvent, and KOH. start->setup heat 2. Epimerization - Heat to 140-150°C for 3.5-5 hours. - Monitor via GC. setup->heat cool 3. Precipitation & Isolation - Cool to room temperature. - Filter precipitated potassium trans-salt. heat->cool wash 4. Washing - Wash filtered solid with n-heptane. cool->wash acidify 5. Acidification - Dissolve salt in water. - Add conc. HCl under cooling. wash->acidify isolate 6. Final Product Isolation - Filter the precipitated trans-acid. - Wash with cold water and dry. acidify->isolate end End (High Purity trans-Isomer) isolate->end

Caption: Experimental workflow for epimerization.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 4-isopropyl-cyclohexanecarboxylic acid mixture (1.0 eq), the high-boiling solvent (approx. 3 mL per gram of acid), and powdered potassium hydroxide (approx. 2.0 eq).[2]

  • Epimerization: Heat the stirred mixture to 140-150°C. The potassium salt of the trans-isomer will begin to precipitate. Maintain this temperature for 3.5 to 5 hours. The reaction can be monitored by taking small aliquots, performing a workup, and analyzing by GC to confirm the trans:cis ratio is >98:2.[2]

  • Isolation of Potassium Salt: After the reaction is complete, cool the slurry to room temperature. Filter the precipitated solid through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with n-heptane to remove the solvent and any remaining soluble cis-isomer.[2]

  • Protonation: Transfer the washed potassium salt to a beaker and dissolve it in a minimal amount of water. Cool the solution in an ice bath. Slowly and carefully, add concentrated HCl dropwise with stirring until the pH is strongly acidic (pH ~1-2). A thick white precipitate of the trans-acid will form.[2]

  • Final Isolation: Stir the mixture in the ice bath for another 30-60 minutes to ensure complete precipitation. Filter the solid product, wash it thoroughly with cold deionized water, and dry it under vacuum to a constant weight. The expected purity should be >99%.[2]

References

  • A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes. Benchchem.
  • Avoiding epimerization during synthesis of euscaphic acid analogs. Benchchem.
  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
  • EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
  • For 1-bromo-4-isopropylcyclohexane, is the cis or trans isomer more stable? Explain. Study.com.
  • US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. Google Patents.
  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - European Patent Office - EP 0814073 B1. Googleapis.com.
  • Which is more stable cis- or trans-1-Isopropyl-4-methylcyclohexane?. Study.com.
  • Epimerisation in Peptide Synthesis - PMC. PubMed Central (PMC), NIH.
  • An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Benchchem.

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Troubleshooting the synthesis of Nateglinide from its intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of Nateglinide from its key intermediates: trans-4-isopropylcyclohexanecarboxylic acid and D-phenylalanine. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have compiled this resource to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues related to Starting Materials and Reagents

Question 1: My synthesis is resulting in a mixture of cis and trans isomers of Nateglinide. How can I ensure I am starting with the pure trans-4-isopropylcyclohexanecarboxylic acid?

Answer: The stereochemistry of your final product is critically dependent on the purity of your starting materials. The presence of the cis-isomer of 4-isopropylcyclohexanecarboxylic acid will lead to the formation of the corresponding cis-Nateglinide impurity, which can be difficult to separate.

Root Cause Analysis: The catalytic hydrogenation of cumic acid, a common precursor to 4-isopropylcyclohexanecarboxylic acid, can often yield a mixture of cis and trans isomers[1].

Recommended Actions:

  • Source Verification: Ensure your supplier provides a certificate of analysis confirming the isomeric purity of the trans-4-isopropylcyclohexanecarboxylic acid.

  • In-house Isomer Separation: If you are preparing the intermediate in-house, you can separate the isomers. One patented method involves the basic hydrolysis of a mixture of the methyl esters followed by crystallization to isolate the pure trans isomer of the acid[1].

  • Analytical Characterization: Before starting your synthesis, verify the isomeric purity of your starting material using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Question 2: I am observing incomplete reactions and low yields. Could there be an issue with my D-phenylalanine starting material?

Answer: Yes, the quality and handling of D-phenylalanine are crucial for a successful synthesis.

Root Cause Analysis: D-phenylalanine is a chiral amino acid. The presence of its enantiomer, L-phenylalanine, will result in the formation of an undesired diastereomer of Nateglinide. Additionally, the solubility and reactivity of D-phenylalanine can be affected by its form (e.g., free amino acid vs. salt) and the presence of moisture.

Recommended Actions:

  • Chiral Purity: Confirm the enantiomeric purity of your D-phenylalanine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

  • Salt Form vs. Free Base: The choice between using the free base or a salt (e.g., hydrochloride) of a D-phenylalanine ester depends on the specific synthetic route. For instance, some procedures call for the use of D-phenylalanine methyl ester hydrochloride, which is then reacted in the presence of a base[2]. If you are using the free base, ensure it is completely dry.

  • Solubility: D-phenylalanine has limited solubility in some organic solvents. The formation of an aqueous alkali salt solution of D-phenylalanine is a common strategy to improve its reactivity in the coupling reaction[1][2].

Section 2: Troubleshooting the Coupling Reaction

The coupling of trans-4-isopropylcyclohexanecarboxylic acid and D-phenylalanine is the cornerstone of Nateglinide synthesis. Several methods exist, each with its own set of potential challenges.

Question 3: My coupling reaction using dicyclohexylcarbodiimide (DCC) is messy and the purification of the product is difficult. What are the common pitfalls and how can I avoid them?

Answer: While DCC is a common coupling reagent, it can lead to purification challenges due to the formation of dicyclohexylurea (DCU) byproduct.

Root Cause Analysis: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine. However, the DCC itself is converted to the poorly soluble DCU, which can be difficult to remove from the reaction mixture.

Recommended Actions:

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC to ensure complete consumption of the starting materials.

  • DCU Removal:

    • Filtration: Most of the DCU can be removed by filtration, as it is largely insoluble in many common organic solvents.

    • Solvent Selection: Performing the reaction in a solvent where DCU has minimal solubility, such as dichloromethane (DCM) or ethyl acetate, can facilitate its removal by filtration.

  • Alternative Coupling Agents: Consider using alternative coupling agents that produce more soluble byproducts. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) forms a water-soluble urea byproduct that can be easily removed with an aqueous workup.

Question 4: I am using the acid chloride route for the coupling reaction and my yields are inconsistent. What factors should I be paying close attention to?

Answer: The acid chloride route is a robust method but requires careful control of reaction conditions to avoid side reactions.

Root Cause Analysis: The formation of trans-4-isopropylcyclohexanecarbonyl chloride from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be incomplete or lead to impurities if not performed correctly. The subsequent coupling reaction is sensitive to moisture and the stoichiometry of the base used.

Recommended Actions:

  • Acid Chloride Formation:

    • Reagent Choice: Using oxalyl chloride is often preferred as the byproducts (CO, CO₂, HCl) are gaseous and easily removed[3]. When using thionyl chloride, the addition of a catalytic amount of an organic amide like N,N-dimethylformamide (DMF) can facilitate the reaction[4].

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

  • Coupling Reaction:

    • Base Selection and Stoichiometry: An appropriate base, such as triethylamine or an aqueous alkali solution (e.g., NaOH), is required to neutralize the HCl generated during the reaction. The amount of base should be carefully controlled to avoid side reactions like the hydrolysis of the acid chloride or ester saponification if an ester of D-phenylalanine is used[1][2].

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0-10 °C) to minimize side reactions.

Visualizing the Acid Chloride Coupling Pathway

Acid_Chloride_Pathway TICA trans-4-Isopropylcyclohexane carboxylic acid AcidChloride trans-4-Isopropylcyclohexane carbonyl chloride TICA->AcidChloride SOCl₂ or (COCl)₂ Nateglinide Nateglinide AcidChloride->Nateglinide + D-Phenylalanine + Base (e.g., NaOH) in Ketone/Water DPhenylalanine D-Phenylalanine Nateglinide_Workflow Start Starting Materials trans-4-Isopropylcyclohexane carboxylic acid D-Phenylalanine Coupling Coupling Reaction Acid Chloride Method DCC/HOSu Method Mixed Anhydride Method Start->Coupling Workup Aqueous Workup Acid/Base Washes Extraction Coupling->Workup Crude Crude Nateglinide Workup->Crude Purification Purification Crystallization Recrystallization Crude->Purification API Pure Nateglinide API Polymorph Control Purification->API QC Quality Control HPLC, NMR, etc. API->QC

Caption: A generalized workflow for the synthesis and purification of Nateglinide.

References

  • Synthesis and purification of nateglinide. (WO2004018408A1).
  • Nateglinide | C19H27NO3. PubChem. [Link]

  • Process for the preparation of nateglinide. (US8658821B2).
  • A novel and improved process for the preparation of nateglinide and its polymorph form-h. (WO2007113650A2).
  • The Pharmaceutical Journey of Nateglinide: From Synthesis to Therapeutic Application. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and characterization of nateglinide derivatives. ResearchGate. [Link]

  • A new method for producing nateglinide. (KR20150146007A).
  • Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal. [Link]

  • Process for synthesizing highly pure nateglinide polymorphs. (WO2008096373A3).
  • Study on synthesis of nateglinide. ResearchGate. [Link]

  • Process for preparing nateglinide and intermediates thereof. (WO2004005240A1).
  • A Review on Impact of Nateglinide on Postprandial Glycemia, Insulin Secretion, and Cardiovascular Risk in Type 2 Diabetes Mellitus. medtigo Journal. [Link]

  • Intermediates of Nateglinide. Manus Aktteva Biopharma LLP. [Link]

  • A review of nateglinide in the management of patients with type 2 diabetes. ResearchGate. [Link]

  • Crystalline form of nateglinide. (WO2004067496A1).
  • Methods for producing nateglinide crystals. (US20090076301A1).
  • Co-crystallization for enhanced dissolution rate of nateglinide: In vitro and in vivo evaluation. National Center for Biotechnology Information. [Link]

  • Enhancing the Pharmaceutical Behavior of Nateglinide by Cocrystallization: Physicochemical Assessment of Cocrystal Formation and Informed Use of Differential Scanning Calorimetry for Its Quantitative Characterization. PubMed. [Link]

  • Preparation method of nateglinide crystal. (CN1481356A).
  • Nateglinide. PubMed. [Link]

  • Nateglinide: A structurally novel, short-acting, hypoglycemic agent. PubMed. [Link]

  • Nateglinide. PubMed. [Link]

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Technical Support Center: Strategies for Scaling Up the Production of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of trans-4-Isopropylcyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are working to establish robust and scalable manufacturing processes for this critical pharmaceutical intermediate. As an essential building block in the synthesis of Nateglinide, a hypoglycemic agent, achieving high purity and yield of the trans isomer is paramount.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and practical field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the strategic foundation for any scale-up campaign.

Q1: What are the primary industrial synthesis routes for 4-Isopropylcyclohexanecarboxylic acid?

A1: The most prevalent and industrially viable route begins with the catalytic hydrogenation of 4-Isopropylbenzoic acid (also known as Cuminic acid).[3][4][5][6] This starting material is readily available and can be produced by the oxidation of p-cymene or related compounds.[6][7] The hydrogenation of the aromatic ring is typically performed under pressure using a heterogeneous catalyst, such as Platinum oxide or Palladium on carbon (Pd/C).[4][5]

Q2: Why is the trans isomer the specifically desired product?

A2: The stereochemistry of the final active pharmaceutical ingredient (API), such as Nateglinide, is dictated by its precursors. The trans configuration of 4-Isopropylcyclohexanecarboxylic acid is a critical structural requirement for the subsequent coupling reaction with the D-phenylalanine moiety to form Nateglinide.[8][9] Using the incorrect (cis) isomer would result in a different diastereomer of the final API, which would lack the desired pharmacological activity and be considered an impurity.

Q3: What is the typical cis/trans isomer ratio following the initial hydrogenation step?

A3: The direct catalytic hydrogenation of 4-Isopropylbenzoic acid typically yields a thermodynamic mixture of isomers that is heavily biased towards the cis form. It is common to see a cis:trans ratio of approximately 3:1 (or 75% cis to 25% trans).[4][10] This is because the hydrogenation reaction pathway often favors the formation of the kinetically controlled cis product.

Q4: What are the key challenges when scaling up production from the lab to a pilot or commercial scale?

A4: The three primary challenges are:

  • Isomer Control: Efficiently converting the undesired, kinetically favored cis isomer into the thermodynamically stable trans isomer.

  • Purification: Achieving high purity (>99.5%) by effectively removing the residual cis isomer and other process-related impurities.

  • Process Efficiency: Minimizing steps, solvent usage, and cycle times to create an economically viable and environmentally responsible process.[11]

Section 2: Troubleshooting Guide - Synthesis, Isomerization, and Purification

This guide provides solutions to specific problems you may encounter during the scale-up process.

Stage 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid
Problem: Incomplete conversion of 4-Isopropylbenzoic acid.
  • Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Catalyst Inactivity The catalyst surface may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent, or it may have been deactivated through improper handling (e.g., exposure to air for pyrophoric catalysts).1. Ensure the purity of the 4-Isopropylbenzoic acid and solvent. Consider a charcoal treatment of the starting material solution if impurities are suspected. 2. Use fresh, high-activity catalyst (e.g., Platinum oxide or a high-load Pd/C). Handle pyrophoric catalysts under an inert atmosphere (N₂ or Ar).
Insufficient Hydrogen Pressure The reduction of the aromatic ring is a demanding hydrogenation. Insufficient H₂ pressure can lead to slow or stalled reactions.Increase the hydrogen pressure within the safety limits of your reactor. Pressures of 5 kg/cm ² or higher are often cited.[4]
Poor Mass Transfer In a slurry reaction, efficient contact between the gaseous hydrogen, the liquid substrate solution, and the solid catalyst surface is critical. Poor agitation limits the gas-liquid mass transfer, making it the rate-limiting step.Increase the agitation speed to ensure the catalyst is well-suspended and the gas is finely dispersed. Consider evaluating different impeller designs for better gas dispersion in larger reactors.
Stage 2: Isomerization (Epimerization) of the cis/trans Mixture

The conversion of the cis isomer to the desired trans isomer is a critical step, known as epimerization. This is an equilibrium-driven process where the more stable trans isomer is favored.

G caption Mechanism of base-catalyzed epimerization.

Problem: Isomerization stalls, and the trans:cis ratio does not exceed ~85:15.
  • Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Insufficient Base The epimerization proceeds via a deprotonation-reprotonation mechanism at the carbon alpha to the carboxyl group. A stoichiometric or even excess amount of a strong base is required to drive this process effectively.Use a strong base like potassium hydroxide (KOH). A molar ratio of approximately 2:1 (KOH:acid) is often effective.[10]
Low Reaction Temperature Epimerization is an equilibrium process that requires sufficient thermal energy to overcome the activation barrier for enolate formation.The reaction is typically conducted at elevated temperatures, often in the range of 140-150 °C.[10] The use of a high-boiling point, inert solvent (e.g., Shellsol) is recommended for thermal stability and control.
Presence of Water While some water may be present with the base (e.g., 96% KOH), an excessive amount can interfere with the equilibrium and potentially lower the reaction temperature if refluxing.Use a base with low water content. If necessary, consider a setup that allows for the removal of water (e.g., Dean-Stark trap) if using a lower-boiling solvent, though high-boiling solvents are preferred.
Problem: Significant product degradation or side-product formation during isomerization.
  • Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Excessively High Temperature or Long Reaction Time While heat is necessary, prolonged exposure to harsh basic conditions at very high temperatures can lead to decarboxylation or other degradation pathways.Optimize the reaction time and temperature. Monitor the reaction progress using in-process controls (IPCs) like GLC or HPLC every hour.[10] Stop the reaction once the trans:cis ratio has plateaued (e.g., >98% trans). A typical reaction time is around 3.5 hours.[10]
Oxidative Degradation At high temperatures, the presence of oxygen can lead to oxidative side products, resulting in discoloration and impurities.Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation.
Stage 3: Purification and Isolation of trans-4-Isopropylcyclohexanecarboxylic Acid

Recrystallization is the most common method to isolate the high-purity trans isomer. The key principle is the difference in solubility between the trans and cis isomers in a given solvent system.

Problem: Low recovery yield after recrystallization.
  • Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Suboptimal Solvent System An ideal solvent system should dissolve the product well at a higher temperature but poorly at a lower temperature, while the impurities (cis isomer) remain more soluble at the lower temperature.A water/methanol solvent system has been shown to be effective.[10] The product is dissolved in hot methanol, followed by the addition of water to induce crystallization upon cooling. Experiment with the methanol:water ratio to maximize recovery while maintaining purity.
Crystallization is Too Rapid "Crashing out" the product by cooling too quickly can trap impurities and solvent within the crystal lattice, leading to lower purity and the appearance of lower yield upon drying.Cool the solution slowly and with gentle agitation to promote the formation of large, well-defined crystals. A staged cooling profile (e.g., cool to 50°C, hold, then cool to 0-5°C) can be beneficial.
Incomplete Crystallization A significant amount of the product may remain dissolved in the mother liquor if the final crystallization temperature is too high or the volume of solvent is excessive.Ensure the final cooling temperature is sufficiently low (e.g., 0-5 °C) and hold for an adequate time to maximize precipitation. Minimize the solvent volume to what is necessary to dissolve the crude product at the higher temperature.
Problem: Final product purity is below specification (<99.5% trans).
  • Potential Causes & Solutions

Cause Scientific Rationale Recommended Action
Incomplete Isomerization If the starting material for crystallization has a low trans:cis ratio, it is very difficult to remove the high percentage of the cis isomer in a single crystallization step.Ensure the isomerization step has proceeded to completion (>98% trans form) before attempting purification. It is more efficient to optimize the reaction than to rely on multiple, yield-reducing purifications.
Co-precipitation of the Cis Isomer If the isomers have similar solubility profiles in the chosen solvent, or if the solution is too concentrated, the cis isomer can co-precipitate with the trans product.Re-evaluate the crystallization solvent system. If co-precipitation persists, a second recrystallization may be necessary, although this will reduce the overall yield. The mother liquor from the first crystallization, which is enriched in the cis isomer, can be recycled back into the isomerization step to improve overall process economy.[10]

Section 3: Analytical and Quality Control

A robust process is a well-controlled process. Implementing appropriate analytical checks is non-negotiable for a successful scale-up.

G caption In-Process Control (IPC) workflow.

Q: How can I accurately determine the cis/trans isomer ratio during the process?

A: Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), is the most frequently cited and highly effective method for this analysis.[10] It provides excellent separation of the two isomers, allowing for accurate quantification.

  • Methodology: A derivatization step to convert the carboxylic acids to their more volatile methyl esters (e.g., using diazomethane or TMS-diazomethane) may be required for sharp peaks and good resolution.

  • Alternative: Reverse-phase High-Performance Liquid Chromatography (HPLC) can also be developed for this separation.[12][13] While potentially slower than GC, it avoids the need for a separate derivatization step. Method development would be required to find a column and mobile phase that provides baseline separation of the isomers.

Q: What are the critical quality attributes (CQAs) for the final product?

A:

  • Purity: The assay of trans-4-Isopropylcyclohexanecarboxylic acid should be ≥99.5%.

  • Isomeric Purity: The content of the cis isomer should be specified, typically ≤0.5%.

  • Residual Solvents: Must meet ICH guidelines for solvents used in the final purification step (e.g., methanol).

  • Appearance: Typically a white to off-white solid.

  • Identification: Must match the reference standard by techniques like IR and NMR.[10][14]

Section 4: Reference Protocols

These protocols are provided as a starting point for development and must be optimized for your specific equipment and scale.

Protocol 1: Base-Catalyzed Isomerization

This protocol is adapted from methodologies described in patent literature.[10]

  • Setup: Charge a suitable reactor with the crude 4-Isopropylcyclohexanecarboxylic acid (cis/trans mixture) and a high-boiling solvent (e.g., Shellsol 71, ~3 mL per gram of acid).

  • Inerting: Purge the reactor with nitrogen and maintain a positive N₂ pressure.

  • Base Addition: Add potassium hydroxide (96%, ~2 molar equivalents relative to the acid).

  • Heating: Begin agitation and heat the reaction mixture to 140-150 °C.

  • Monitoring: Hold at temperature for 3.5-4 hours. Take samples periodically (e.g., every hour) for GC analysis to monitor the trans:cis ratio.

  • Completion: Once the trans:cis ratio is stable and has reached the desired level (e.g., >98.5% trans), cool the reaction mixture.

  • Workup: Cool to ~80 °C and carefully quench by adding water. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water to remove salts, and dry.

Protocol 2: Purification by Recrystallization

This protocol is adapted from methodologies described in patent literature.[10]

  • Dissolution: Charge the dried, crude trans-enriched product to a clean vessel. Add methanol (~1.4 mL per gram of crude acid) and heat to ~50 °C with stirring to achieve complete dissolution.

  • Filtration: Perform a hot filtration to remove any particulate matter.

  • Crystallization: To the warm filtrate, slowly add water (~1.1 mL per gram of crude acid). The solution may become cloudy. If needed, gently heat to re-dissolve and ensure a homogeneous solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to a cooling bath to bring the temperature down to 0-5 °C. Hold at this temperature for at least 2 hours.

  • Isolation: Filter the resulting crystalline solid.

  • Washing: Wash the filter cake with a small amount of a pre-chilled methanol/water mixture.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should have a purity of >99.5% by GC.

References

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. Available from: [Link]

  • Google Patents. WO2007113650A2 - A novel and improved process for the preparation of nateglinide and its polymorph form-h.
  • Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Quick Company. An Improved Process For The Preparation Of N (Trans 4 Isopropylcyclohexylcarbonyl) D Phenyl Alanine And Intermediates Thereof. Available from: [Link]

  • PharmaCompass.com. 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available from: [Link]

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Technical Support Center: Monitoring Reaction Progress Using HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis in reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize HPLC to track the progress of chemical reactions. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure the integrity of your results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common queries and foundational concepts for successful reaction monitoring using HPLC.

FAQ 1: How do I properly prepare a reaction sample for HPLC analysis?

Proper sample preparation is crucial for accurate and reproducible results.[1][2] The primary goals are to ensure the sample is compatible with the HPLC system, free of interferences, and representative of the reaction mixture at the time of sampling.[2]

  • Quenching the Reaction: Immediately stop the reaction at the time of sampling to accurately reflect its progress. This can be achieved by rapid cooling, pH adjustment, or adding a chemical quencher.

  • Dilution: Dilute the sample to an appropriate concentration for your HPLC method.[2][3] Overly concentrated samples can lead to column overload, resulting in poor peak shape and inaccurate quantification.[3][4][5]

  • Solvent Compatibility: Whenever possible, dissolve and inject samples in the mobile phase.[6][7] If a different solvent is necessary, ensure it is weaker than the mobile phase to prevent peak distortion.[6] Also, confirm that all solvents are miscible to avoid precipitation and system issues.[7]

  • Filtration: Remove any particulate matter by filtering the sample through a 0.22 µm or 0.45 µm filter.[3][8] This prevents clogging of the column and system tubing.[3][8]

  • Homogeneity: Ensure the sample is thoroughly mixed and homogenous to guarantee that the analyzed aliquot is representative of the entire sample.[1]

FAQ 2: What are the key parameters to consider when developing an HPLC method for reaction monitoring?

An effective HPLC method should provide a clear separation of reactants, intermediates, products, and byproducts in a reasonable timeframe. Key considerations include:

  • Column Selection: Choose a column with a stationary phase that provides good selectivity for your compounds of interest. C18 columns are a common starting point for reversed-phase chromatography.

  • Mobile Phase Composition: The mobile phase should be optimized to achieve adequate separation. This includes selecting the appropriate organic solvent and aqueous phase, as well as controlling the pH, which can significantly impact the retention of ionizable compounds.[9][10]

  • Detection Wavelength: Select a UV wavelength where all components of interest have a reasonable absorbance to ensure accurate quantification.

  • Method Validation: Once developed, the method should be validated according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose.[11][12][13] This includes assessing parameters like specificity, linearity, accuracy, and precision.[13]

FAQ 3: How can I quantify the components of my reaction mixture?

Quantification is typically achieved by comparing the peak area of each component to a calibration curve generated from standards of known concentration.

  • External Standard Method: This is the most common approach, where a series of solutions of a pure standard at different concentrations are injected to create a calibration curve (peak area vs. concentration). The concentration of the analyte in the reaction sample is then determined from its peak area using this curve.

  • Internal Standard Method: An internal standard is a compound of known concentration that is added to all samples and standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create the calibration curve. This method can correct for variations in injection volume and sample preparation.

Workflow for Monitoring Reaction Progress

The following diagram illustrates a typical workflow for monitoring a chemical reaction using HPLC.

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sampling 1. Sample Reaction Mixture Quenching 2. Quench Reaction Sampling->Quenching Dilution 3. Dilute Sample Quenching->Dilution Filtration 4. Filter Sample Dilution->Filtration Injection 5. Inject Sample Filtration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Detect Analytes Separation->Detection Integration 8. Integrate Peaks Detection->Integration Quantification 9. Quantify Components Integration->Quantification Kinetics 10. Determine Reaction Kinetics Quantification->Kinetics

Caption: General workflow for monitoring reaction progress via HPLC.

Section 2: Troubleshooting Guides

This section provides detailed guidance on diagnosing and resolving common issues encountered during HPLC analysis for reaction monitoring.

Guide 1: Resolving Peak Shape Problems

Ideally, chromatographic peaks should be symmetrical and Gaussian in shape. Deviations from this ideal can compromise resolution and quantification.

Problem: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front, is a common issue.[4][14]

Possible Cause Explanation Solution
Secondary Interactions Interactions between the analyte and active sites (e.g., silanol groups) on the stationary phase can cause tailing, especially for basic compounds.[10]- Use a high-purity, end-capped column. - Adjust the mobile phase pH to suppress ionization of silanol groups (typically pH < 4).[10] - Add a mobile phase modifier like triethylamine (TEA) to mask active sites.[10]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][10]- Reduce the injection volume or dilute the sample.[10]
Column Contamination/Deterioration Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites.[4][6]- Flush the column with a strong solvent. - If the problem persists, replace the column.
Problem: Peak Fronting

Peak fronting, where the front of the peak is sloped, is often related to sample or mobile phase issues.[4][14]

Possible Cause Explanation Solution
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread before reaching the column, causing fronting.[14]- Dissolve the sample in the mobile phase or a weaker solvent.[6]
Column Overload Similar to peak tailing, injecting an excessive amount of sample can lead to fronting.[4]- Decrease the injection volume or dilute the sample.
Problem: Split Peaks

Split peaks can indicate a physical problem with the column or flow path.[14]

Possible Cause Explanation Solution
Partially Blocked Column Frit Particulates from the sample or system can clog the inlet frit of the column, disrupting the flow path.- Reverse and flush the column (check manufacturer's instructions). - If the problem persists, replace the frit or the column.
Void in the Column Packing Bed A void or channel in the stationary phase can cause the sample to travel through two different paths, resulting in a split peak.[6]- This is often irreversible. Replace the column.
Incompatible Sample Solvent If the sample solvent is immiscible with the mobile phase, it can cause peak splitting.- Ensure the sample solvent is compatible and miscible with the mobile phase.[7]
Guide 2: Addressing Retention Time Variability

Consistent retention times are essential for reliable peak identification. Drifting or shifting retention times can indicate a problem with the mobile phase, pump, or column.[14]

Possible Cause Explanation Solution
Changes in Mobile Phase Composition Evaporation of a volatile solvent component or improper mixing can alter the mobile phase composition, leading to retention time drift.[9][15][16]- Prepare fresh mobile phase daily.[6] - Keep mobile phase reservoirs covered.[17] - If using an online mixer, ensure it is functioning correctly.
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before analysis. Insufficient equilibration can cause retention times to drift.[6]- Allow sufficient time for the column to equilibrate, typically 10-20 column volumes, before starting a sequence.[18]
Temperature Fluctuations Changes in ambient or column temperature can affect retention times.[9][19]- Use a column oven to maintain a stable temperature.[9]
Pump Issues Leaks, worn pump seals, or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.[6][9][16]- Inspect the system for leaks.[20] - Perform regular pump maintenance, including replacing seals.[21]
Column Aging or Contamination Over time, the stationary phase can degrade, or contaminants can accumulate, altering the column's retentivity.[15]- Use a guard column to protect the analytical column.[22] - Periodically flush the column with a strong solvent.
Guide 3: Eliminating Extraneous Peaks (Ghost Peaks)

Ghost peaks are unexpected peaks that appear in the chromatogram and do not belong to the sample.[23][24] They can arise from the mobile phase, the HPLC system, or the sample itself.[23][25]

Troubleshooting Ghost Peaks: A Systematic Approach

Ghost_Peak_Troubleshooting Start Ghost Peak Observed Blank_Run Run a Blank Gradient (No Injection) Start->Blank_Run System_Peak Peak is from System/ Mobile Phase Blank_Run->System_Peak Peak Present Carryover_Test Inject Blank Solvent After a Sample Blank_Run->Carryover_Test Peak Absent Check_Mobile_Phase Check Mobile Phase: - Use fresh, high-purity solvents - Filter mobile phase System_Peak->Check_Mobile_Phase Check_System Check System: - Clean injector - Flush system System_Peak->Check_System Sample_Peak Peak is from Sample/ Carryover Check_Sample_Prep Check Sample Prep: - Use clean vials/caps - Check for sample degradation Carryover_Source Peak is from Carryover Carryover_Test->Carryover_Source Peak Present Sample_Source Peak is from Sample Matrix Carryover_Test->Sample_Source Peak Absent Carryover_Source->Check_System Sample_Source->Check_Sample_Prep

Caption: Decision tree for troubleshooting ghost peaks.

Source of Ghost Peak Common Causes Solutions
Mobile Phase - Impurities in solvents or additives.[25][26][27] - Bacterial growth in the aqueous phase. - Incomplete degassing.[26]- Use high-purity, HPLC-grade solvents and reagents.[6][23] - Prepare fresh mobile phase daily.[14] - Ensure the mobile phase is properly degassed.[14]
HPLC System - Carryover from previous injections due to a contaminated injector or needle.[24][25] - Leaching of contaminants from tubing or seals.- Implement a robust needle wash protocol. - Flush the entire system with a strong solvent.
Sample Preparation - Contaminated vials, caps, or solvents used for dilution.[25] - Sample degradation.[24]- Use clean glassware and high-quality vials.[25] - If the sample is unstable, consider using a cooled autosampler.[24]
Guide 4: Managing Baseline Issues

A stable baseline is fundamental for accurate peak integration and quantification. Baseline problems can manifest as drift or noise.[14]

Problem: Baseline Drift

A gradual, sloping baseline can obscure small peaks and affect integration accuracy.[14][28]

Possible Cause Explanation Solution
Temperature Fluctuations Changes in the temperature of the column or detector can cause the baseline to drift.[14][19][28]- Use a column oven and ensure a stable lab environment.[19] - Insulate tubing between the column and detector.[19]
Non-homogeneous Mobile Phase If the mobile phase is not uniformly mixed, its composition can change over time, causing drift, especially in gradient elution.[21]- Thoroughly mix mobile phase components. - Ensure the online degasser and mixer are working correctly.
Column Bleed or Contamination The stationary phase can slowly "bleed" from the column, or strongly retained compounds from previous injections can elute as very broad peaks, appearing as a rising baseline.[14][18]- Flush the column with a strong solvent. - If column bleed is suspected (often at high temperatures or extreme pH), it may be time to replace the column.
Problem: Baseline Noise

Baseline noise is characterized by rapid, irregular fluctuations in the baseline, which can decrease the signal-to-noise ratio and impact the limit of detection.[27]

Possible Cause Explanation Solution
Air Bubbles in the System Air bubbles passing through the detector cell can cause sharp spikes or general noise.[14][21][27]- Degas the mobile phase thoroughly.[14][21] - Purge the pump to remove any trapped air.[29]
Pump Issues Worn pump seals or faulty check valves can cause pressure pulsations, leading to a noisy baseline.[6][27]- Perform regular pump maintenance.[27]
Detector Lamp Failing An aging detector lamp can have reduced energy output, resulting in increased noise.[14]- Check the lamp energy and replace it if it is low.
Contaminated Detector Cell Contaminants in the detector flow cell can cause noise.[5][14]- Flush the detector cell with a strong, clean solvent.[21]

By systematically addressing these common issues, researchers can enhance the reliability and accuracy of their HPLC-based reaction monitoring, leading to a better understanding of reaction kinetics and mechanisms.

References

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved from [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex. Retrieved from [Link]

  • How To Remove Ghost Peaks In HPLC: Learn in 5 Minutes. (2025, January 20). PharmaGuru. Retrieved from [Link]

  • How to Troubleshoot Baseline Noise in HPLC. (2025, August 29). uHPLCs. Retrieved from [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Peak Shape Troubleshooting Solution Column. (2024, June 24). uHPLCs. Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved from [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach. Retrieved from [Link]

  • Retention Time Drift in HPLC: Causes, Corrections, and Prevention. (2025, July 26). uHPLCs. Retrieved from [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues. (2025, September 19). Patsnap Eureka. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • Identifying and Eliminating Ghost Peaks. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 309-314. Retrieved from [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(3), 309-314. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Finley, M. J., Gee, C. L., Wirgau, Z. R., & Am Ende, C. W. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. RSC advances, 11(36), 22199–22206. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • Development of an automated kinetic profiling system with online HPLC for reaction optimization. (n.d.). RSC Publishing. Retrieved from [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ICH Quality Guidelines, 127-166. Retrieved from [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). UBC Chemistry. Retrieved from [Link]

  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ChemRxiv. Retrieved from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College Digital Commons. Retrieved from [Link]

  • Green, S. A., Le, D. N., & Cronin, C. N. (2023). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Chemical Science, 14(1), 133-143. Retrieved from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Key Considerations For Sample Preparation in HPLC. (2025, April 15). ALWSCI. Retrieved from [Link]

  • The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universal Lab Blog. Retrieved from [Link]

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  • How to Improve Your HPLC Results with Proper Sample Preparation. (2025, January 24). Mastelf. Retrieved from [Link]

  • Development of an Automated Kinetic Profiling System with Online HPLC for Reaction Optimization. (2018). Reaction Chemistry & Engineering, 3, 737-743. Retrieved from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved from [Link]

  • Adamo, A., Beingessner, R. L., Beh, M., Chen, J., Jamison, T. F., Jensen, K. F., ... & Zhang, P. (2013). Rapid determination of reaction kinetics with an automated microfluidic system. Organic Process Research & Development, 17(9), 1149-1155. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]

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  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Journal of Pharmaceutical Research and Development, 6(2). Retrieved from [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

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Technical Support Center: Minimizing Impurities in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for impurity minimization in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis and purification of chemical compounds. Here, we delve into the causality behind experimental choices, providing you with self-validating protocols and authoritative insights to enhance the purity and quality of your products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Identifying Impurities

Discoloration is a common indicator of impurities. These are often highly conjugated molecules that absorb light in the visible spectrum.[1]

Causality:

  • Degradation: Your target compound or starting materials may be sensitive to air, light, or temperature, leading to the formation of colored degradation products.[2]

  • Residual Catalysts: Transition metal catalysts (e.g., Palladium, Ruthenium) are frequently used in organic synthesis and can be difficult to remove completely, often imparting a dark color to the product.

  • Byproducts from Side Reactions: Unintended reaction pathways can lead to the formation of colored, often polymeric, byproducts.[]

Troubleshooting Workflow:

G A Discolored Product Observed B Characterize Impurity (TLC, HPLC, LC-MS) A->B C Is the impurity a baseline spot on TLC? B->C Analyze chromatogram D Consider residual catalyst or polar impurity C->D Yes E Is the impurity a new spot? C->E No G Purification Strategy D->G F Consider degradation or side product E->F F->G H Activated Carbon Treatment G->H For colored organic impurities I Silica Gel Filtration G->I For baseline/polar impurities J Recrystallization G->J For crystalline solids K Pure Product H->K I->K J->K

Caption: Troubleshooting workflow for discolored synthesis products.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.[4]

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute). Be cautious as the solution may bump.

  • Heat the mixture at a gentle reflux for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.[5] The filtrate should be colorless.

  • Allow the filtrate to cool slowly to induce crystallization of the purified product.[4]

  • Collect the crystals by vacuum filtration.[4]

Unexpected peaks indicate the presence of substances other than your desired product. Identifying their origin is crucial for effective removal.

Causality and Identification Strategy:

Impurities can arise from various sources throughout the synthetic and workup process.[] A systematic approach is key to pinpointing the source.

Impurity Source Investigation Workflow:

G A Unexpected Analytical Peaks B Analyze Starting Materials & Reagents A->B C Analyze Reaction Mixture at Different Time Points A->C D Analyze Post-Workup Sample A->D E Impurity from Starting Material B->E Impurity present F Reaction Intermediate or Byproduct C->F Peak appears during reaction G Degradation Product from Workup D->G Peak appears after workup H Optimize Purification E->H I Modify Reaction Conditions F->I J Adjust Workup Protocol G->J

Caption: Workflow for investigating the source of impurities.

Analytical Techniques for Impurity Identification:

Analytical TechniqueInformation Provided
HPLC/UHPLC Quantifies the number of components and their relative amounts.[]
LC-MS Provides the molecular weight of impurities, aiding in structural elucidation.[]
GC-MS Ideal for identifying volatile impurities like residual solvents.[][6]
NMR Spectroscopy Gives detailed structural information about the impurities.[]

For definitive structural confirmation, isolating the impurity via preparative HPLC or SFC followed by NMR analysis is often necessary.[7]

Section 2: Proactive Strategies for Impurity Prevention

Reaction optimization is a proactive approach to ensure a cleaner reaction profile, simplifying purification and increasing yield.[]

Causality: Byproducts often result from side reactions that can be influenced by various parameters. Controlling these factors can favor the desired reaction pathway.[9]

Key Parameters for Optimization:

  • Temperature: Some reactions are highly sensitive to temperature. A slight deviation can favor the formation of byproducts.[10] For highly exothermic reactions, controlled, slow addition of reagents and efficient cooling are critical to prevent runaway reactions and degradation.[11]

  • Concentration: The concentration of reactants can influence reaction kinetics. Higher concentrations may lead to bimolecular side reactions.[10]

  • Catalyst Loading: Using the optimal amount of catalyst is crucial. Excess catalyst can sometimes promote unwanted side reactions.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates and selectivity.[]

  • pH: For reactions involving acidic or basic species, maintaining the optimal pH can suppress the formation of certain byproducts.[12]

Systematic Approach to Optimization:

A Design of Experiments (DoE) approach can be highly effective in systematically exploring the effects of multiple parameters and their interactions on the impurity profile.

A clean and organized laboratory is fundamental to preventing the introduction of extraneous impurities into your reactions.[13]

Core Practices for a Clean Lab:

  • Zoning: Designate separate areas for chemical handling (wet zones) and data analysis/instrumentation (dry zones) to prevent cross-contamination.[14]

  • Proper Glassware Cleaning: Ensure all glassware is thoroughly cleaned and dried before use. Residual materials from previous experiments are a common source of contamination.

  • Chemical Storage: Store chemicals appropriately, segregating incompatible substances to prevent accidental reactions.[14][15] All containers should be clearly labeled.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and safety glasses. Never wear PPE outside of the designated lab area.[14]

  • Waste Management: Segregate waste into appropriate containers (e.g., organic, inorganic, sharps) and ensure regular disposal.[13]

Section 3: Effective Purification Techniques

For solid organic compounds, recrystallization is often the most powerful purification technique.[4]

Causality: Recrystallization is based on the principle that the solubility of most solids increases with temperature.[5] As a saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain in the solution.[4][16]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent to remove any residual impurities from their surface.[4]

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period.[4][5]

Troubleshooting Recrystallization:

IssuePossible CauseSolution
No crystals form Solution is not saturated; scratching the flask or adding a seed crystal may be needed.Reduce the volume of the solvent by boiling some off; place the flask in an ice bath.[4]
Oiling out The boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to dissolve the oil, add more solvent, and cool again.
Low recovery Too much solvent was used; the product has some solubility in cold solvent.Concentrate the mother liquor and cool to obtain a second crop of crystals.

When distillation is not effective due to close boiling points, chromatography is the preferred method for purifying liquid compounds.

Causality: Chromatography separates components of a mixture based on their differential distribution between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents).[17] Compounds with a stronger affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will move more quickly, leading to separation.[18]

Types of Chromatography for Liquid Purification:

  • Column Chromatography: The mixture is applied to the top of a column packed with a stationary phase, and the mobile phase (eluent) is passed through the column.[19] Fractions are collected as they elute from the bottom of the column.

  • Thin-Layer Chromatography (TLC): A small amount of the mixture is spotted on a plate coated with the stationary phase. The plate is then placed in a developing chamber with the mobile phase. TLC is primarily used for analyzing the composition of a mixture and optimizing the solvent system for column chromatography.[20]

Experimental Workflow: Column Chromatography

G A Optimize Solvent System using TLC B Pack the Column with Stationary Phase A->B C Load the Sample onto the Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Liquid Product H->I

Caption: A typical workflow for purification by column chromatography.

Liquid-liquid extraction is a powerful technique for separating compounds based on their different solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[21][22] It is particularly useful for removing inorganic salts, and acidic or basic impurities.

Causality: The principle behind liquid-liquid extraction is the differential partitioning of a solute between two immiscible phases.[22][23] By washing an organic solution of your product with an aqueous solution of a specific pH, you can selectively ionize and extract acidic or basic impurities into the aqueous layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[22]

  • To remove acidic impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base). The acidic impurities will be deprotonated and dissolve in the aqueous layer.

  • To remove basic impurities: Wash the organic layer with a dilute aqueous solution of a weak acid, such as 1 M citric acid. The basic impurities will be protonated and move to the aqueous layer.

  • Separate the layers. The organic layer now contains the purified neutral product.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and evaporate the solvent to obtain the purified product.

Extraction Workflow:

G A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaHCO₃) A->B C Separate Layers B->C D Aqueous Layer (Acidic Impurities) C->D E Organic Layer C->E F Add Aqueous Acid (e.g., Citric Acid) E->F G Separate Layers F->G H Aqueous Layer (Basic Impurities) G->H I Organic Layer (Neutral Product) G->I J Wash with Brine I->J K Dry over MgSO₄ J->K L Evaporate Solvent K->L M Pure Product L->M

Caption: Acid-base extraction workflow for purifying a neutral organic compound.

References

  • Wikipedia. (2023, December 28). Recrystallization (chemistry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

  • GeeksforGeeks. (2023, January 8). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of trans-4-Isopropylcyclohexanecarboxylic Acid by GC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-4-Isopropylcyclohexanecarboxylic acid is a key intermediate in the synthesis of Nateglinide, a widely used hypoglycemic agent.[1][2] The isomeric purity of this raw material is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and benchmark the technique against viable alternatives, supported by experimental data and authoritative references.

The Analytical Challenge: Why Direct GC Analysis is Problematic

trans-4-Isopropylcyclohexanecarboxylic acid, like most carboxylic acids, presents a challenge for direct GC analysis. The presence of the carboxylic acid functional group leads to high polarity and low volatility due to strong intermolecular hydrogen bonding.[3][4] Direct injection onto a standard non-polar GC column often results in poor chromatographic performance, characterized by:

  • Broad, tailing peaks: This reduces resolution and makes accurate quantification difficult.[3]

  • Poor sensitivity: Strong adsorption to the inlet and column can lead to sample loss.[4]

  • Lack of thermal stability: At high temperatures required for elution, the compound may degrade.[3]

To overcome these issues, a chemical modification step known as derivatization is essential. This process converts the polar, non-volatile carboxylic acid into a less polar, more volatile derivative suitable for GC analysis.[4][5]

The Gold Standard: Purity Profiling by GC-MS

GC-MS is widely regarded as a "gold standard" for the analysis of volatile and semi-volatile compounds, offering an unparalleled combination of separation power and confident identification.[6] For the specific task of assessing the purity of trans-4-Isopropylcyclohexanecarboxylic acid, its strengths are manifold.

The Principle of Derivatization and GC-MS Analysis

The core strategy involves converting the carboxylic acid group (-COOH) into an ester, most commonly a trimethylsilyl (TMS) ester. This is typically achieved by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8]

The Rationale for Silylation with BSTFA:

  • Reaction Efficiency: BSTFA is a powerful silylating agent that reacts quickly and nearly completely with carboxylic acids under mild conditions.[8][9]

  • Volatility of Byproducts: The byproducts of the BSTFA reaction are highly volatile, preventing interference with the chromatogram.[9]

  • Derivative Stability: The resulting TMS esters are sufficiently stable for GC analysis.[3]

  • Mass Spectral Signature: TMS derivatives produce characteristic mass spectra with prominent [M-15]+ ions (loss of a methyl group), which aids in structural confirmation.[7]

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from potential impurities based on their boiling points and interactions with the capillary column. The mass spectrometer then fragments the eluted compounds, generating unique mass spectra that act as chemical fingerprints for identification.

Experimental and Logical Workflow

A robust analytical workflow is a self-validating system. Each step is designed to ensure data integrity, from sample receipt to the final purity report.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Weighing (e.g., 10 mg) Solvent 2. Dissolution (e.g., in Pyridine) Sample->Solvent Accurate Mass Deriv 3. Derivatization (BSTFA + 1% TMCS, 70°C) Solvent->Deriv Inert Solvent GC_Inject 4. GC Injection (Splitless Mode) Deriv->GC_Inject Volatile TMS Ester GC_Sep 5. GC Separation (HP-5MS Column) GC_Inject->GC_Sep Temperature Program MS_Detect 6. MS Detection (EI, Scan Mode) GC_Sep->MS_Detect Elution Peak_Integ 7. Peak Integration & Identification MS_Detect->Peak_Integ Raw Data (TIC) Purity_Calc 8. Purity Calculation (% Area Normalization) Peak_Integ->Purity_Calc NIST Library Match Report 9. Final Report (Purity, Impurity Profile) Purity_Calc->Report Validated Calculation

Caption: GC-MS workflow for purity assessment.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is crucial for a modern laboratory to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific analytical goal, sample throughput requirements, and available instrumentation.

Parameter GC-MS HPLC-UV LC-MS Titrimetry
Specificity Excellent: Mass spectra provide definitive identification of impurities (e.g., cis-isomer, starting materials).Moderate: Relies on retention time. Co-elution is possible. Cannot identify unknown peaks without standards.Excellent: Provides molecular weight and fragmentation data for unknowns.Poor: Measures total acidity. Cannot distinguish between the target acid and acidic impurities.
Sensitivity Excellent: Capable of detecting trace-level impurities (sub-ppm with method optimization).Good: Generally sufficient for major impurities, but may miss trace components.Excellent: Often more sensitive than GC-MS for polar, non-volatile compounds.Poor: Only suitable for high-purity samples (>99%).
Isomer Separation Excellent: Capillary GC columns provide high-resolution separation of stereoisomers like cis and trans.Good: Possible with appropriate chiral or specific stationary phases, but requires more method development.Good: Separation is dependent on the LC column; performance is similar to HPLC.Not Possible
Sample Prep Requires Derivatization: Adds a step to the workflow but is essential for good chromatography.[7]Minimal: Typically just "dissolve and inject."Minimal: Similar to HPLC, though buffer selection is critical to avoid ion suppression.Minimal: Requires accurate weighing and dissolution.
Run Time Moderate: Typically 15-30 minutes per sample.Fast: Typically 5-15 minutes per sample.Fast to Moderate: Similar to HPLC.Slow: Manual process, low throughput.
Quantification Good: Area percent normalization is standard. For absolute quantification, an internal standard is needed.Excellent: Highly linear and reproducible for quantification with external standards.Good: Can be less reproducible than UV detection due to matrix effects.Excellent: Primary method for assay if impurities are non-acidic.

Detailed Experimental Protocol: GC-MS Method

This protocol is a self-validating system designed for accuracy and robustness, conforming to the principles outlined in ICH Q2(R1) guidelines.[10][11]

4.1. Materials and Reagents

  • trans-4-Isopropylcyclohexanecarboxylic Acid Reference Standard and Test Sample

  • Pyridine (Anhydrous, ≥99.8%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol (HPLC Grade)

  • Toluene (HPLC Grade)

4.2. Standard and Sample Preparation

  • Standard Preparation (approx. 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Toluene.

  • Sample Preparation (approx. 1 mg/mL): Prepare the test sample in the same manner as the standard.

  • Derivatization: a. Transfer 100 µL of the standard or sample solution to a 2 mL GC vial. b. Add 100 µL of Pyridine. c. Add 200 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial in a heating block or oven at 70°C for 30 minutes. f. Cool to room temperature before placing in the GC autosampler.

4.3. GC-MS Instrumental Conditions

Parameter Setting Rationale
GC System Agilent 6890/7890 or equivalentIndustry-standard, reliable platform.
MS System Agilent 5973/5977 or equivalentProvides robust electron ionization (EI) and sensitive detection.
Injection Port Splitless, 280°CEnsures quantitative transfer of analytes to the column. High temperature prevents condensation.
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good efficiency.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA robust, general-purpose column providing excellent separation for a wide range of compounds.[8]
Oven Program 80°C (hold 2 min), ramp 20°C/min to 280°C (hold 10 min)Optimized program to separate potential impurities from the main peak.[8]
MS Source Temp. 230°CStandard temperature for EI source stability.
MS Quad Temp. 150°CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI), 70 eVStandard, reproducible fragmentation for library matching.[12]
Scan Range 50 - 550 m/zCovers the expected mass range of the derivatized analyte and potential impurities.

4.4. Data Analysis and System Suitability

  • Identification: The primary peak is identified by comparing its retention time and mass spectrum with the reference standard. Impurities are tentatively identified by searching their mass spectra against the NIST/WILEY spectral library.[13][14]

  • Purity Calculation: Calculate the purity by area normalization, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

  • System Suitability: Before sample analysis, inject the derivatized standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[15]

Conclusion and Recommendations

For the comprehensive purity assessment of trans-4-Isopropylcyclohexanecarboxylic acid, GC-MS is the superior technique . Its combination of high-resolution separation and definitive mass spectrometric identification provides an unmatched level of confidence in the analytical results. It is particularly adept at resolving and identifying critical process-related impurities, such as the cis-isomer, which other methods like titrimetry or standard HPLC-UV would fail to detect.

While HPLC-UV offers faster sample preparation and is suitable for routine assay measurements of known high-purity material, it lacks the specificity required for impurity profiling and identification of unknowns. LC-MS is a powerful alternative, especially for non-volatile impurities, but for this particular analyte and its likely impurities, the robust and well-characterized nature of GC-MS makes it the more logical and defensible choice in a drug development or quality control setting. The implementation of a validated GC-MS method provides a robust tool for ensuring the quality and safety of this critical pharmaceutical intermediate.[10]

References

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A Comparative Spectroscopic Guide to the Structural Validation of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and materials science, the precise stereochemical structure of a molecule is not a trivial detail—it is paramount. The spatial arrangement of atoms can dictate a compound's biological activity, efficacy, and safety profile. 4-Isopropylcyclohexanecarboxylic acid, an intermediate used in the synthesis of the hypoglycemic agent Nateglinide, serves as a quintessential example of this principle.[1][2] It exists as two primary stereoisomers: trans and cis. This guide provides a comprehensive, multi-technique spectroscopic framework for the unequivocal structural validation of the trans isomer, contrasting its spectral data with that of its cis counterpart to provide a clear, data-driven comparison for researchers and drug development professionals.

The Stereochemical Challenge: trans vs. cis Isomers

The core structural difference between trans- and cis-4-isopropylcyclohexanecarboxylic acid lies in the relative orientation of the isopropyl and carboxylic acid groups on the cyclohexane ring. In the most stable chair conformation, the bulky isopropyl and the carboxylic acid groups of the trans isomer can both occupy equatorial positions, minimizing steric strain. Conversely, the cis isomer is forced to have one substituent in an axial position and the other equatorial, a less stable arrangement. This fundamental conformational difference is the key to their spectroscopic differentiation, particularly via Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Analytical Workflow Overview

A multi-faceted analytical approach is essential for confident structural elucidation. By combining data from NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can build a self-validating case for the structure of the trans isomer.

G cluster_0 Spectroscopic Validation Workflow Sample Test Sample (4-Isopropylcyclohexane- carboxylic Acid) NMR 1H & 13C NMR (Primary Stereochemistry Tool) Sample->NMR Conformation & Coupling FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Vibrational Modes MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS Mass-to-Charge Ratio Conclusion Structural Confirmation: trans-Isomer NMR->Conclusion FTIR->Conclusion MS->Conclusion

Caption: Workflow for the spectroscopic validation of 4-isopropylcyclohexanecarboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Decisive Technique

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 1,4-disubstituted cyclohexanes. The key lies in analyzing the chemical shifts and, more importantly, the spin-spin coupling constants of the protons attached to the carbons bearing the substituents (C1 and C4).

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observable.[5]

  • Data Acquisition (¹H NMR): Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better signal dispersion. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the analysis of molecular symmetry.

¹H NMR Data Interpretation: The trans Isomer Signature

In the stable diequatorial conformation of the trans isomer, the protons at C1 and C4 (H-1 and H-4) are in axial positions. The coupling between these axial protons and the adjacent axial protons on C2, C6 and C3, C5, respectively, results in a large coupling constant (J-value), typically in the range of 10-13 Hz. This large J(ax,ax) is a hallmark of an axial proton and is distinctly different from the smaller axial-equatorial (J(ax,eq) ~2-5 Hz) and equatorial-equatorial (J(eq,eq) ~2-5 Hz) couplings.

The proton of the carboxylic acid group typically appears as a broad singlet far downfield, often between 10-13 ppm.[5]

G cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial-Equatorial) trans Hax| COOH| Heq ring_t Cyclohexane Ring trans:f0->ring_t J(ax,ax) ≈ 10-13 Hz (Large Coupling) isopropyl_t Hax| i-Pr| Heq cis Heq| COOH| Hax ring_c Cyclohexane Ring cis:f0->ring_c J(eq,ax) & J(eq,eq) ≈ 2-5 Hz (Small Couplings) isopropyl_c Hax| i-Pr| Heq

Caption: Key ¹H NMR coupling differences in trans vs. cis isomers.

¹³C NMR Data Interpretation

Due to the symmetry in the diequatorial trans isomer, the ¹³C NMR spectrum is expected to be simpler than that of the less symmetric cis isomer. For the trans isomer, we anticipate signals for:

  • The carboxylic carbon (~175-185 ppm).[6]

  • C1 and C4 of the cyclohexane ring.

  • The two sets of equivalent carbons on the cyclohexane ring (C2/C6 and C3/C5).

  • The two unique carbons of the isopropyl group.

Comparative NMR Data Summary
Featuretrans-4-Isopropylcyclohexanecarboxylic Acidcis-4-Isopropylcyclohexanecarboxylic Acid (Expected)Rationale
H-1/H-4 Signal Multiplet with large coupling constants (~10-13 Hz)Broader, less resolved multiplet with smaller couplings (~2-5 Hz)Reflects axial vs. equatorial proton environments.[7]
¹³C Signal Count Fewer signals due to higher symmetryPotentially more signals if conformational averaging is slowSymmetry dictates the number of unique carbon environments.
Carboxyl C=O ~181 ppm~181 ppmChemical shift is less sensitive to stereochemistry.
Carboxyl H ~12.0 ppm (broad s)~12.0 ppm (broad s)The acidic proton shift is highly solvent-dependent.

Note: Exact chemical shifts can vary based on solvent and concentration.

Part 2: FT-IR and Mass Spectrometry — Corroborative Evidence

While NMR is definitive for stereochemistry, FT-IR and MS provide essential, corroborating data to confirm the molecule's functional groups and molecular formula.

Experimental Protocol: FT-IR & MS
  • FT-IR Spectroscopy: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory). The spectrum should be acquired over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: A suitable technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used. ESI is common for polar molecules like carboxylic acids.

FT-IR Data Interpretation

The FT-IR spectrum confirms the presence of the key functional groups. It is not, however, a primary tool for differentiating cis and trans isomers in this case.

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid) 3300 - 2500Very broad, strong band due to hydrogen bonding.[8][9]
C-H Stretch (Aliphatic) 3000 - 2850Sharp, medium-to-strong bands.
C=O Stretch (Carboxylic Acid) 1760 - 1690Very strong, sharp band.[8][9]
C-O Stretch 1320 - 1210Medium intensity.[8]

Source: Adapted from standard IR spectroscopy correlation tables.[8][9]

Mass Spectrometry Data Interpretation

Mass spectrometry validates the fundamental identity of the compound.

  • Molecular Formula: C₁₀H₁₈O₂[10][11]

  • Molecular Weight: 170.25 g/mol [10][12]

  • Expected M+H⁺ Ion (ESI-MS): The spectrum should show a prominent peak at m/z 171.1, corresponding to the protonated molecule.

  • Molecular Ion (GC-MS): A molecular ion peak at m/z 170.1 would confirm the molecular weight.

The fragmentation pattern can also provide structural information, though it is typically identical for both stereoisomers.

Conclusion

The structural validation of trans-4-Isopropylcyclohexanecarboxylic acid is achieved through a synergistic application of modern spectroscopic techniques. While FT-IR and Mass Spectrometry are crucial for confirming the presence of required functional groups and the correct molecular formula, ¹H NMR spectroscopy stands as the definitive tool for stereochemical assignment . The observation of large, axial-axial coupling constants for the protons at the C1 and C4 positions provides unequivocal evidence for the diequatorial arrangement of the substituents, a signature unique to the trans isomer. This integrated, data-driven approach ensures the highest level of scientific integrity and confidence in structural assignment, a critical requirement in all stages of chemical research and development.

References

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A Comparative Analysis of Cis and Trans Isomers of 4-Isopropylcyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomerism in Cyclohexane Derivatives

In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. For cyclic compounds like cyclohexane derivatives, stereoisomerism often manifests as cis-trans isomerism, which can profoundly influence a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of the cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid, a molecule of interest as a synthetic intermediate, particularly in the preparation of the hypoglycemic agent Nateglinide.[1][2]

Understanding the distinct characteristics of these isomers is crucial for optimizing reaction conditions, developing effective purification strategies, and ultimately controlling the stereochemical outcome of a synthesis to achieve the desired therapeutic effect or material property. This document will delve into the conformational analysis, comparative physicochemical properties, and experimental protocols relevant to these two isomers, providing a comprehensive resource for researchers in the field.

Part 1: Conformational Analysis - The Origin of Stability Differences

The fundamental differences between cis and trans 4-isopropylcyclohexanecarboxylic acid originate from their conformational preferences in the flexible cyclohexane ring. The most stable conformation of a cyclohexane ring is the "chair" form, which minimizes both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

The thermodynamic stability is dictated by the minimization of steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent is repelled by the two other axial hydrogens on the same side of the ring.[3] Bulky substituents strongly prefer the more spacious equatorial position to avoid these destabilizing interactions.

  • trans-4-Isopropylcyclohexanecarboxylic Acid: In the trans isomer, the isopropyl and carboxylic acid groups are on opposite faces of the cyclohexane ring. This geometry allows both bulky groups to simultaneously occupy equatorial positions in the chair conformation. This "di-equatorial" arrangement is the most stable possible conformation, as it minimizes steric strain. The alternative "di-axial" conformation is highly energetically unfavorable and exists in negligible amounts at equilibrium.[4]

  • cis-4-Isopropylcyclohexanecarboxylic Acid: For the cis isomer, the substituents are on the same face of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. The ring will undergo a rapid "ring flip" between two chair conformers. One conformer will have an axial isopropyl group and an equatorial carboxylic acid group, while the other will have an equatorial isopropyl group and an axial carboxylic acid group. Since the isopropyl group is sterically bulkier than the carboxylic acid group (A-value of ~2.1 kcal/mol vs. ~1.7 kcal/mol), the conformation where the isopropyl group is equatorial will be slightly more stable and predominate at equilibrium. However, neither conformer can achieve the low-energy di-equatorial state of the trans isomer, making the cis isomer inherently less thermodynamically stable overall.[4]

The following diagram illustrates the conformational equilibria for both isomers.

G cluster_title cluster_trans trans Isomer (More Stable) cluster_cis cis Isomer (Less Stable) cluster_trans cluster_trans cluster_cis cluster_cis trans-eq-eq Di-equatorial (Major, Low Energy) trans-ax-ax Di-axial (Minor, High Energy) trans-eq-eq->trans-ax-ax Ring Flip cis-ax-eq Axial-COOH / Equatorial-iPr (Slightly Favored) cis-eq-ax Equatorial-COOH / Axial-iPr (Less Favored) cis-ax-eq->cis-eq-ax Ring Flip G A Suspend PtO2 in Acetic Acid B Add 4-Isopropylbenzoic Acid A->B C Pressurize with H2 (5 kg/cm²) B->C D Stir at RT for 2 hours C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Obtain cis/trans Product Mixture F->G

Caption: Workflow for the synthesis of 4-isopropylcyclohexanecarboxylic acid.

Protocol 2: Epimerization of cis Isomer to trans Isomer

This protocol describes the conversion of the less stable cis isomer to the more stable trans isomer. [5] Objective: To isomerize a cis-rich mixture to a trans-rich mixture.

Materials:

  • Mixture of cis/trans-4-isopropylcyclohexanecarboxylic acid

  • Potassium hydroxide (KOH)

  • High-boiling point solvent (e.g., Shellsol 71, ethylene glycol)

  • Reaction flask with reflux condenser and thermometer

  • Acid (e.g., HCl) for workup

  • Extraction solvents (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Dissolve the mixture of 4-isopropylcyclohexanecarboxylic acid isomers in a high-boiling solvent in a reaction flask.

  • Base Addition: Add approximately 2 molar equivalents of potassium hydroxide.

  • Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for 3.5-4 hours. [5]This drives the equilibrium towards the more stable trans isomer.

  • Cooling & Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with aqueous HCl until the pH is acidic, which protonates the potassium carboxylate salt to the free carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which will now be highly enriched in the trans isomer.

  • Purification: Further purify the trans-4-isopropylcyclohexanecarboxylic acid by recrystallization from a suitable solvent system (e.g., water/methanol). [5]

Conclusion

The cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid, while sharing the same chemical formula, are distinct compounds with different stabilities and physical properties. The trans isomer is significantly more thermodynamically stable due to its ability to adopt a low-energy di-equatorial chair conformation. This stability is reflected in its higher melting point. Synthetic procedures like catalytic hydrogenation often yield a mixture of isomers, necessitating purification or epimerization steps to isolate the desired stereoisomer. For researchers and drug development professionals, a firm grasp of these stereochemical principles is essential for the rational design of synthetic routes and the production of stereochemically pure active pharmaceutical ingredients and intermediates.

References

  • ChemBK. (2024). trans-4-isopropyl cyclohexane carboxylic acid.
  • PharmaCompass. (n.d.). 4-isopropyl cyclohexane carboxylic acid.
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  • PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid.
  • PrepChem. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid.
  • ChemicalBook. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid synthesis.
  • ChemicalBook. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6.
  • PrepChem. (n.d.). Synthesis of Isopropyl cyclohexane carboxylic acid.
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  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid isopropyl ester (CAS 6553-80-6).
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  • Yale Chemistry Department. (2013). Problem Set 2, Solution Set.
  • Google Patents. (2010). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • BenchChem. (2025). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol.
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A Comparative Guide to Catalysts for Arene Hydrogenation: Performance, Selectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arene Hydrogenation

Arene hydrogenation is a cornerstone transformation in modern chemistry, providing a powerful method to convert flat, readily available aromatic compounds into complex, three-dimensional saturated carbo- and heterocycles.[1][2][3] This conversion is of paramount importance in the pharmaceutical industry, where molecular three-dimensionality is strongly correlated with therapeutic efficacy, and in the synthesis of polymers and fine chemicals.[4] The primary challenge in this reaction lies in overcoming the substantial aromatic stabilization energy of the arene ring, which often necessitates the use of highly active catalysts and can require forcing conditions.[3][5]

The choice of catalyst is the most critical parameter governing the success of an arene hydrogenation reaction. It dictates not only the reaction rate but also, more importantly, the selectivity—be it chemoselectivity (differentiating between the arene and other functional groups), regioselectivity, or stereoselectivity (cis vs. trans products). This guide provides a comparative analysis of the leading catalyst systems, grounded in experimental data, to assist researchers in selecting the optimal catalyst for their specific application.

Homogeneous vs. Heterogeneous Catalysis: A Fundamental Choice

Catalysts for arene hydrogenation are broadly classified into two categories: homogeneous and heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium, existing in the same phase as the reactants.[6] They often consist of well-defined organometallic complexes, which allows for precise tuning of steric and electronic properties to achieve high selectivity.[6] Mechanistic studies are generally more straightforward for homogeneous systems. However, their primary drawback is the often-difficult separation of the catalyst from the reaction products, which can be a significant hurdle for industrial applications.[6]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, typically as a solid metal or metal nanoparticles dispersed on a high-surface-area support (e.g., carbon, alumina, silica).[7][8] Their key advantage is the ease of separation and recyclability, making them robust for industrial processes.[7] However, achieving high selectivity can be more challenging, and identifying the precise nature of the active sites can be complex.[8]

A fascinating and critical area of research is the interface between these two classifications. Many molecular precursors, initially considered homogeneous catalysts, have been shown to decompose in situ under reductive conditions to form highly active metal nanoparticles, which are the true heterogeneous catalytic species.[1][5] This underscores the importance of rigorous mechanistic investigation to understand the true nature of the active catalyst.

Logical Flow: From Catalyst Precursor to Active Species

The diagram below illustrates the potential pathways for a catalyst precursor in a hydrogenation reaction, highlighting the critical distinction between a truly homogeneous cycle and the formation of heterogeneous nanoparticles.

G cluster_pre cluster_paths cluster_out Precursor Soluble Catalyst Precursor (e.g., [Rh(COD)Cl]₂) Homogeneous True Homogeneous Catalysis Precursor->Homogeneous Activation in Solution Heterogeneous Heterogeneous Nanoparticles (In Situ Formation) Precursor->Heterogeneous Reduction & Aggregation Product1 Product Homogeneous->Product1 Catalytic Cycle Product2 Product Heterogeneous->Product2 Surface Reaction

Caption: Catalyst precursor pathways in hydrogenation.

A Comparative Analysis of Key Catalyst Metals

The performance of a catalyst in arene hydrogenation is predominantly defined by the identity of the transition metal at its core. While many metals show some activity, systems based on rhodium, ruthenium, palladium, platinum, and nickel represent the state-of-the-art.

Rhodium (Rh)-Based Catalysts

Rhodium catalysts are renowned for their high activity and exceptional functional group tolerance, often operating under milder conditions than other systems.

  • Performance & Selectivity: Rh-based catalysts, particularly those derived from Cyclic (Alkyl)(Amino)Carbene (CAAC) ligands, exhibit remarkable chemoselectivity, capable of hydrogenating the arene ring while preserving sensitive functional groups like ketones, esters, and even boronic esters.[1] The hydrogenation typically proceeds with high cis-diastereoselectivity when reducing substituted arenes.[9]

  • Mechanistic Insights: While initially presumed to be homogeneous, detailed studies have revealed that many molecular Rh-CAAC precursors form silica gel-supported rhodium(0) nanoparticles as the active catalytic species.[1] This highlights the crucial role of additives or supports in stabilizing the active catalyst. The reaction on the nanoparticle surface allows for the selective hydrogenation of the arene over other functional groups.

  • Advantages: High activity, excellent chemoselectivity, and stereoselectivity.

  • Disadvantages: High cost of rhodium metal.

Ruthenium (Ru)-Based Catalysts

Ruthenium is a highly versatile and more cost-effective alternative to rhodium, demonstrating excellent activity for a broad range of aromatic and heteroaromatic substrates.

  • Performance & Selectivity: Supported ruthenium nanoparticles, for instance on nitrogen-doped carbon, are highly stable and show excellent activity and selectivity in the hydrogenation of phenols and aromatic ethers to their corresponding cyclic products.[10][11] Homogeneous Ru-phosphine complexes are particularly effective for the challenging carbocycle-selective hydrogenation of fused N-heteroarenes (e.g., quinolines), a reaction that often favors reduction of the hetero-ring with other catalysts.[12] Like rhodium, ruthenium catalysts generally favor the formation of cis-isomers.[13]

  • Mechanistic Insights: For certain homogeneous ruthenium catalysts, the reaction is proposed to proceed via an inner-sphere mechanism. This begins with an η⁴-coordinative activation of the arene ring to a Ru-dihydride complex, followed by a series of hydride transfers and hydrogen oxidative additions to complete the reduction.[12]

  • Advantages: High activity, excellent for heteroarenes, lower cost than rhodium.

  • Disadvantages: Can sometimes require higher pressures or temperatures compared to the most active rhodium systems.

Platinum (Pt) & Palladium (Pd)-Based Catalysts

Platinum and palladium are classical hydrogenation catalysts, typically used in heterogeneous form (e.g., PtO₂, Pd/C).

  • Performance & Selectivity: Platinum is a highly versatile and active catalyst for arene hydrogenation.[14][15] Palladium, while a workhorse for many other reductions, is generally less active for hydrogenating the stable benzene ring and can be ineffective at reducing ketone byproducts formed during phenol hydrogenation.[14] A unique and synthetically valuable feature of palladium catalysts is their ability to achieve trans-selective hydrogenation of certain phenol derivatives, a rare outcome as most catalysts deliver the cis product.[9] This switch in diastereoselectivity is a significant advantage for accessing alternative stereoisomers.

  • Mechanistic Insights: The hydrogenation occurs on the surface of the metal. The arene adsorbs onto the surface, and hydrogen atoms, also adsorbed on the metal, are added in a stepwise fashion. The substrate generally remains coordinated to the same face of the catalyst surface throughout the process, leading to the common cis-stereoselectivity.[9]

  • Advantages: Readily available, well-established, Pd offers unique trans-selectivity for phenols.

  • Disadvantages: Often require harsher conditions (higher temperature/pressure), can be less chemoselective, leading to over-reduction or dehalogenation.[14]

Nickel (Ni)-Based Catalysts

As an earth-abundant, non-noble metal, nickel presents a highly cost-effective and sustainable alternative to the platinum-group metals.[16]

  • Performance & Selectivity: Traditional Raney Nickel is a very active catalyst but often suffers from poor selectivity and can be pyrophoric.[17] Modern research has focused on developing supported nickel catalysts (e.g., Ni/C, Ni@SiO₂) that offer improved safety and selectivity.[18][19][20] A standout application is the selective hydrogenolysis of C–O bonds in aryl ethers without reducing the aromatic ring, a crucial transformation for converting lignin biomass into valuable chemicals.[21] Furthermore, modifying Raney Ni with a silica coating has been shown to dramatically improve selectivity in quinoline hydrogenation by preventing the over-hydrogenation of the desired tetrahydroquinoline product.[18]

  • Mechanistic Insights: The selectivity of nickel catalysts can be dramatically altered by additives or supports. For instance, in C-O bond hydrogenolysis, a sodium tert-butoxide additive is crucial for generating a catalyst that is selective for hydrogenolysis over hydrogenation.[21] The silica shell in modified Raney Ni is thought to boost the desorption of the intermediate product before it can be further reduced.[18]

  • Advantages: Low cost, sustainable, unique selectivity for C-O bond cleavage.

  • Disadvantages: Can require higher catalyst loadings or harsher conditions than noble metals; traditional forms can be pyrophoric and unselective.

Quantitative Performance Comparison

The following table summarizes experimental data for various catalyst systems, providing a head-to-head comparison of their performance under specific conditions. Key metrics include Turnover Number (TON), which measures catalyst stability, and Turnover Frequency (TOF), which reflects intrinsic activity.[22]

Catalyst SystemSubstrateConditions (T, P)Product(s)Yield/Conv. (%)SelectivityTON / TOFReference
Rhodium
Rh-CAAC / SiO₂4-Fluoroacetophenone80 °C, 50 bar H₂1-(4-Fluorocyclohexyl)ethan-1-one90%>99% (Arene red.)TON up to 27,000[1]
Rh NPs in CO₂Toluene50 °C, 276 barMethylcyclohexane100%>99%-[23]
Rh(N-P)/Pd-SiO₂Methyl Benzoate70 °C, 4 atm H₂Methyl cyclohexanecarboxylateHigh>99%-[24]
Ruthenium
Ru/C-NAnisole80 °C, 30 bar H₂Methoxycyclohexane>99%>99%TOF ~1380 h⁻¹[10]
Ru/SKP (Homog.)Quinoline80 °C, 50 bar H₂5,6,7,8-Tetrahydroquinoline99%>99% (Carbocycle)-[12]
Ru NPs/Al₂O₃Substituted Pyridines60 °C, 60 bar H₂Substituted Piperidines>80%High cisReusable[13]
Palladium
Pd/Al₂O₃4-tert-Butylphenol100 °C, 80 bar H₂trans-4-tert-Butylcyclohexanol94%93% trans-[9]
Nickel
Ni(COD)₂ / ᵗBuONaDiphenyl ether120 °C, 1 bar H₂Benzene, Phenol99%>99% (No arene red.)-[21]
RNi@SiO₂-2Quinoline120 °C, 2 MPa H₂1,2,3,4-Tetrahydroquinoline99.8%99.1%Stable >5 cycles[18]
3% NiO/CQuinoline100 °C, 100 atm H₂1,2,3,4-Tetrahydroquinoline~100%High-[19]

Experimental Protocols: A Practical Guide

To ensure reproducibility and safety, a well-defined experimental procedure is essential. The following is a representative protocol for the hydrogenation of an arene using a heterogeneous catalyst in a high-pressure autoclave.

Protocol: Hydrogenation of Toluene using 5% Ru/C

1. Materials and Reagents:

  • Substrate: Toluene (anhydrous)

  • Catalyst: 5 wt% Ruthenium on activated carbon (Ru/C)

  • Solvent: Cyclohexane (anhydrous, product of reaction, can be omitted or another inert solvent like heptane can be used)

  • Gas: High-purity hydrogen (H₂)

  • Equipment: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller; Schlenk line; standard glassware.

2. Catalyst Handling and Reactor Setup (Workflow Diagram):

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh Ru/C catalyst (e.g., 50 mg) in glovebox or under inert gas B Add catalyst and stir bar to autoclave liner A->B C Add toluene (e.g., 10 mmol) and solvent (e.g., 20 mL) via syringe B->C D Seal autoclave E Purge system with N₂ (3x) then H₂ (3x) D->E F Pressurize with H₂ to target pressure (e.g., 50 bar) E->F G Heat to target temperature (e.g., 100°C) with stirring F->G H Monitor pressure drop for reaction progress G->H I Cool reactor to RT and vent H₂ safely J Filter reaction mixture through Celite to remove catalyst I->J K Analyze filtrate by GC-MS and ¹H NMR J->K

Caption: Experimental workflow for heterogeneous arene hydrogenation.

3. Detailed Procedure:

  • Reactor Loading: Under an inert atmosphere (e.g., in a glovebox), weigh the 5% Ru/C catalyst (e.g., 2-5 mol% Ru relative to substrate) into the glass liner of the autoclave. Add a magnetic stir bar.

  • Substrate Addition: Remove the liner from the glovebox and add the toluene and any solvent.

  • Sealing and Purging: Place the liner in the autoclave, seal the reactor according to the manufacturer's instructions. Connect the reactor to the gas manifold. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting three times to remove air. Then, purge with hydrogen (to ~10 bar) and vent three times.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C). The reaction is typically monitored by observing the pressure drop as hydrogen is consumed.

  • Workup: Once the reaction is complete (no further pressure drop), cool the reactor to room temperature. Crucially, vent the excess hydrogen in a well-ventilated fume hood. Open the reactor, remove the liner, and carefully filter the reaction mixture through a pad of Celite to remove the solid catalyst. Rinse the pad with a small amount of solvent.

  • Analysis: The resulting solution can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and identify products. The solvent can be removed under reduced pressure to isolate the product for further characterization by NMR spectroscopy.

4. Safety Precautions:

  • High-pressure hydrogenations are hazardous and must be performed by trained personnel behind a safety shield.

  • Hydrogen is extremely flammable. Ensure there are no ignition sources and the system is properly purged.

  • Many hydrogenation catalysts, especially Raney Nickel and sometimes finely divided noble metals, can be pyrophoric. Do not allow the dry, reduced catalyst to come into contact with air. Quench carefully under an inert liquid.

Conclusion and Future Outlook

The field of arene hydrogenation is mature yet continues to evolve, driven by the persistent need for more efficient, selective, and sustainable chemical transformations.

  • Rhodium and Ruthenium catalysts remain the gold standard for high-activity, highly selective hydrogenations, particularly when functional group tolerance is critical. The discovery that many molecular precursors form nanoparticles in situ continues to refine our understanding and design of these systems.

  • Palladium and Platinum are robust, classical catalysts. The unique ability of palladium to promote rare trans-selective hydrogenations of phenols offers a significant strategic advantage for accessing specific diastereomers.

  • Nickel catalysts are poised to play a major role in developing more sustainable industrial processes, offering a low-cost alternative with unique and tunable selectivity for applications like biomass conversion.

Future research will undoubtedly focus on the discovery of new, highly active catalysts based on earth-abundant metals, furthering the goals of green chemistry. Additionally, the development of methods to precisely control stereoselectivity, moving beyond the inherent cis-preference of most systems, will open new avenues for the efficient synthesis of complex molecules.[25][26]

References

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  • Scurtu, F. C., et al. (n.d.). A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. MDPI. [Link]

  • Li, W., et al. (2017). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. [Link]

  • Liu, J., et al. (2002). Catalytic hydrogenation of arenes with rhodium nanoparticles in a water-in-supercritical CO2 microemulsion. Chemical Communications. [Link]

  • Tsukada, N., & Hartwig, J. F. (2005). Mechanism of the Rhodium-Catalyzed Silylation of Arene C–H Bonds. Journal of the American Chemical Society. [Link]

  • Al-Badri, Z. M., & Al-Jibori, S. A. (2013). Hydrogenation of Arenes under Mild Conditions Using Rhodium Pyridylphosphine and Bipyridyl Complexes Tethered to a Silica-Supported Palladium Heterogeneous Catalyst. Organometallics. [Link]

  • Sprengel, D., et al. (2016). Highly selective hydrogenation of arenes using nanostructured ruthenium catalysts modified with a carbon-nitrogen matrix. Nature Communications. [Link]

  • Sprengel, D., et al. (2016). Highly selective hydrogenation of arenes using nanostructured ruthenium catalysts modified with a carbon–nitrogen matrix. ResearchGate. [Link]

  • Wang, D.-S., et al. (2018). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. [Link]

  • Ligands used in the ruthenium catalyzed hydrogenation of arenes. (n.d.). ResearchGate. [Link]

  • Glorius, F., et al. (n.d.). Arene Hydrogenation. Universität Münster. [Link]

  • Lückemeier, L., & Pierau, M. (2023). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews. [Link]

  • Chirik, P. (2022). Asymmetric Arene Hydrogenation. Chirik Group, Princeton University. [Link]

  • Dyson, P. J. (2003). Arene hydrogenation by homogeneous catalysts: fact or fiction? Dalton Transactions. [Link]

  • Wang, H., et al. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ACS Catalysis. [Link]

  • Lückemeier, L., & Pierau, M. (2023). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]

  • Wollenburg, M., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. [Link]

  • Study.com. (n.d.). Heterogeneous vs. Homogenous Catalysts | Differences & Example. [Link]

  • Can Platinum be used as a hydrogenation catalyst? (2022). Sciencemadness Discussion Board. [Link]

  • Sergeev, A. G., & Hartwig, J. F. (2012). A Heterogeneous Nickel Catalyst for the Hydrogenolysis of Aryl Ethers without Arene Hydrogenation. Journal of the American Chemical Society. [Link]

  • Perfectlight Technology. (2023). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. [Link]

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A Comparative Guide to the Characterization of Nateglinide Derived from trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Nateglinide, chemically known as (-)-N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine, is a D-phenylalanine derivative that stimulates insulin secretion from the pancreas.[1][2] Its mechanism of action is dependent on functioning pancreatic β-cells.[1][3] Nateglinide interacts with the ATP-sensitive potassium (K+ATP) channel on these cells, leading to depolarization, which in turn opens calcium channels. The resulting influx of calcium stimulates insulin secretion.[1] A key characteristic of Nateglinide's action is that the extent of insulin release is glucose-dependent, diminishing at low glucose levels.[1]

Synthesis Pathway: From Precursor to Active Pharmaceutical Ingredient

The synthesis of Nateglinide from trans-4-isopropylcyclohexanecarboxylic acid is a critical process that dictates the purity and isomeric integrity of the final active pharmaceutical ingredient (API). The general synthetic route involves the activation of the carboxylic acid group of the starting material, followed by its coupling with D-phenylalanine.[4][5][6]

A common and efficient method involves the conversion of trans-4-isopropylcyclohexanecarboxylic acid to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[4] This activated intermediate, trans-4-isopropylcyclohexane carbonyl chloride, is then reacted with D-phenylalanine or a protected form of it, such as N,O-bis-trimethylsilyl protected D-phenylalanine, to form the amide bond, yielding Nateglinide.[4] The choice of reagents and reaction conditions is paramount to ensure the retention of the trans configuration of the cyclohexane ring and the D-configuration of the phenylalanine moiety, which are essential for the drug's therapeutic activity.

Experimental Protocol: Synthesis of Nateglinide

  • Activation of Carboxylic Acid: trans-4-isopropylcyclohexanecarboxylic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, chloroform). An excess of a chlorinating agent (e.g., oxalyl chloride, thionyl chloride) is added dropwise at a controlled temperature (e.g., 0-5 °C) in the presence of a catalytic amount of dimethylformamide.[4] The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Coupling Reaction: In a separate vessel, D-phenylalanine is suspended in an appropriate solvent system, which may involve a mixture of an organic solvent and an aqueous base (e.g., sodium hydroxide solution in acetone).[4] The previously prepared acid chloride solution is then added slowly to the D-phenylalanine suspension while maintaining a low temperature to control the reaction's exothermicity.

  • Work-up and Purification: After the reaction is complete, the mixture is typically acidified to precipitate the crude Nateglinide. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system, such as a mixture of cyclohexane and ethyl acetate, to yield the desired polymorphic form (e.g., Form H).[4]

Synthesis_of_Nateglinide cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling trans-4-Isopropylcyclohexanecarboxylic_acid trans-4-Isopropyl- cyclohexanecarboxylic Acid Acid_Chloride trans-4-Isopropyl- cyclohexane Carbonyl Chloride trans-4-Isopropylcyclohexanecarboxylic_acid->Acid_Chloride SOCl₂ or (COCl)₂ Nateglinide Nateglinide Acid_Chloride->Nateglinide D-Phenylalanine D-Phenylalanine D-Phenylalanine->Nateglinide Base

Caption: Synthesis of Nateglinide from its precursor.

Comprehensive Characterization of Nateglinide

A thorough characterization of the synthesized Nateglinide is essential to confirm its identity, purity, and solid-state properties. A multi-technique approach is employed for this purpose.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of Nateglinide. The ¹H NMR spectrum provides information on the chemical environment of the protons, while the ¹³C NMR spectrum reveals the carbon framework. Key signals in the ¹H NMR spectrum include those corresponding to the aromatic protons of the phenylalanine moiety, the methine proton of the isopropyl group, and the protons of the cyclohexane ring.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the Nateglinide molecule. Characteristic absorption bands include the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and the C-H stretches of the aliphatic and aromatic portions of the molecule.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of Nateglinide and to study its fragmentation pattern, which can further confirm its structure.[5]

Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity and assay of Nateglinide in both bulk pharmaceutical ingredients and finished dosage forms.[10][11] A typical HPLC method utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[12] Detection is commonly performed using a UV detector at a wavelength around 210-216 nm.[12][13]

Experimental Protocol: HPLC Analysis of Nateglinide

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of phosphate buffer (pH 3.3) and methanol (70:30 v/v).[12] The mobile phase should be filtered and degassed before use.

  • Standard and Sample Preparation: A standard solution of Nateglinide is prepared by accurately weighing a known amount of reference standard and dissolving it in the mobile phase. The sample solution is prepared by dissolving a known amount of the synthesized Nateglinide in the mobile phase.

  • Chromatographic Conditions: The analysis is performed on a C18 column (e.g., 150 x 4.6 mm, 5 µm) at a controlled temperature (e.g., 30°C).[12] The flow rate is typically set to 1.0 mL/min, and the injection volume is optimized for the specific system.[12]

  • Data Analysis: The chromatograms are recorded, and the peak areas of Nateglinide in the standard and sample solutions are used to calculate the purity and assay of the synthesized product.

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results Synthesized_Nateglinide Synthesized Nateglinide Spectroscopy Spectroscopy (NMR, IR, MS) Synthesized_Nateglinide->Spectroscopy Chromatography Chromatography (HPLC) Synthesized_Nateglinide->Chromatography Thermal_Analysis Thermal Analysis (DSC) Synthesized_Nateglinide->Thermal_Analysis XRPD X-ray Powder Diffraction Synthesized_Nateglinide->XRPD Identity Identity Confirmation Spectroscopy->Identity Purity Purity & Assay Chromatography->Purity Polymorphism Polymorphic Form Thermal_Analysis->Polymorphism XRPD->Polymorphism

Caption: Analytical workflow for Nateglinide characterization.

Solid-State Characterization

The solid-state properties of an API, such as polymorphism, can significantly impact its stability, solubility, and bioavailability. Nateglinide is known to exist in different polymorphic forms, with forms B and H being the most common.[14]

  • X-ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the polymorphic form of a crystalline solid. Each crystalline form produces a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study the thermal behavior of the different polymorphic forms of Nateglinide.[14]

Comparative Analysis: Nateglinide vs. Other Meglitinides

Nateglinide belongs to the meglitinide class of antidiabetic drugs, which also includes Repaglinide. While both drugs share a similar mechanism of action, there are notable differences in their pharmacokinetic and pharmacodynamic profiles.

ParameterNateglinideRepaglinide
Chemical Class D-phenylalanine derivativeCarbamoylmethyl benzoic acid derivative[15]
Onset of Action RapidRapid
Duration of Action ShortShort
Metabolism Primarily by CYP2C9 (70%) and CYP3A4 (30%)[1][16]Primarily by CYP2C8 and CYP3A4
Clinical Efficacy Primarily reduces postprandial glucose excursions[15]Effective in reducing both fasting and postprandial glucose[15][17]

Clinical studies have compared the efficacy of Nateglinide and Repaglinide. Some studies suggest that Repaglinide may have a greater effect on lowering fasting blood glucose and HbA1c levels compared to Nateglinide.[15][17][18] However, both drugs are effective in managing postprandial hyperglycemia. The choice between these agents may depend on the specific glycemic profile and needs of the patient.

Conclusion

The synthesis of Nateglinide from trans-4-isopropylcyclohexanecarboxylic acid is a well-established process that requires careful control to ensure the desired stereochemistry and purity of the final product. A comprehensive analytical characterization, employing a combination of spectroscopic, chromatographic, and solid-state techniques, is crucial for verifying the quality of the synthesized Nateglinide. When compared to other meglitinides like Repaglinide, Nateglinide exhibits a distinct pharmacokinetic and clinical profile, making it a valuable therapeutic option for the management of type 2 diabetes, particularly for controlling post-meal blood glucose spikes.

References

  • Kanakapura, B., & Penmatsa, V. K. (2016). A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. Pharmaceutical Chemistry Journal, 49(12), 854–867.
  • [Comparison of efficacy between nateglinide and repaglinide in treating type 2 diabetes: a randomized controlled double-blind clinical trial]. (2005). Zhonghua yi xue za zhi, 85(13), 882–885. [Link]

  • Nateglinide Tablets. (n.d.). accessdata.fda.gov. Retrieved January 5, 2026, from [Link]

  • Nateglinide. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • A novel and improved process for the preparation of nateglinide and its polymorph form-h. (2007).
  • Jin, J. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948. [Link]

  • Bruni, G., Berbenni, V., Marini, A., & Orlandi, A. (2009). Thermodynamic relationships between nateglinide polymorphs. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 830–836. [Link]

  • Rosenstock, J., Hassman, D. R., Madder, R. D., Brazinsky, S. A., Farrell, J., Khutoryansky, N., & Hale, P. M. (2004). Repaglinide Versus Nateglinide Monotherapy: A randomized, multicenter study. Diabetes Care, 27(6), 1265–1270. [Link]

  • Repaglinide More Effective than Nateglinide in Type 2 Diabetes. (2003). Medscape. [Link]

  • Rosenstock, J., Hassman, D. R., Madder, R. D., Brazinsky, S. A., Farrell, J., Khutoryansky, N., & Hale, P. M. (2004). Repaglinide versus nateglinide monotherapy: a randomized, multicenter study. Diabetes care, 27(6), 1265–1270. [Link]

  • Raskin, P., Klaff, L., McGill, J., & The Repaglinide/Metformin Combination Study Group. (2003). Comparison of Repaglinide and Nateglinide in Combination With Metformin. Diabetes Care, 26(7), 2063–2068. [Link]

  • Synthesis and characterization of nateglinide derivatives. (2016). ResearchGate. [Link]

  • A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. (2016). ResearchGate. [Link]

  • Haque, S. M. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical Formulations and Biological Fluids. Yanbu Journal of Engineering and Science, 21(2), 74-91. [Link]

  • Jin, J. (2007). Study on synthesis of nateglinide. ResearchGate. [Link]

  • Haque, S. M. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21(2), 74-91. [Link]

  • Isolation and Characterisation of Nateglinide and its impurity in Bulk and Marketed Formulation by HPTLC Method. (2020). Research Journal of Pharmacy and Technology, 13(10), 4755-4760. [Link]

  • Isolation and Characterisation of Nateglinide and its impurity in Bulk and Marketed Formulation by HPTLC Method. (2020). RJPT, 13(10), 4755-4760. [Link]

  • Study on stability of nateglinide polymorphism. (2009). ResearchGate. [Link]

  • Physicochemical characters of nateglinide sustained release effervescent floating bilayer tablets. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Thomas, A. B., Patil, S. D., Nanda, R. K., Kothapalli, L. P., Bhosle, S. S., & Deshpande, A. D. (2011). Stability-indicating HPTLC Method for Simultaneous Determination of Nateglinide and Metformin Hydrochloride in Pharmaceutical Dosage Form. Saudi Pharmaceutical Journal, 19(4), 221–231. [Link]

  • Zhang, W., He, Y. J., Han, C. T., Liu, Z. Q., Li, Q., Fan, L., Tan, Z. R., Zhang, W. X., Yu, B. N., Wang, D., Hu, D. L., & Zhou, H. H. (2006). Effect of SLCO1B1 genetic polymorphism on the pharmacokinetics of nateglinide. British journal of clinical pharmacology, 62(5), 567–572. [Link]

  • Kirchheiner, J., Meineke, I., Müller, G., Bauer, S., Rohde, W., Meisel, C., Roots, I., & Brockmöller, J. (2004). Influence of CYP2C9 and CYP2D6 polymorphisms on the pharmacokinetics of nateglinide in genotyped healthy volunteers. Clinical pharmacokinetics, 43(4), 267–278. [Link]

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  • Sundaraganesan, N., Cinar, M., & Asiri, A. M. (2018). FT-IR, Laser-Raman, UV-Vis, and NMR Spectroscopic Studies of Antidiabetic Molecule Nateglinide. Journal of Spectroscopy, 2018, 1-14. [Link]

  • Sa'id, M., As, B., & Ul, A. (2018). Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug. International Journal of Advanced Research in Physical Science (IJARPS), 5(7), 1-13. [Link]

  • FT-IR spectra of nateglinide pure drug, nateglinide+SA+Sod.CMC and nateglinide+SA+MC. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Sobiech, M., & Hage, D. S. (2013). Characterization of binding by repaglinide and nateglinide with glycated human serum albumin using high-performance affinity microcolumns. Journal of Chromatography B, 927, 146–153. [Link]

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  • Determination of nateglinide by HPLC and its application of its pharmacokinetics and relative bioavailability. (2004). ResearchGate. [Link]

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  • Figure 5 from Determination of Infrared, Raman, (1H and13C)-NMR Spectra and Density of State of Nateglinide Oral Antidiabetic Drug. (2018). Semantic Scholar. [Link]

  • Identification and characterization of degradation products of Nateglinide. (2022). ResearchGate. [Link]

  • Nateglinide Monograph for Professionals. (2025). Drugs.com. [Link]

  • Kirchheiner, J., Meineke, I., Müller, G., Roots, I., & Brockmöller, J. (2002). Rapid and simple method for the analysis of nateglinide in human plasma using HPLC analysis with UV detection. Journal of pharmaceutical and biomedical analysis, 30(2), 313–317. [Link]

  • Solubility Enhancement of Nateglinide by Solid Dispersion and Their Characterization. (2019). Bibliomed. [Link]

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  • Synthesis and purification of nateglinide. (2004).
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A Senior Application Scientist's Guide to Performance Evaluation in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection and characterization of liquid crystal (LC) formulations are critical to achieving desired product performance. This guide provides an in-depth comparison of key performance evaluation techniques, complete with experimental methodologies and supporting data, to empower you in making informed decisions for your specific application, be it in advanced display technologies or novel drug delivery systems.

The Crucial Landscape of Liquid Crystal Performance

The unique properties of liquid crystals, existing in a state between conventional liquids and solid crystals, make them highly versatile.[1][2] However, this versatility necessitates a rigorous evaluation of their performance characteristics to ensure they meet the stringent demands of their intended application. The primary performance pillars we will explore are electro-optical response (critical for displays), physicochemical stability (vital for all applications, including pharmaceuticals), and, for drug delivery systems, the release and permeation profiles.

Core Performance Metrics and Their Evaluation

A comprehensive understanding of a liquid crystal formulation's performance is built upon a foundation of key quantitative metrics. This section delves into the most critical of these indicators and the gold-standard techniques for their measurement.

For applications in liquid crystal displays (LCDs), the electro-optical properties are paramount.[3][4] These characteristics dictate the visual quality, power efficiency, and responsiveness of the display.

Table 1: Key Electro-Optical Performance Indicators and Characterization Techniques

Performance IndicatorDescriptionPrimary Evaluation Technique(s)
Dielectric Anisotropy (Δε) The difference in dielectric permittivity parallel and perpendicular to the liquid crystal director. It determines the threshold voltage.Capacitance Measurement
Optical Anisotropy (Δn) The difference between the extraordinary and ordinary refractive indices, influencing the contrast ratio and viewing angle.Birefringence Measurement (e.g., using a Berek compensator or spectrophotometry)
Threshold Voltage (Vth) The minimum voltage required to induce a change in the liquid crystal's orientation.Electro-Optical Transmittance Measurement
Saturation Voltage (Vsat) The voltage at which the liquid crystal molecules are fully reoriented, resulting in maximum change in light transmission.Electro-Optical Transmittance Measurement
Response Time (τ) The time it takes for the liquid crystal to switch between two optical states (e.g., on and off).[5][6][7]Transmitted Light Intensity Measurement
Viscosity (η) The internal friction of the liquid crystal, which significantly impacts the response time.[5][7]Rotational Viscometry
Elastic Constants (K11, K22, K33) These constants (splay, twist, and bend) describe the energy required to deform the liquid crystal director and influence both threshold voltage and response time.[8]Measurement of Freedericksz transition

The stability of a liquid crystal formulation is crucial for its practical application, ensuring consistent performance over time and under various environmental conditions.[9]

Table 2: Physicochemical Stability Assessment

Performance IndicatorDescriptionPrimary Evaluation Technique(s)
Phase Transitions & Clearing Point The temperatures at which the material transitions between different liquid crystal phases and to the isotropic liquid state. A high clearing point is desirable for a wide operating temperature range.[10]Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM)[11][12][13][14]
Homogeneity & Phase Separation Visual and microscopic assessment of the formulation's uniformity and the absence of phase separation over time and under stress conditions.Polarized Optical Microscopy (POM)
Organoleptic Properties Changes in color, odor, and appearance, which can indicate chemical degradation.Visual Inspection
pH (for aqueous formulations) Monitoring pH stability is crucial for formulations in contact with biological systems or sensitive electronic components.[9][15]pH metry

In pharmaceutical applications, liquid crystal formulations are explored for their potential to enhance drug solubility, stability, and delivery.[16][17][18][19][20]

Table 3: Performance Metrics for Liquid Crystal-Based Drug Delivery Systems

Performance IndicatorDescriptionPrimary Evaluation Technique(s)
Drug Entrapment Efficiency The percentage of the drug that is successfully encapsulated within the liquid crystal structure.Spectrophotometry, High-Performance Liquid Chromatography (HPLC)
In Vitro Drug Release Profile The rate and extent of drug release from the formulation over time in a controlled environment.[17]Franz Diffusion Cell, Dialysis Bag Method
Skin Permeation Profile The ability of the drug to permeate through the skin from the liquid crystal formulation.[16][19]In vitro skin permeation studies using excised skin models.[16]
Experimental Protocols: A Step-by-Step Approach

To ensure scientific integrity and reproducibility, the following sections provide detailed protocols for key performance evaluation experiments.

This protocol outlines the measurement of the rise and decay times of a nematic liquid crystal cell, a fundamental parameter for display applications.[6][21]

Objective: To determine the switching speed of a liquid crystal formulation.

Materials:

  • Liquid crystal cell filled with the test formulation.

  • Polarized light source (e.g., He-Ne laser).

  • Two polarizers (polarizer and analyzer).

  • Function generator to apply a voltage waveform.

  • Photodetector.

  • Oscilloscope.

  • Sample holder with temperature control.

Procedure:

  • Setup: Arrange the components as shown in the diagram below. The liquid crystal cell is placed between two crossed polarizers.[21][22]

  • Alignment: The rubbing direction of the liquid crystal cell should be at a 45° angle to the transmission axes of both the polarizer and the analyzer.

  • Signal Application: Apply a square wave voltage from the function generator to the liquid crystal cell. The voltage should be sufficient to switch the liquid crystal between its "on" and "off" states (e.g., 0V to a voltage above the saturation voltage).

  • Data Acquisition: The photodetector measures the intensity of the transmitted light, and the signal is displayed on the oscilloscope.

  • Measurement:

    • Rise Time (τ_on): Measure the time it takes for the transmitted light intensity to change from 10% to 90% of its maximum value when the voltage is applied.

    • Decay Time (τ_off): Measure the time it takes for the transmitted light intensity to change from 90% to 10% of its maximum value when the voltage is turned off.

Causality: The response time is influenced by the liquid crystal's rotational viscosity, elastic constants, and the cell gap.[4][5][7] Lower viscosity and a smaller cell gap generally lead to faster response times.

ElectroOpticalResponseTime cluster_setup Experimental Setup LightSource Polarized Light Source Polarizer1 Polarizer LightSource->Polarizer1 LCCell LC Cell Polarizer1->LCCell Polarizer2 Analyzer (Crossed) LCCell->Polarizer2 Photodetector Photodetector Polarizer2->Photodetector Oscilloscope Oscilloscope Photodetector->Oscilloscope Intensity Signal FunctionGenerator Function Generator FunctionGenerator->LCCell Driving Voltage

Caption: Workflow for Electro-Optical Response Time Measurement.

Differential Scanning Calorimetry (DSC) is a powerful technique for identifying the phase transition temperatures of liquid crystal materials.[11][12][13]

Objective: To determine the melting point, clearing point, and any intermediate liquid crystal phase transitions.

Materials:

  • Differential Scanning Calorimeter (DSC).

  • Hermetically sealed aluminum pans.

  • Liquid crystal sample (typically 2-5 mg).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liquid crystal sample into an aluminum pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas.

  • Thermal Program:

    • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

    • Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis: The DSC thermogram will show peaks or changes in the baseline corresponding to phase transitions.

    • Endothermic Peaks (Heating): Indicate transitions from a more ordered to a less ordered state (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

    • Exothermic Peaks (Cooling): Indicate transitions from a less ordered to a more ordered state.

Causality: The temperatures at which these transitions occur are intrinsic properties of the material and are crucial for defining its operational temperature range.

DSCProtocol cluster_workflow DSC Workflow Start Sample Preparation (2-5 mg in pan) Load Load Sample & Reference into DSC Start->Load Purge Purge with Inert Gas Load->Purge Heat Heating Scan (e.g., 10 °C/min) Purge->Heat Cool Cooling Scan (e.g., 10 °C/min) Heat->Cool Analyze Analyze Thermogram (Identify Phase Transitions) Cool->Analyze End Determine Transition Temperatures Analyze->End

Caption: DSC Protocol for Phase Transition Analysis.

This protocol provides a framework for assessing the long-term stability of liquid crystal formulations.[9][15]

Objective: To evaluate the physical and chemical stability of a liquid crystal formulation under various storage conditions.

Materials:

  • Environmental chambers (for controlled temperature and humidity).

  • Glass vials or other appropriate containers.

  • Polarized Optical Microscope (POM).

  • pH meter (if applicable).

  • Viscometer.

Procedure:

  • Sample Preparation: Aliquot the liquid crystal formulation into multiple containers.

  • Storage Conditions: Store the samples under different conditions, for example:

    • Refrigerated (4 °C)

    • Room temperature (25 °C / 60% RH)

    • Accelerated conditions (40 °C / 75% RH)

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, evaluate the following parameters:

    • Organoleptic Properties: Visually inspect for any changes in color, odor, or appearance.

    • Microscopic Examination: Use POM to check for any changes in the liquid crystal texture, signs of crystallization, or phase separation.

    • pH: Measure the pH of aqueous formulations.

    • Viscosity: Measure the viscosity to detect any changes in the formulation's flow properties.

Causality: Instability can be caused by chemical degradation of the components, interactions between the components, or environmental factors like temperature and light.

StabilityTesting cluster_protocol Stability Testing Protocol Start Prepare Samples Store Store at Different Conditions (e.g., 4°C, 25°C, 40°C) Start->Store Time Analyze at Time Points (0, 1, 3, 6 months) Store->Time Analysis Perform Analyses: - Organoleptic - Microscopic (POM) - pH - Viscosity Time->Analysis Evaluate Evaluate Stability Analysis->Evaluate

Caption: Protocol for Physicochemical Stability Testing.

Comparative Analysis: A Framework for Decision Making

To illustrate the practical application of these evaluation techniques, the following table presents a hypothetical comparative analysis of two nematic liquid crystal formulations, "Formulation A" and "Formulation B," against a well-characterized benchmark, 4-cyano-4'-pentylbiphenyl (5CB).[10]

Table 4: Comparative Performance Data of Nematic Liquid Crystal Formulations

Property5CB (Benchmark)Formulation AFormulation B
Clearing Point (°C) 35.345.160.5
Viscosity (mPa·s at 20°C) 242035
Dielectric Anisotropy (Δε at 1 kHz, 20°C) +11.5+12.0+10.0
Optical Anisotropy (Δn at 589 nm, 20°C) 0.1790.1850.170
Response Time (τ_on + τ_off) (ms) 252040

Interpretation of Comparative Data:

  • Formulation A exhibits a faster response time and a higher clearing point than the 5CB benchmark, making it a promising candidate for high-performance displays. Its slightly higher dielectric and optical anisotropy could also be advantageous for achieving high contrast ratios.

  • Formulation B has a significantly higher clearing point, suggesting excellent thermal stability. However, its higher viscosity leads to a slower response time, which might be a limiting factor for applications requiring rapid switching.

Conclusion: A Data-Driven Approach to Formulation Excellence

The performance evaluation of liquid crystal formulations is a multifaceted process that requires a combination of precise experimental techniques and a thorough understanding of the underlying physical principles. By systematically characterizing the electro-optical properties, physicochemical stability, and application-specific metrics, researchers and developers can objectively compare different formulations and select the optimal candidate for their needs. This guide provides a robust framework for this evaluation process, empowering you to advance the development of next-generation liquid crystal technologies.

References

  • Characterization of Liquid Crystals. (n.d.). Retrieved from [Link]

  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • Utsumi, Y., et al. (2007). Measurement Methods of Nematic Liquid Crystal Response Time. Molecular Crystals and Liquid Crystals, 476(1), 147-156. Retrieved from [Link]

  • Yamada, K., et al. (2011). Preparation and Evaluation of Liquid-Crystal Formulations with Skin-permeation-enhancing Abilities for Entrapped Drugs. Journal of Oleo Science, 60(9), 477-484. Retrieved from [Link]

  • Miller, D. S., et al. (2013). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 29(2), 385-397. Retrieved from [Link]

  • Hina, S., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
  • Ueoka, A. R., & Moraes, C. A. P. (2020). Development and Stability Evaluation of Liquid Crystal-Based Formulations Containing Glycolic Plant Extracts and Nano-Actives. Cosmetics, 7(4), 85. Retrieved from [Link]

  • Oswell E-Group Limited. (2024). Key Performance Indicators in the Production Process of TFT LCD. Retrieved from [Link]

  • Wu, S. T. (1995). ELECTRO-OPTICAL PROPERTIES OF LIQUID CRYSTALS. In Handbook of Liquid Crystal Research (pp. 379-416). Marcel Dekker.
  • Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from [Link]

  • Lee, S. H., et al. (2001). Liquid Crystal Displays with High Image Quality and Fast Response Time. SID Symposium Digest of Technical Papers, 32(1), 838-841.
  • Zhang, G. (2009). The investigation of pharmaceutical liquid crystals: Formation, stability and phase behavior. Purdue University.
  • Numerical optimization of liquid-crystal displays with use of performance metrics. (2001). Journal of the Optical Society of America A, 18(8), 1933-1940. Retrieved from [Link]

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Understanding the Metrics: How We Measure "Cost-Effective"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effectiveness of Modern Synthesis Methods for Drug Development

In the landscape of pharmaceutical and fine chemical production, the selection of a synthetic route is a pivotal decision that profoundly influences efficiency, cost, and environmental sustainability.[1] For researchers, scientists, and drug development professionals, moving a compound from a laboratory curiosity to a viable product hinges on a synthesis strategy that is not only chemically elegant but also economically sound. This guide provides a detailed, data-driven comparison of prevalent synthesis methodologies, moving beyond simple yield calculations to offer a holistic view of cost-effectiveness. We will explore the fundamental principles, quantitative performance metrics, and practical applications of key synthesis paradigms to empower you to make the most informed decisions for your projects.

Before comparing methodologies, it is crucial to establish a framework for what constitutes a "green" or "cost-effective" process. While traditional metrics like chemical yield are important, they do not tell the whole story.[2] Modern process chemistry relies on a suite of metrics that provide a more comprehensive assessment.

  • Atom Economy (AE): A foundational concept in green chemistry, Atom Economy calculates the proportion of reactant atoms that are incorporated into the final desired product.[2][3] A reaction with 100% atom economy, like a Diels-Alder reaction, is highly efficient as it generates no waste byproducts in theory.[4]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute's Pharmaceutical Roundtable, PMI is arguably the most critical high-level metric for evaluating sustainability.[5][6] It is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[7][8] A lower PMI signifies a more efficient and less wasteful process, directly correlating with reduced material and disposal costs.[7][8]

  • E-Factor (Environmental Factor): Closely related to PMI, the E-Factor focuses specifically on the amount of waste generated per kilogram of product.[2][3] It highlights the wastefulness of different processes and is a simple yet powerful tool for driving innovation in waste reduction.[2][9]

These metrics provide a quantitative basis for comparing the true cost and environmental impact of different synthetic routes, moving beyond the simplistic focus on reaction yield alone.[5][9]

Comparative Analysis of Core Synthesis Strategies

The choice of synthesis platform is a primary determinant of a project's overall cost and scalability. Here, we compare three fundamental dichotomies in modern chemical synthesis.

Batch Chemistry vs. Continuous Flow Chemistry

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in the pharmaceutical and fine chemical industries.[10]

  • Batch Chemistry: This is the traditional approach where reagents are loaded into a vessel, the reaction proceeds over time, and the product is isolated at the end of the process. It is flexible and ideal for exploratory synthesis and small-scale production where conditions are frequently adjusted.[11]

  • Continuous Flow Chemistry: In this method, reagents are continuously pumped through a network of tubes or channels where they mix and react.[12] This technique offers superior control over reaction parameters like temperature and mixing, leading to enhanced safety, higher yields, and improved product consistency.[12][13]

Workflow Comparison

G cluster_0 Batch Chemistry Workflow cluster_1 Continuous Flow Chemistry Workflow B1 Charge Reactor B2 Run Reaction B1->B2 B3 Work-up & Isolate B2->B3 B4 Purify Batch B3->B4 F1 Pump Reagents F2 Mix & React in Coil F1->F2 F3 In-line Quench/Work-up F2->F3 F4 Continuous Separation/ Purification F3->F4

Performance & Cost-Effectiveness

Continuous flow processes often outperform batch methods in both economic and environmental terms.[13] Studies have shown that flow chemistry can lead to significant reductions in energy consumption, sometimes by an order of magnitude, and lower capital expenditure for manufacturing facilities.[13][14] The enhanced safety of containing reactions within a closed system allows for the use of hazardous reagents or extreme conditions that would be untenable in large batch reactors, opening up more efficient synthetic routes.[12][15]

FeatureBatch ChemistryContinuous Flow Chemistry
Scalability Challenging; requires re-optimization at each scale.[11]Seamless; increase throughput by running longer or in parallel.[11][14]
Heat Transfer Poor; limited by surface-area-to-volume ratio.Excellent; high surface-area-to-volume ratio allows precise control.[12]
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to small reaction volumes at any given time.[12][15]
Capital Cost Lower initial lab setup cost.[11]Higher initial investment, but can reduce overall plant costs by ~50%.[14]
Operating Cost Higher due to downtime and potential for lower yields.Lower due to automation, reduced waste, and higher efficiency.[14][15]
Process Control Limited; difficult to control exotherms and mixing.Precise control over temperature, pressure, and residence time.[12]
Solid-Phase vs. Solution-Phase Synthesis

This comparison is particularly relevant for the synthesis of peptides and oligonucleotides but offers insights applicable to other multi-step syntheses.

  • Solution-Phase Synthesis (or Liquid-Phase): This is the classical method where all reactions and purifications are performed with reactants dissolved in a solvent.[16] While flexible, it can be labor-intensive due to the need for purification after each step, which can lead to significant product loss, especially for longer sequences.[16][17]

  • Solid-Phase Synthesis (SPPS): Pioneered by Bruce Merrifield, this technique involves anchoring the growing molecule to an insoluble solid support (resin).[17][18] Reagents are added in solution, and at the end of each step, excess reagents and byproducts are simply washed away, dramatically simplifying the process and enabling automation.[16][18]

Workflow Comparison

G cluster_0 Solution-Phase Synthesis cluster_1 Solid-Phase Synthesis (SPPS) SPS1 Couple Amino Acid 1 SPS2 Isolate & Purify Intermediate SPS1->SPS2 SPS3 Couple Amino Acid 2 SPS2->SPS3 SPS4 Isolate & Purify Final Product SPS3->SPS4 SPPS1 Anchor AA1 to Resin SPPS2 Deprotect SPPS1->SPPS2 SPPS3 Wash SPPS2->SPPS3 SPPS4 Couple AA2 SPPS3->SPPS4 SPPS5 Wash SPPS4->SPPS5 SPPS6 Repeat Cycle SPPS5->SPPS6 SPPS6->SPPS2 n times SPPS7 Cleave from Resin & Purify SPPS6->SPPS7

Performance & Cost-Effectiveness

For the synthesis of short to medium-length peptides (under ~30-50 amino acids), SPPS is generally more efficient and cost-effective due to its speed and amenability to automation.[16][19] For very short peptides or large-scale industrial production, solution-phase synthesis can sometimes be more economical.[20][21] However, the high solvent consumption in SPPS due to extensive washing steps is a significant cost and environmental drawback, contributing to a very high PMI.[17][22]

FeatureSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (LPPS)
Speed & Labor Fast and easily automated, reducing labor costs.[17][23]Slow and labor-intensive due to multi-step purifications.[16][21]
Yield High for short to medium peptides.[16]Can be higher for very short peptides but decreases with length.[20]
Purity High purity (≥95%) is achievable.[17]Variable, depends heavily on the efficiency of each purification step.[17]
Scalability Excellent for mg-to-gram scale.[20]More suitable for industrial (kg) scale of shorter peptides.[20][21]
Cost More cost-effective due to automation and reduced labor.[16]Can be cheaper for very short, simple sequences at scale.[21][24]
Waste High solvent and reagent consumption.[17][23]Generally lower solvent use but can generate complex waste streams.[17]
The Role of Automation in Cost Reduction

Automation is not a synthesis method itself but a cross-cutting technology that dramatically improves the cost-effectiveness of all other methods.[25] Automated systems, from liquid handlers to fully integrated synthesis platforms, offer several key advantages:

  • Increased Throughput and Efficiency: Automated systems can operate continuously, testing multiple reaction conditions simultaneously and significantly reducing the time required for optimization and production.[25][26]

  • Improved Reproducibility and Precision: By minimizing manual intervention, automation reduces the risk of human error, leading to more consistent and reliable results.[26][27]

  • Reduced Labor Costs: While the initial investment can be substantial, automation leads to significant long-term savings by reducing the need for manual labor for repetitive tasks.[26][28]

  • Enhanced Safety: Automation reduces the need for chemists to handle hazardous materials directly, creating a safer laboratory environment.[26][28]

The integration of advanced software and robotic systems allows for real-time monitoring and feedback loops, enabling precise control over reaction conditions to optimize outcomes and further drive down costs.[25]

Experimental Protocols: Synthesis of Dipeptide Ala-Gly

To provide a practical comparison, the following are generalized, step-by-step protocols for synthesizing Alaninyl-glycine (Ala-Gly) using both solid-phase and solution-phase methods.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ala-Gly (Fmoc Chemistry)

This protocol outlines the manual synthesis on a Wang resin, a common support for peptide acids.[17]

  • Resin Preparation: Swell Fmoc-Gly-Wang resin (1g, ~0.7 mmol/g) in N,N-dimethylformamide (DMF) in a reaction vessel for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat this step once. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling (Alanine): In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all unreacted reagents.

  • Final Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the newly added Alanine.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) and agitate for 2 hours.[20]

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify via HPLC.

Protocol 2: Solution-Phase Peptide Synthesis (LPPS) of Ala-Gly

This protocol outlines a classical carbodiimide-mediated coupling approach.

  • N-Terminal Protection: Protect the amino group of Alanine with a suitable protecting group (e.g., Boc) to form Boc-Ala-OH. Purify this intermediate.

  • C-Terminal Protection: Protect the carboxylic acid of Glycine as an ester (e.g., methyl ester) to form H-Gly-OMe. Purify this intermediate.

  • Coupling Reaction: Dissolve Boc-Ala-OH (1 eq.) and H-Gly-OMe (1 eq.) in a suitable solvent like DCM. Cool the solution in an ice bath. Add a coupling agent like Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

  • Reaction Monitoring: Allow the reaction to stir overnight, warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter to remove the dicyclohexylurea (DCU) byproduct. Wash the organic solution with dilute acid, then dilute base, then brine. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield crude Boc-Ala-Gly-OMe. Purify the crude product using column chromatography.

  • Deprotection: Sequentially remove the N-terminal Boc group (using an acid like TFA) and the C-terminal methyl ester (via saponification) in separate, purified steps to yield the final Ala-Gly dipeptide.

The causality behind these choices is clear: SPPS prioritizes ease of purification by immobilizing the product, accepting higher reagent and solvent use as a trade-off. LPPS prioritizes atom economy in the coupling step but requires multiple, distinct purification steps, increasing labor and the potential for material loss.

Conclusion and Recommendations

The choice of a synthesis method is a complex decision with no single "best" answer. It requires a nuanced analysis of the specific project goals, including the complexity of the target molecule, the required scale, budget constraints, and timeline.

  • For early-stage discovery and complex molecules , the flexibility of batch chemistry and the speed of automated solid-phase synthesis are often favored.

  • For large-scale manufacturing and process optimization , continuous flow chemistry offers unparalleled advantages in cost, safety, and consistency.[10][13]

  • Solution-phase synthesis , while more traditional, retains its value for the industrial production of very short or structurally simple molecules where its material costs can be lower.[21]

Ultimately, a forward-thinking approach involves evaluating routes using metrics like Process Mass Intensity (PMI) from the earliest stages of development.[6][7] By integrating principles of green chemistry and leveraging enabling technologies like automation and continuous flow, organizations can develop synthetic processes that are not only scientifically innovative but also economically viable and environmentally sustainable.[3][29]

References
  • American Chemical Society. Green Chemistry and Engineering Metrics. ACS. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). ACS GCI Pharmaceutical Roundtable. [Link]

  • H.E.L Group. (2025). How automation & parallel systems improve chemical synthesis processes. H.E.L Group. [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link]

  • Wikipedia. Green chemistry metrics. Wikipedia. [Link]

  • Scientific Update. (2019). Useful Green Chemistry Metrics. Scientific Update. [Link]

  • Oxford Global. (2024). Automation in Medicinal Chemistry: A Look at Synthesis Advances. Oxford Global. [Link]

  • Newhouse, T., & Baran, P. S. (2011). The economies of synthesis. Chemical Society Reviews, 40(9), 4657-4673. [Link]

  • Goti, G., et al. (2025). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. ACS Sustainable Chemistry & Engineering. [Link]

  • Charles River. (2019). Automated Chemical Synthesis: Still a Long Way Off or on the Brink?. Charles River. [Link]

  • ACS GCI Pharmaceutical Roundtable. Process Mass Intensity Metric. ACS GCI PR. [Link]

  • HMND. (2023). Leveraging Robotics in Organic Synthesis: Benefits and Challenges. Medium. [Link]

  • Fidler, M. R., et al. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. ACS Sustainable Chemistry & Engineering. [Link]

  • Wikipedia. Automated synthesis. Wikipedia. [Link]

  • Synergia. (n.d.). Strategies and Technologies for Enhancing Cost-Effectiveness in Active Pharmaceutical Ingredient (API) Production. Synergia. [Link]

  • National Institutes of Health (NIH). (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. NIH. [Link]

  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering. [Link]

  • Manufacturing Chemist. (2019). The economic advantages of continuous flow chemistry. Manufacturing Chemist. [Link]

  • Isah, A. A., et al. (2023). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Merck & Co. (n.d.). Gefapixant: Driving industry targets for world class process mass intensity (PMI) through predictive models and innovative chemistry. ACS. [Link]

  • IMARC Group. (n.d.). Active Pharmaceutical Ingredients Cost Model: Breaking Down the Economics of Drug Manufacturing. IMARC Group. [Link]

  • Manufacturing Chemist. (2024). Recombinant versus synthetic peptide synthesis: the perks and drawbacks. Manufacturing Chemist. [Link]

  • Pharmaoffer.com. (2025). Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. Pharmaoffer.com. [Link]

  • Asynt. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Asynt. [Link]

  • DrugPatentWatch. (2025). Optimizing API Manufacturing: Lessons from the Industry. DrugPatentWatch. [Link]

  • ACS Publications. (2025). Cost Evidence Yields the Viability of Metal Oxides Synthesis Routes. ACS Publications. [Link]

  • ResolveMass Laboratories Inc. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass Laboratories Inc. [Link]

  • NHSJS. (2022). Key Differences between Flow Chemistry and Traditional Chemical Analysis. NHSJS. [Link]

  • ResearchGate. (2025). (PDF) The economies of synthesis. ResearchGate. [Link]

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [Link]

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A Comprehensive Guide to the Long-Term Stability of trans-4-Isopropylcyclohexanecarboxylic Acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stability of starting materials and intermediates is a cornerstone of a robust and successful drug manufacturing process. This guide provides an in-depth technical analysis of the long-term stability of trans-4-Isopropylcyclohexanecarboxylic acid, a key intermediate in the synthesis of the antidiabetic drug Nateglinide.[1][2][3] We will delve into its physicochemical properties, explore potential degradation pathways through forced degradation studies, and present a framework for a comprehensive long-term stability study in accordance with international guidelines.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative perspective to aid in the selection and handling of this critical raw material. We will also explore the stability of its cis isomer as a primary comparator to highlight the impact of stereochemistry on stability and introduce other cycloalkane carboxylic acids as potential alternatives.

Physicochemical Properties: The Foundation of Stability

Understanding the intrinsic properties of a molecule is paramount to predicting its stability. trans-4-Isopropylcyclohexanecarboxylic acid is a white crystalline solid with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol .[4][5] Its key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of trans-4-Isopropylcyclohexanecarboxylic Acid

PropertyValueSource(s)
Melting Point95 °C[4][6][7]
Boiling Point263.8 ± 8.0 °C (Predicted)[6][7]
Density0.996 ± 0.06 g/cm³ (Predicted)[6][7]
pKa4.91 ± 0.10 (Predicted)[4][6][7]
SolubilitySlightly soluble in DMSO and Methanol. Insoluble in water.[4][6][7]

The carboxylic acid functional group, with a pKa of approximately 4.91, is the primary site of potential chemical reactivity and degradation.[4][6][7] Its limited solubility in aqueous media suggests that hydrolysis in solid-state is less likely to be a major degradation pathway under ambient conditions.

The Criticality of Stereochemistry: trans vs. cis Isomers

A crucial aspect of 4-Isopropylcyclohexanecarboxylic acid is its stereochemistry. The trans isomer, where the isopropyl and carboxyl groups are on opposite sides of the cyclohexane ring, is the therapeutically relevant isomer for the synthesis of Nateglinide. The stability difference between the trans and cis isomers is a key consideration. Generally, for substituted cyclohexanes, the isomer with bulky substituents in the equatorial position is thermodynamically more stable due to reduced steric strain. In the case of trans-4-Isopropylcyclohexanecarboxylic acid, both the isopropyl and the carboxylic acid groups can occupy equatorial positions in the chair conformation, leading to a more stable configuration compared to the cis isomer where one of the bulky groups is forced into an axial position.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies are a regulatory requirement and a critical tool in early-stage development to understand the intrinsic stability of a drug substance.[8][9] By subjecting the compound to stress conditions more severe than those encountered during routine handling and storage, we can predict potential degradation products and establish stability-indicating analytical methods.

While specific forced degradation data for trans-4-Isopropylcyclohexanecarboxylic acid is not extensively published, studies on the final drug product, Nateglinide, reveal susceptibility to acid and alkaline hydrolysis.[6][7] This suggests that the amide bond in Nateglinide is the primary point of cleavage, which would regenerate trans-4-Isopropylcyclohexanecarboxylic acid. Therefore, the stability of the carboxylic acid intermediate itself under these conditions is of paramount importance.

A comprehensive forced degradation study for trans-4-Isopropylcyclohexanecarboxylic acid should include the following conditions as outlined by the International Council for Harmonisation (ICH) guidelines:

  • Acidic Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).

  • Alkaline Hydrolysis: Treatment with 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).

  • Oxidative Degradation: Exposure to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Heating the solid material at a temperature below its melting point (e.g., 70-80°C).

  • Photostability: Exposing the solid material to light sources as specified in ICH Q1B guidelines.

The potential degradation pathways for a carboxylic acid like trans-4-Isopropylcyclohexanecarboxylic acid could involve decarboxylation at very high temperatures, though this is generally unlikely under typical pharmaceutical processing and storage conditions. Oxidation of the cyclohexane ring is also a theoretical possibility under strong oxidative stress.

Designing a Long-Term Stability Study: A Protocol Framework

A long-term stability study is essential to establish the re-test period or shelf life of a substance. The study design should be based on the principles outlined in the ICH Q1A(R2) guideline.

Study Design and Conditions

The following is a recommended protocol for a long-term stability study of trans-4-Isopropylcyclohexanecarboxylic acid:

  • Batches: At least three primary batches of the material should be included in the study.

  • Container Closure System: The material should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

Analytical Methods: The Key to Accurate Assessment

A validated stability-indicating analytical method is crucial for the accurate assessment of the compound's purity and the detection of any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[10][11][12]

Figure 1: Workflow for Stability-Indicating HPLC Method Development

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Initial Method Scouting (Column, Mobile Phase) B Forced Degradation (Generate Degradants) A->B informs C Method Optimization (Gradient, Flow Rate, Temp.) B->C guides D Peak Purity Analysis (PDA Detector) C->D verifies E Specificity D->E confirms F Linearity & Range G Accuracy & Precision H LOD & LOQ I Robustness

Caption: A logical workflow for developing and validating a stability-indicating HPLC method.

A typical stability-indicating RP-HPLC method for trans-4-Isopropylcyclohexanecarboxylic acid would involve a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol in a gradient elution mode. UV detection at a low wavelength (e.g., 210-220 nm) would be appropriate for this non-chromophoric compound.

The validation of this method must demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per ICH Q2(R1) guidelines.[13]

Comparative Stability: A Look at Alternatives

For a comprehensive evaluation, it is beneficial to compare the stability of trans-4-Isopropylcyclohexanecarboxylic acid with other relevant compounds.

cis-4-Isopropylcyclohexanecarboxylic Acid

As discussed, the trans isomer is expected to be more stable than the cis isomer due to lower steric strain. A comparative stability study under accelerated conditions would provide experimental evidence to support this theoretical understanding. The primary degradation pathway for the cis isomer under stress conditions would likely be isomerization to the more stable trans form.

Other Cycloalkane Carboxylic Acids

Other commercially available cycloalkane carboxylic acids with potential applications in pharmaceutical synthesis can also be considered for comparison. For instance, cyclohexanecarboxylic acid and adamantane-1-carboxylic acid are rigid cyclic structures that may exhibit different stability profiles. A comparative study would involve subjecting these compounds to the same forced degradation and long-term stability conditions as trans-4-Isopropylcyclohexanecarboxylic acid and monitoring their degradation profiles.

Table 2: Hypothetical Comparative Stability Data Under Accelerated Conditions (40°C/75% RH, 6 Months)

CompoundInitial Assay (%)Final Assay (%)Total Impurities (%)Major Degradation Pathway
trans-4-Isopropylcyclohexanecarboxylic Acid99.899.50.3Minimal degradation
cis-4-Isopropylcyclohexanecarboxylic Acid99.598.01.5Isomerization to trans
Cyclohexanecarboxylic Acid99.999.70.2Minimal degradation
Adamantane-1-carboxylic Acid99.799.60.1Highly stable

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive comparison.

Conclusion and Recommendations

trans-4-Isopropylcyclohexanecarboxylic acid is a chemically stable molecule, a property attributed to its saturated carbocyclic structure and the thermodynamically favored trans configuration of its substituents. Its primary potential for degradation lies in reactions typical of carboxylic acids, which are generally slow under standard storage conditions.

For drug development professionals, the following recommendations are crucial:

  • Procurement: Source high-purity trans-4-Isopropylcyclohexanecarboxylic acid with minimal levels of the cis isomer.

  • Storage: Store the material in well-closed containers at controlled room temperature, protected from excessive heat and humidity.

  • Analytical Monitoring: Implement a validated stability-indicating HPLC method for routine quality control and long-term stability monitoring.

  • Forced Degradation: Conduct thorough forced degradation studies early in development to understand potential degradation products and to ensure the specificity of the analytical method.

By adhering to these principles and conducting rigorous stability studies, researchers and manufacturers can ensure the quality, safety, and efficacy of the final drug product.

References

  • ChemBK. trans-4-isopropyl cyclohexane carboxylic acid - Physico-chemical Properties. (2024). Available at: [Link]

  • LookChem. Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid. Available at: [Link]

  • PubChem. 4-Isopropylcyclohexanecarboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • GSRS. TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID. Global Substance Registration System. Available at: [Link]

  • Shinde, N. G., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2014). Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. (2021). Available at: [Link]

  • Neliti. Identification and characterization of degradation products of Nateglinide. (2022). Available at: [Link]

  • ScienceScholar. Identification and characterization of degradation products of Nateglinide. (2022). Available at: [Link]

  • Mansa STM Publishers. Review Article - Analytical Method Development and Validation. Available at: [Link]

  • IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation. (2024). Available at: [Link]

  • Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid. Available at: [Link]

  • PubMed. Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. (2008). Available at: [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). Available at: [Link]

  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. (2016). Available at: [Link]

  • Google Patents. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof.
  • PMC. Structure Property Relationships of Carboxylic Acid Isosteres. (2018). Available at: [Link]

  • A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid. (2024). Available at: [Link]

  • ResearchGate. Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid. (2008). Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-4-Isopropylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and compliance of the professionals who use them. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-4-Isopropylcyclohexanecarboxylic acid, a common intermediate in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for fostering a culture of safety within the laboratory.

The disposal of any chemical waste must be a deliberate and informed process. Improper disposal can lead to hazardous reactions, environmental contamination, and significant legal penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[3] This document synthesizes regulatory standards with practical, field-proven insights to ensure a self-validating and safe disposal workflow.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method. trans-4-Isopropylcyclohexanecarboxylic acid is classified under the Globally Harmonized System (GHS) as an irritant.

Key Hazard Information Summary

Hazard ClassificationSignal WordGHS Hazard StatementsGHS Precautionary Statements
Skin Corrosion/IrritationWarningH315: Causes skin irritation.[4]P264, P280, P302+P352, P332+P313, P362+P364[4]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation.[4]P264, P280, P305+P351+P338, P337+P313[4]

The causality is clear: direct contact with the compound can cause significant skin and eye irritation. Therefore, all handling and disposal procedures must be designed to prevent such contact.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Based on the risk assessment, appropriate PPE is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to provide and ensure the use of PPE to minimize chemical exposure.[5][6][7]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[8]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Spill Management : In the event of a spill, immediately alert personnel in the area. For a small spill of solid material, carefully sweep it up and place it into a designated hazardous waste container.[9] Avoid generating dust. For larger spills, follow your institution's specific emergency response procedures outlined in your Chemical Hygiene Plan (CHP).[6]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines a compliant and safe workflow for the disposal of trans-4-Isopropylcyclohexanecarboxylic acid from the point of generation to its final removal from the laboratory.

All waste must be correctly identified. As a carboxylic acid, trans-4-Isopropylcyclohexanecarboxylic acid waste should be segregated into the "Acidic Waste" or "Organic Acid Waste" stream.

  • Causality : Segregation is crucial to prevent dangerous reactions.[10] Mixing acids with bases can cause a violent exothermic reaction. Mixing with incompatible materials like cyanides or sulfides can generate highly toxic gases. Therefore, never combine this waste with other chemical waste categories like bases, solvents, or oxidizers in the same container.[11]

The choice of waste container is governed by chemical compatibility.

  • Procedure :

    • Select a container made of a material compatible with acids, such as high-density polyethylene (HDPE). Do not use metal containers, as acids can cause corrosion.[12]

    • Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[3][13]

    • The container must be kept closed at all times, except when actively adding waste.[13] This is an EPA requirement to prevent the release of vapors.

Accurate labeling is a cornerstone of safe waste management and is mandated by the EPA.[14]

  • Procedure :

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "trans-4-Isopropylcyclohexanecarboxylic acid". Avoid using abbreviations or chemical formulas.[15]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Corrosive" or "Irritant").

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][13]

  • Procedure :

    • Store the labeled, closed waste container in your designated SAA, which must be under the control of laboratory personnel.

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]

    • Once a container is full, it must be dated and moved to the central accumulation area within three days for disposal by the institution's Environmental Health & Safety (EHS) office.[13]

Under no circumstances should trans-4-Isopropylcyclohexanecarboxylic acid be disposed of down the drain or in the regular trash.[3] While some simple acids may be neutralized and drain-disposed, this compound's irritation hazards and its likely status as part of a complex experimental waste stream make this inappropriate.[17]

  • Procedure :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container.

    • Professional waste management services will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via incineration.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of trans-4-Isopropylcyclohexanecarboxylic acid waste.

G cluster_0 A Waste Generation: trans-4-Isopropylcyclohexanecarboxylic acid (solid or in solution) B Hazard Assessment: Identify as Skin/Eye Irritant (H315, H319) A->B C Select Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Segregate as Organic Acid Waste C->D E Select Compatible Container (e.g., HDPE with Screw Cap) D->E F Label Container: 'Hazardous Waste', Full Chemical Name, Hazards E->F G Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment F->G H Container Full? G->H I Contact EHS for Pickup and Final Disposal (via licensed vendor) H->I Yes J Continue Accumulating Waste H->J No J->G caption Disposal Workflow for trans-4-Isopropylcyclohexanecarboxylic Acid

Caption: Disposal Workflow for trans-4-Isopropylcyclohexanecarboxylic Acid

By adhering to this structured and well-documented disposal plan, you contribute directly to the safety of your colleagues, the protection of the environment, and the unwavering culture of compliance and scientific integrity within your institution.

References

Navigating the Safe Handling of trans-4-Isopropylcyclohexanecarboxylic Acid: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

The integrity of your research and the safety of your team are paramount. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) for handling trans-4-Isopropylcyclohexanecarboxylic acid. As Senior Application Scientists, we understand that true laboratory safety extends beyond mere compliance; it is a culture built on a thorough understanding of the materials in use and the implementation of meticulous, self-validating protocols. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep-seated understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Adversary

trans-4-Isopropylcyclohexanecarboxylic acid is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2][3] The primary routes of exposure are dermal and ocular contact. Therefore, a comprehensive PPE strategy must prioritize the protection of these areas. While no specific occupational exposure limits have been established for this compound, its irritant nature necessitates careful handling to minimize any potential for contact.

Before any handling of trans-4-Isopropylcyclohexanecarboxylic acid, a thorough risk assessment of the specific laboratory procedure must be conducted. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the duration of the handling procedure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling trans-4-Isopropylcyclohexanecarboxylic acid. The following recommendations are based on established safety protocols for handling chemical irritants in a laboratory setting.[4][5]

Eye and Face Protection: Shielding Against the Unseen

Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement for any procedure involving trans-4-Isopropylcyclohexanecarboxylic acid.[2][6] They provide a seal around the eyes, protecting against splashes from all directions. Ensure they meet ANSI Z87.1 standards for chemical splash protection.[6][7]

  • Face Shield: When handling larger quantities of the acid or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[8][9] The face shield provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the arms and torso. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes will protect the feet from potential spills.[7]

Hand Protection: The Critical Interface
  • Glove Material: Nitrile gloves are a common and generally effective choice for incidental contact with a wide range of chemicals.[10][11] For prolonged handling or in situations with a high likelihood of direct contact, heavier-duty gloves or double-gloving should be considered. Always consult a glove manufacturer's chemical resistance guide for the most up-to-date information.[12][13]

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Proper Technique: Never touch surfaces outside of the immediate work area (e.g., doorknobs, telephones) with gloved hands. Remove gloves promptly and wash hands thoroughly after handling the chemical.

Table 1: PPE Selection Summary

Task Eye/Face Protection Hand Protection Body Protection
Weighing/transferring small quantitiesChemical Splash GogglesNitrile GlovesLaboratory Coat
Handling solutionsChemical Splash Goggles and Face ShieldNitrile Gloves (consider double-gloving)Laboratory Coat and Chemical-Resistant Apron
Cleaning spillsChemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLaboratory Coat and Chemical-Resistant Apron

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent self-contamination.[14][15][16]

Donning Procedure

Donning_Procedure cluster_Donning Donning PPE Lab_Coat 1. Laboratory Coat Goggles 2. Chemical Splash Goggles/Face Shield Lab_Coat->Goggles Securely fasten Gloves 3. Gloves Goggles->Gloves Ensure a snug fit Doffing_Procedure cluster_Doffing Doffing PPE Gloves_Off 1. Gloves Goggles_Off 2. Chemical Splash Goggles/Face Shield Gloves_Off->Goggles_Off Avoid touching the outside Lab_Coat_Off 3. Laboratory Coat Goggles_Off->Lab_Coat_Off Handle by the straps Wash_Hands 4. Wash Hands Thoroughly Lab_Coat_Off->Wash_Hands Roll inwards, away from the body

Caption: Step-by-step procedure for doffing PPE.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the use of PPE and includes the entire lifecycle of the chemical within the laboratory.

Engineering Controls and Work Practices
  • Fume Hood: Whenever possible, handle trans-4-Isopropylcyclohexanecarboxylic acid in a certified chemical fume hood to minimize the inhalation of any potential dust or vapors. [5][17]* Minimize Aerosolization: Use handling techniques that minimize the generation of dust or aerosols.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily available in the work area. [3][18]Do not use combustible materials like paper towels to clean up spills. [18]

Decontamination and Disposal

All waste generated from the handling of trans-4-Isopropylcyclohexanecarboxylic acid must be treated as hazardous waste.

  • Chemical Waste: Collect all waste containing the acid in a clearly labeled, sealed, and compatible waste container. Carboxylic acid waste should be segregated from other waste streams, particularly bases and strong oxidizing agents. [19]* Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be disposed of as hazardous waste. Place contaminated items in a designated, labeled waste bag.

  • Empty Containers: Empty containers of trans-4-Isopropylcyclohexanecarboxylic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. [20]* Spill Cleanup: In the event of a spill, cordon off the area and alert others. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. [21][22]The spill area should then be decontaminated with a suitable cleaning agent.

By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with trans-4-Isopropylcyclohexanecarboxylic acid. Remember, safety is a continuous process of assessment, preparation, and meticulous execution.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Sequence for donning (putting on) and doffing (removing) Personal Protective Equipment. SA Health. [Link]

  • Donning and Doffing PPE Correctly. Ausmed. [Link]

  • Choosing The Correct PPE. Environmental Health & Safety - UC Merced. [Link]

  • Irritants. Environmental Health & Safety Services - Syracuse University. [Link]

  • Selecting PPE for the Laboratory. West Chester University. [Link]

  • Sequence for donning and doffing personal protective equipment (PPE). American Animal Hospital Association (AAHA). [Link]

  • 7 Types of Lab Eye and Face Protection to Keep You Safe. Bitesize Bio. [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Sequence for Putting on Personal Protective Equipment (PPE). Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Donning and Doffing PPE Explanation. Healthcare Compliance Pros. [Link]

  • Department of Medicine Standard Operating Procedure Title: Eye and Face Protection in the Laboratory. University of Toronto. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC - NIH. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Omega Engineering. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. American Pharmaceutical Review. [Link]

  • Irritant Chemicals. University of Michigan-Dearborn. [Link]

  • SOP: Irritants. PennEHRS - University of Pennsylvania. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Technical Safety Services. [Link]

  • Chemical Resistance Guide. North Safety Products. [Link]

  • Procedures for Disposal of Hazardous Waste. Texas A&M University-Corpus Christi. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety - West Virginia University. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Unisafe. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.